Product packaging for Virosine B(Cat. No.:CAS No. 5008-48-0)

Virosine B

Cat. No.: B1158404
CAS No.: 5008-48-0
M. Wt: 235.283
Attention: For research use only. Not for human or veterinary use.
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Description

Virosine B is a natural product found in Flueggea suffruticosa, Securinega suffruticosa, and Flueggea virosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3 B1158404 Virosine B CAS No. 5008-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHWKXNNRMAUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C34CC(C2CC3=CC(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Virosine B: A Technical Guide on its Discovery, Natural Source, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virosine B is a member of the Securinega alkaloids, a structurally complex class of natural products. This technical guide provides a comprehensive overview of the discovery and natural sourcing of this compound. It details the phytochemical context of its host organism, outlines a general methodology for its isolation, and presents available data on its biological activities. A significant aspect of this compound's history, its structural reassignment, is also discussed, highlighting the importance of rigorous spectroscopic and synthetic verification in natural product chemistry. This document aims to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound and related Securinega alkaloids.

Discovery and Structural Elucidation

Initial Discovery and Natural Source

This compound is a tetracyclic alkaloid belonging to the Securinega class of natural products. These alkaloids are primarily isolated from subtropical plants of the Phyllanthaceae family. The principal natural source of this compound is Flueggea virosa (also known as Securinega virosa), a shrub widely distributed in tropical regions of Africa, Asia, and Australia.[1] The plant has a history of use in traditional medicine for various ailments.[2][3]

Structural Reassignment of (+)-Virosine B

A critical development in the study of this compound was the reassignment of the absolute configuration of the enantiomer, (+)-Virosine B. Initial structural elucidation proposed a specific stereochemistry that was later revised based on bio-inspired total synthesis efforts. This highlights the complexity of the Securinega alkaloid structures and the power of synthetic chemistry in verifying and correcting proposed natural product structures. Researchers working with this compound should be aware of this historical correction to ensure they are referencing the correct chemical entity.

Phytochemistry and Isolation

General Phytochemical Profile of Flueggea virosa

Flueggea virosa is a rich source of diverse secondary metabolites. Beyond the Securinega alkaloids, the plant is known to produce a variety of other phytochemicals, including:

  • Alkaloids: Besides this compound, numerous other Securinega alkaloids such as securinine, norsecurinine, virosecurinine, and viroallosecurinine have been isolated from this plant.[1] The plant is also known to produce dimeric and trimeric indolizidine alkaloids.[4][5]

  • Terpenoids: A variety of terpenoids, including diterpenoids, have been identified.[2]

  • Polyphenols: Flavonoids and other phenolic compounds are present in the plant extracts.[2][3]

  • Other compounds: The plant also contains tannins, saponins, and cardiac glycosides.[3]

Experimental Protocol for Isolation of Securinega Alkaloids

1. Plant Material Collection and Preparation:

  • The twigs and leaves of Flueggea virosa are collected and air-dried in the shade.

  • The dried plant material is then ground into a coarse powder.

2. Extraction:

  • The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature.

  • The resulting crude methanol extract is concentrated under reduced pressure to yield a residue.

3. Acid-Base Partitioning:

  • The residue is suspended in a 3% aqueous tartaric acid solution and partitioned with chloroform (CHCl₃) to remove non-alkaloidal constituents.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified with an ammonia solution to a pH of approximately 9-10.

  • The basified solution is subsequently extracted with CHCl₃ to obtain the crude alkaloid fraction.

4. Chromatographic Separation:

  • The crude alkaloid extract is subjected to column chromatography on silica gel.

  • A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing percentage of methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

5. Further Purification:

  • Fractions containing the target compound, this compound, are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

6. Structure Elucidation:

  • The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and comparison with published data.

Diagram of the General Isolation Workflow:

G plant Dried, powdered Flueggea virosa (twigs and leaves) extraction Methanol Extraction plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions purification Preparative TLC / HPLC fractions->purification virosine_b Pure this compound purification->virosine_b

Caption: General workflow for the isolation of this compound.

Biological Activity

The biological activities of many Securinega alkaloids from Flueggea virosa have been investigated, revealing a range of interesting properties. However, specific quantitative data for this compound is limited in the available literature. The following table summarizes the reported biological activities of various extracts of F. virosa and some of its constituent alkaloids.

Substance/Extract Activity Cell Line/Model Quantitative Data (IC₅₀/EC₅₀) Reference
Flueggea virosa Methanol ExtractAntiproliferativeRD (rhabdomyosarcoma)IC₅₀ = 11.3 µg/mL[6]
Hep-2C (laryngeal carcinoma)IC₅₀ = 7.2 µg/mL[6]
Flueggea virosa Ethyl Acetate Fraction (leaves)AntiplasmodialPlasmodium berghei-infected mice86% suppression of parasitemia[6]
Flueggea virosa Methanol/Water Extract (leaves)AntiplasmodialPlasmodium falciparumIC₅₀ = 3 µg/mL[6]
Flueggenine D (dimeric alkaloid)Anti-HIVIn vitro assayEC₅₀ = 7.8 ± 0.8 µM[5]
VirosecurinineCytotoxicityVarious tumor cell linesLD₅₀ = 73 mg/kg (mice)[1]

Note: While the table provides context on the bioactivity of compounds from the same natural source, it is crucial to note the absence of specific data for this compound. This represents a significant knowledge gap and an opportunity for future research.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The mechanism of action for most Securinega alkaloids is not fully elucidated, although some, like securinine, have been suggested to interact with neurotransmitter systems. The structural similarity of this compound to other cytotoxic alkaloids from F. virosa suggests that it may also possess antiproliferative properties, but the underlying molecular targets and pathways remain to be investigated.

Conclusion and Future Directions

This compound is a structurally intriguing Securinega alkaloid with a well-defined natural source, Flueggea virosa. The reassignment of its structure underscores the necessity of rigorous analytical and synthetic methods in natural product chemistry. While general protocols for its isolation can be inferred from the literature on related compounds, a detailed, optimized procedure is yet to be published.

The most significant gap in our current understanding of this compound is the lack of quantitative data on its biological activities and its mechanism of action. Given the promising cytotoxic and anti-HIV activities of other alkaloids isolated from F. virosa, a thorough biological evaluation of pure this compound is warranted. Future research should focus on:

  • Developing a standardized and efficient protocol for the isolation of this compound in sufficient quantities for comprehensive biological screening.

  • Screening this compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative potential, including the determination of IC₅₀ values.

  • Investigating the antiviral, antimicrobial, and other potential therapeutic activities of this compound.

  • Elucidating the mechanism of action and identifying the molecular targets and signaling pathways affected by this compound.

Such studies will be instrumental in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Virosine B from Virola oleifera: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide aims to provide a comprehensive overview of Virosine B, an alkaloid isolated from the medicinal plant Virola oleifera. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural compounds. However, extensive literature searches have revealed a significant lack of specific data on this compound. While the plant genus Virola is known for its rich phytochemistry and traditional medicinal uses, detailed information regarding the isolation, characterization, biological activity, and mechanism of action of this compound is not available in the public domain.

This guide will therefore focus on the broader context of Virola oleifera and the general methodologies applicable to the study of alkaloids from this and related species. The absence of specific data on this compound underscores a potential area for future research and discovery.

Introduction to Virola oleifera

Virola oleifera, a member of the Myristicaceae family, is a tree native to the rainforests of Central and South America.[1][2] Traditionally, various parts of the plant, including its resin and seeds, have been used in folk medicine to treat a range of ailments such as rheumatic pain, asthma, ulcers, and skin diseases.[2][3][4] The plant is a known source of a diverse array of secondary metabolites, including lignans, flavonoids, and alkaloids, which are believed to contribute to its pharmacological properties.[1][4][5] The ethnopharmacological relevance of Virola species has prompted scientific investigation into their phytochemical composition and biological activities.[1][2]

Alkaloids from Virola Species

The genus Virola is recognized for producing a variety of alkaloids, many of which possess interesting biological activities.[6][7][8] Alkaloids are a class of naturally occurring organic compounds that contain at least one nitrogen atom and often exhibit significant physiological effects on humans and other animals.[6] The antiviral potential of alkaloids, as a chemical class, has been a subject of considerable research, with various compounds demonstrating the ability to interfere with viral life cycles.[6][7][8][9][10]

This compound: An Elusive Alkaloid

Despite mentions of this compound as an alkaloid originating from Virola oleifera, detailed scientific literature dedicated to this specific compound is conspicuously absent. Searches for its isolation, structural elucidation, spectroscopic data (NMR, IR, MS), and biological activity have not yielded any specific results. This lack of information prevents a detailed discussion on its chemical properties, potential therapeutic applications, and mechanism of action.

General Methodologies for Alkaloid Research from Virola Species

In the absence of specific protocols for this compound, this section outlines general experimental methodologies that are commonly employed for the isolation and characterization of alkaloids from plant sources, including the Virola genus.

Extraction of Alkaloids

The extraction of alkaloids from plant material is the initial and a crucial step in their study. A general workflow for the extraction of alkaloids from Virola species is presented below.

G cluster_extraction Extraction Workflow plant_material Dried and Powdered Virola oleifera Plant Material (e.g., roots, bark) maceration Maceration with Solvent (e.g., Methanol, Ethanol) plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract

Caption: General workflow for the extraction of alkaloids.

A common method involves the maceration of the dried and powdered plant material with an organic solvent like methanol or ethanol. The resulting mixture is then filtered to yield a crude extract containing a mixture of phytochemicals, including alkaloids.

Purification of Alkaloids

The crude extract requires further purification to isolate individual alkaloids. This is typically achieved through a series of chromatographic techniques.

G cluster_purification Purification Workflow crude_extract Crude Alkaloid Extract column_chromatography Column Chromatography (e.g., Silica Gel, Alumina) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) Analysis of Fractions fractions->tlc hplc Preparative High-Performance Liquid Chromatography (HPLC) tlc->hplc pure_alkaloid Isolated Pure Alkaloid (e.g., this compound) hplc->pure_alkaloid

Caption: General workflow for the purification of alkaloids.

Column chromatography using stationary phases like silica gel or alumina is often the first step to separate the components of the crude extract based on their polarity. The collected fractions are then analyzed using Thin Layer Chromatography (TLC). Fractions containing the compound of interest are often subjected to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure alkaloid.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Spectroscopic TechniqueInformation Obtained
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of the compound. Fragmentation patterns can offer clues about the structure.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on the absorption of infrared radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial arrangement.

Potential Biological Activities and Future Directions

Given the broad range of biological activities reported for other alkaloids and extracts from Virola species, it is plausible that this compound may also possess interesting pharmacological properties. The general antiviral potential of alkaloids suggests that this compound could be a candidate for antiviral screening.[6][7][8]

The complete absence of data on this compound highlights a significant knowledge gap and a promising avenue for future research. The primary steps for future investigation would be:

  • Re-isolation and unambiguous identification of this compound from Virola oleifera.

  • Complete structural elucidation using modern spectroscopic methods.

  • Comprehensive screening for biological activities , including but not limited to antiviral, anti-inflammatory, and cytotoxic properties.

  • If promising activity is identified, subsequent studies should focus on its mechanism of action and potential effects on cellular signaling pathways .

Conclusion

While the initial aim of this technical guide was to provide an in-depth overview of this compound from Virola oleifera, the current state of scientific literature does not permit such a detailed analysis. The information on this specific alkaloid is exceptionally scarce. This document has instead provided a broader context of Virola oleifera and outlined the general methodologies that would be essential for any future research on this compound. The lack of data on this compound represents a clear opportunity for natural product chemists and pharmacologists to contribute new knowledge to the field. Further investigation into the phytochemistry of Virola oleifera is warranted to isolate and characterize its constituents, including the elusive this compound, and to explore their full therapeutic potential.

References

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Virosecurinine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Virosine B" is not found in the established chemical literature. This guide focuses on (+)-Virosecurinine , a structurally related and well-documented alkaloid, assuming it to be the compound of interest.

Introduction

(+)-Virosecurinine is a tetracyclic indolizidine alkaloid isolated from plants of the Flueggea (formerly Securinega) genus, particularly Flueggea suffruticosa and Flueggea virosa.[1][2][3] It belongs to the Securinega alkaloid family, which is characterized by a unique bridged ring system.[1] Virosecurinine is an optical isomer of securinine.[4] This class of compounds has garnered significant interest from the scientific community due to its diverse and potent biological activities, including neuroactivity and antitumor effects.[4][5] This document provides a comprehensive overview of the known physical and chemical properties of (+)-Virosecurinine, detailed experimental protocols for their determination, and insights into its biological interactions.

Chemical Identity and Structure

Virosecurinine possesses a complex, rigid tetracyclic structure featuring a butenolide ring fused to a piperidine and a pyrrolidine ring.[1]

  • IUPAC Name: (1R,2S,8R)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one[6]

  • CAS Registry Number: 6704-68-3[7]

  • Molecular Formula: C₁₃H₁₅NO₂[7]

  • Molecular Weight: 217.26 g/mol [6]

Physical and Chemical Properties

The physicochemical properties of (+)-Virosecurinine are summarized in the table below. These properties are crucial for its isolation, characterization, and formulation in drug development processes.

PropertyValueReference(s)
Physical State Solid, Crystalline[7]
Melting Point 141-142 °C[7]
Optical Rotation Varies with solvent and conditionsN/A
Solubility Soluble in chloroform, methanol, ethanol; sparingly soluble in waterGeneral alkaloid solubility

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of Virosecurinine. Key data from various spectrometric techniques are summarized below.

Spectroscopic TechniqueKey Data and InterpretationReference(s)
Mass Spectrometry (MS) [M+H]⁺: m/z 218.1179. High-resolution mass spectrometry (HRMS) confirms the elemental composition. Fragmentation patterns help in identifying the core tetracyclic structure.[8]
¹H NMR Spectroscopy Complex spectrum with characteristic signals for olefinic protons in the butenolide ring and aliphatic protons of the fused ring system. Specific chemical shifts and coupling constants are solvent-dependent.[9]
¹³C NMR Spectroscopy Signals corresponding to 13 carbon atoms, including a characteristic carbonyl carbon from the lactone ring, olefinic carbons, and aliphatic carbons of the cage-like structure.[9]
Infrared (IR) Spectroscopy Characteristic absorption bands for the α,β-unsaturated γ-lactone carbonyl group (C=O stretch) and C=C double bond stretches.[10][11]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline the standard protocols used to determine the properties of Virosecurinine.

Virosecurinine is typically extracted from the dried leaves and stems of Flueggea suffruticosa or Flueggea virosa.[3]

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus.

  • Acid-Base Partitioning: The crude extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an immiscible organic solvent (e.g., ethyl acetate) to separate alkaloids from neutral compounds. The aqueous layer, containing the protonated alkaloids, is collected.

  • Basification and Re-extraction: The acidic aqueous layer is basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, which are then re-extracted into an organic solvent like chloroform or dichloromethane.

  • Chromatography: The resulting crude alkaloid mixture is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids. Fractions are monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Fractions containing pure Virosecurinine are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent system (e.g., acetone-hexane) to yield pure crystals.

Optical rotation is measured using a polarimeter to confirm the chirality of the molecule.

  • Sample Preparation: A precise concentration of Virosecurinine is prepared by dissolving a known mass of the compound in a specific volume of a spectroscopic-grade solvent (e.g., chloroform) in a volumetric flask.[12]

  • Instrumentation: A polarimeter is calibrated using a blank (pure solvent). The light source is typically a sodium D-line (589 nm).[12]

  • Measurement: The prepared solution is placed in a sample cell of a known path length (typically 1 decimeter). The observed angle of rotation (α) is measured at a constant temperature (e.g., 20 °C).[13]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]_D^T = \frac{\alpha}{c \cdot l} where T is the temperature, D refers to the sodium D-line, α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.[12][13]

Standard spectrometric techniques are employed for structural confirmation.[10][14]

  • NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to establish proton and carbon frameworks and their connectivity.[9]

  • Mass Spectrometry: High-resolution mass spectra are typically obtained using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula.[9]

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Biological Activity and Signaling Pathways

Virosecurinine exhibits a range of biological activities, with its neuroactivity being particularly well-studied. It is a known antagonist of the γ-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor subtype.[15][16] GABA is the primary inhibitory neurotransmitter in the central nervous system.[17]

By acting as a competitive antagonist, Virosecurinine binds to the GABA-A receptor but does not activate it, thereby blocking the inhibitory action of GABA.[15][18] This inhibition of GABAergic signaling leads to a net increase in neuronal excitability, which underlies its stimulant and convulsant effects.[16]

GABA_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A_Receptor GABA-A Receptor (Cl- Channel) GABA_release->GABA_A_Receptor GABA in Synapse Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx GABA Binding Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Virosecurinine Virosecurinine Virosecurinine->GABA_A_Receptor Blocks Binding

Caption: Virosecurinine blocks the binding of GABA to its receptor, preventing neuronal inhibition.

Recent studies have highlighted the antitumor potential of Virosecurinine. It has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including human leukemia THP-1 cells.[4] The mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway that regulates cell growth, survival, and proliferation.[4] Virosecurinine treatment leads to the downregulation of key proteins like PI3K, AKT, and mTOR, ultimately triggering apoptosis in cancer cells.[4]

PI3K_Pathway Virosecurinine Virosecurinine PI3K PI3K Virosecurinine->PI3K Inhibits Proliferation Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression leads to

Caption: Virosecurinine inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis in cancer cells.

Experimental Workflow Visualization

The process from plant material to pure, characterized compound follows a logical and systematic workflow.

Workflow cluster_analysis Structural Characterization start Plant Material (Flueggea sp.) extraction Solvent Extraction start->extraction partition Acid-Base Partitioning extraction->partition chromatography Column Chromatography partition->chromatography crystallization Crystallization chromatography->crystallization pure_compound Pure (+)-Virosecurinine crystallization->pure_compound NMR NMR pure_compound->NMR MS MS pure_compound->MS IR IR pure_compound->IR OpticalRotation Polarimetry pure_compound->OpticalRotation

Caption: General workflow for the isolation and characterization of (+)-Virosecurinine.

Conclusion

(+)-Virosecurinine is a structurally complex natural product with significant and diverse biological activities. Its well-defined physical and chemical properties, along with established spectroscopic data, provide a solid foundation for its identification and quantification. The elucidation of its mechanisms of action, particularly as a GABA-A receptor antagonist and an inhibitor of the PI3K/AKT/mTOR pathway, opens avenues for its potential application in neuroscience and oncology. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

References

Virosine B: A Technical Overview of its Molecular Characteristics, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Virosine B, a naturally occurring alkaloid, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its molecular properties, and available information regarding its isolation and biological context. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Molecular Profile of this compound

This compound is classified as a Securinega alkaloid, a class of tetracyclic compounds known for their complex structures and biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These data are essential for its identification, purification, and formulation in research settings.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃[1][2]
Molecular Weight 235.28 g/mol [1][2]
CAS Number 1052228-70-2[1][2]

Isolation and Synthesis

This compound is an alkaloid that is isolated from the plant Flueggea virosa (also known as Securinega virosa), a shrub found in tropical regions of Africa and Asia.[2] The roots of this plant are a known source of this compound.[2]

General Alkaloid Extraction from Flueggea virosa

experimental_workflow plant_material Dried & Powdered Plant Material (e.g., roots of Flueggea virosa) extraction Maceration or Soxhlet Extraction (with a suitable solvent like methanol or ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (under reduced pressure) filtration->concentration acid_base_partition Acid-Base Partitioning (to separate alkaloids from neutral compounds) concentration->acid_base_partition crude_alkaloid_extract Crude Alkaloid Extract acid_base_partition->crude_alkaloid_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_alkaloid_extract->chromatography virosine_b Purified this compound chromatography->virosine_b

Figure 1. General workflow for the isolation of alkaloids from Flueggea virosa.
Total Synthesis

A bio-inspired total synthesis of twelve Securinega alkaloids, including a structural reassignment of (+)-Virosine B, has been reported.[3] This synthetic route provides an alternative to isolation from natural sources and allows for the preparation of analogues for structure-activity relationship studies.[3]

Biological Activity and Potential Applications

Research into the biological effects of this compound is still in its early stages. However, studies on extracts of Flueggea virosa and related alkaloids suggest potential therapeutic applications.

Antiviral Activity

Extracts from Flueggea virosa have been shown to contain a variety of Securinega alkaloids, some of which have demonstrated weak to moderate anti-HIV activity.[4] While the specific activity of purified this compound has not been detailed, this provides a rationale for further investigation into its antiviral properties.

Anticancer Activity

Decoctions from the roots of F. virosa are traditionally used in the treatment of cancer.[5] Methanol extracts of the plant have shown antiproliferative action against human cancer cell lines, including rhabdomyosarcoma (RD) and laryngeal carcinoma (Hep-2C).[5] The presence of numerous alkaloids, including this compound, is believed to contribute to these cytotoxic effects.[5]

Other Pharmacological Effects

Extracts of Flueggea virosa have been traditionally used for a variety of ailments and have been reported to possess antimicrobial, antiepileptic, antidiabetic, and analgesic effects.[5] However, the specific contribution of this compound to these activities has not been elucidated.

Future Directions

The current body of knowledge on this compound highlights it as a promising candidate for further pharmacological investigation. Future research should focus on the following areas:

  • Development of a standardized and detailed protocol for the isolation and purification of this compound from Flueggea virosa to ensure a consistent supply for research purposes.

  • Comprehensive evaluation of the biological activity of purified this compound , particularly its potential as an antiviral and anticancer agent.

  • Elucidation of the mechanism of action and identification of the specific signaling pathways modulated by this compound to understand its molecular targets.

  • Structure-activity relationship studies through the synthesis of this compound analogues to optimize its biological activity and pharmacokinetic properties.

The information compiled in this guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery. Further exploration of this compound and other alkaloids from Flueggea virosa holds the potential to uncover novel therapeutic agents.

References

The Biological Activity of Securinega Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Securinega alkaloids, a class of tetracyclic indolizidine alkaloids primarily isolated from plants of the Securinega, Flueggea, and Margaritaria genera, have garnered significant scientific interest due to their diverse and potent biological activities.[1] Historically, the most well-known member, securinine, was utilized for its central nervous system (CNS) stimulant properties.[1][2] However, recent research has unveiled a broad spectrum of pharmacological effects, including promising anticancer, neuroprotective, antiviral, and antifungal activities, positioning these natural products as valuable scaffolds for drug discovery and development.[3][4][5]

This technical guide provides a comprehensive overview of the biological activities of Securinega alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of various Securinega alkaloids, providing a comparative analysis of their potency.

Table 1: Cytotoxic Activity of Securinega Alkaloids against Cancer Cell Lines
AlkaloidCancer Cell LineAssayIC50 (µM)Reference
SecurinineHeLa (Cervical Cancer)SRB6[6]
MCF-7 (Breast Cancer)SRB10[6]
A549 (Lung Cancer)SRB11[6]
HGC27 (Gastric Cancer)CCK-813.47[7]
MGC803 (Gastric Cancer)CCK-818.1[7]
HCT-116 (Colon Cancer)MTT17.5 (p53-/-)[8]
HCT-116 (Colon Cancer)MTT50 (p53+/+)[8]
A375 (Melanoma)Not Specified70 nM (derivative)[9]
HL-60 (Leukemia)Not Specified70 nM (derivative)[9]
L-securinineA549 (Lung Cancer)CCK-84.73 (36h)[8]
VirosecurinineTHP-1 (Leukemia)CCK-823.615 (48h)[8]
Securingine DA549 (Lung Cancer)Not Specified1.5[10]
SK-OV-3 (Ovarian Cancer)Not Specified6.8[10]
SK-MEL-2 (Melanoma)Not Specified6.8[10]
HCT15 (Colon Cancer)Not Specified6.8[10]
Crude Methanol Extract (Securinega virosa)U-1242 (Glioblastoma)Not Specified>100 µg/mL[11]
Table 2: Neuroprotective and GABA Receptor Binding Activity of Securinega Alkaloids
AlkaloidActivityAssayConcentration / IC50EffectReference
D-securinineNeuroprotectionIn vivo (Aβ25-35 induced toxicity)40 mg/kgImproved cognitive deficits[12]
SecurinineAnti-inflammatoryNitric Oxide ProductionDose-dependentSuppressed NO production in microglia[9]
Securingine FNeuritogenicNeurite Outgrowth Assay20 µg/mL172.6 ± 1.2% of control[10]
SecurinineGABA-A Receptor Binding[3H]GABA displacement~50 µMAntagonist[13]
DihydrosecurinineGABA-A Receptor Binding[3H]GABA displacement~50 µMAntagonist[13]
AllosecurinineGABA-A Receptor Binding[3H]GABA displacement>1 mMWeak antagonist[13]
VirosecurinineGABA-A Receptor Binding[3H]GABA displacement>1 mMWeak antagonist[13]
Securingine EAnti-inflammatoryNitric Oxide ProductionIC50 = 12.6 µMPotent inhibition in BV-2 cells[10]
Secu'amamine AAnti-inflammatoryNitric Oxide ProductionIC50 = 12.1 µMPotent inhibition in BV-2 cells[10]
Suffruticosine BAnti-inflammatoryNitric Oxide ProductionIC50 = 1.1 µMPotent inhibition in BV-2 cells[10]
Suffruticosine AAnti-inflammatoryNitric Oxide ProductionIC50 = 7.7 µMPotent inhibition in BV-2 cells[10]
Table 3: Antiviral and Antifungal Activity of Securinega Alkaloids
AlkaloidActivityTargetAssayEC50 / InhibitionReference
Flueggenine DAnti-HIVHIV-1 in MT-4 cellsNot Specified7.8 ± 0.8 µM[14]
SecurinineAntifungalAlternaria brassicicolaSpore Germination100% inhibition at 200 ppm[15]
Curvularia lunataSpore Germination100% inhibition at 200 ppm[15]
Curvularia pallenscensSpore Germination100% inhibition at 200 ppm[15]
Helminthosporium spiciferumSpore Germination100% inhibition at 200 ppm[15]
Nor-securinineAntifungalHelminthosporium frumentaceiSpore GerminationEffective at 1000 µg/ml[16][17]
Erysiphe pisiPowdery Mildew DevelopmentMax inhibition at 2000 µg/ml[16][17]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Harvest cells in the exponential growth phase and determine cell density using a hemocytometer.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Securinega alkaloid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation and Formazan Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[18][19][20]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Preparation and Fixation:

    • Seed cells in a 6-well plate and treat with the Securinega alkaloid for the desired time.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to generate a DNA content histogram.

    • Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][5][10][12][21]

Apoptosis Detection by Western Blot

Western blotting is a technique used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.

  • Protein Extraction:

    • Treat cells with the Securinega alkaloid for the desired time.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins, often normalizing to a loading control protein like β-actin or GAPDH.[3][4][22][23][24]

Signaling Pathways and Mechanisms of Action

Securinega alkaloids exert their diverse biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways implicated in their activity.

Anticancer Activity: PI3K/AKT/mTOR and Apoptosis Signaling

Securinine has been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting the PI3K/AKT/mTOR pathway and modulating the expression of apoptosis-related proteins.[25]

PI3K_AKT_mTOR_Securinine RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR P70S6K p70S6K mTOR->P70S6K Proliferation Cell Proliferation & Survival P70S6K->Proliferation Securinine Securinine Securinine->PI3K Securinine->AKT Securinine->mTOR Bcl2 Bcl-2 Securinine->Bcl2 Bax Bax Securinine->Bax p53 p53 Securinine->p53 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspases Caspases CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis p53->Bax NFkB_MAPK_Securinine LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Proinflammatory_Genes Inflammation Neuroinflammation Proinflammatory_Genes->Inflammation Securinine Securinine Securinine->MAPK Securinine->NFkB

References

Virosine B: A Technical Guide to a Tetracyclic Alkaloid from Flueggea virosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virosine B is a tetracyclic alkaloid isolated from the plant Flueggea virosa (Roxb. ex Willd.) Royle, a member of the Phyllanthaceae family. This plant has a long history of use in traditional medicine across Africa and Asia for treating a variety of ailments, including rheumatism, parasitic infections, and inflammatory conditions. Phytochemical investigations of Flueggea virosa have revealed a rich diversity of alkaloids, with the Securinega type being the most prominent. These alkaloids are known for their wide range of biological activities, including anti-HIV, antimicrobial, antimalarial, and cytotoxic effects. While this compound itself has not been extensively studied, its structural relationship to other bioactive tetracyclic alkaloids from the same source suggests its potential as a valuable subject for further pharmacological investigation. This technical guide provides a comprehensive overview of this compound, its chemical context within the Flueggea alkaloids, and methodologies for its study, aimed at facilitating future research and drug discovery efforts.

Introduction to this compound and Flueggea virosa Alkaloids

Flueggea virosa is a versatile medicinal plant recognized for its rich phytochemical profile, particularly its diverse array of alkaloids.[1] Over 70 alkaloids have been isolated from this plant, with the majority belonging to the Securinega class of indolizidine alkaloids.[2] These compounds are characterized by a tetracyclic or pentacyclic ring system and have demonstrated a remarkable spectrum of biological activities.

This compound is a tetracyclic alkaloid identified from Flueggea virosa. Its chemical structure is distinct and contributes to the overall pharmacological profile of the plant's extracts. While specific biological data for this compound is limited in publicly available literature, the well-documented activities of its structural relatives from the same plant provide a strong rationale for its further investigation.

Chemical Structure of this compound

The chemical structure of this compound is presented below. It possesses a tetracyclic core, a common feature among many of the alkaloids isolated from Flueggea virosa.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₃--INVALID-LINK--
Molecular Weight235.28 g/mol --INVALID-LINK--
IUPAC Name15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-12-one--INVALID-LINK--
CAS Number1052228-70-2--INVALID-LINK--

Relation to Other Tetracyclic Alkaloids from Flueggea virosa

This compound is part of a large family of tetracyclic and pentacyclic alkaloids isolated from Flueggea virosa. The most studied of these are the Securinega-type alkaloids, which are known for their potent biological activities. Understanding the structural and functional relationships between this compound and its co-occurring alkaloids is crucial for predicting its potential therapeutic applications.

Below is a Graphviz diagram illustrating the structural relationship between this compound and other representative alkaloids from Flueggea virosa.

a cluster_Flueggea Tetracyclic Alkaloids from Flueggea virosa Virosine_B This compound Securinine Securinine Virosine_B->Securinine Structural Relationship Norsecurinine Norsecurinine Virosine_B->Norsecurinine Structural Relationship Virosecurinine Virosecurinine Securinine->Virosecurinine Stereoisomer Viroallosecurinine Viroallosecurinine Norsecurinine->Viroallosecurinine Structural Analogue

Structural relationships of this compound.

Biological Activities of Related Flueggea virosa Alkaloids

Table 2: Reported Biological Activities of Selected Tetracyclic Alkaloids from Flueggea virosa

AlkaloidBiological ActivityIC₅₀ / EC₅₀Cell Line / OrganismReference
Flueggenine DAnti-HIV7.8 ± 0.8 µMHIV-1 replication in C8166 cells[3]
VirosecurinineCytotoxic--[4]
ViroallosecurinineCytotoxic--[4]
SecurinineAntimalarial-Plasmodium falciparum[3]
NorsecurinineAntimicrobial-Staphylococcus aureus[5]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly published. However, the general methodologies used for the extraction and purification of Securinega-type alkaloids from Flueggea virosa are well-established and would be applicable to this compound.

Representative Isolation Protocol for Alkaloids from Flueggea virosa

The following protocol is a generalized procedure based on methodologies reported for the isolation of alkaloids from Flueggea species.

  • Extraction:

    • Air-dried and powdered plant material (e.g., roots, stems, or leaves) is extracted exhaustively with 95% ethanol at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in 2% aqueous HCl and partitioned with ethyl acetate to remove neutral and weakly acidic components.

    • The acidic aqueous layer is then basified with NH₄OH to a pH of 9-10.

    • The basified solution is partitioned with chloroform to extract the crude alkaloids.

  • Chromatographic Separation:

    • The crude alkaloid fraction is subjected to column chromatography on silica gel.

    • A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, is used to separate the alkaloids.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel or Sephadex LH-20.

    • Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

General Cytotoxicity Assay Protocol (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic activity of natural products.

  • Cell Culture:

    • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

    • The test compound (e.g., this compound) is dissolved in DMSO and diluted to various concentrations with culture medium.

    • The cells are treated with the test compound at different concentrations for 48-72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[6][7]

General In Vitro Antiviral Assay Protocol (CPE Reduction Assay)

This protocol outlines a standard method for screening compounds for antiviral activity.[8][9]

  • Cell and Virus Preparation:

    • A suitable host cell line (e.g., Vero cells) is grown to confluence in 96-well plates.

    • A stock of the target virus (e.g., Herpes Simplex Virus, Influenza Virus) is prepared and titrated.

  • Assay Procedure:

    • The test compound is serially diluted in culture medium.

    • The cell monolayers are infected with the virus in the presence of varying concentrations of the test compound.

    • Control wells include uninfected cells, virus-infected cells without the compound (virus control), and cells treated with the compound alone (toxicity control).

    • The plates are incubated until the cytopathic effect (CPE) is complete in the virus control wells.

  • Data Analysis:

    • The cells are stained with a vital stain (e.g., crystal violet), and the absorbance is read on a plate reader.

    • The percentage of CPE reduction is calculated for each compound concentration.

    • The EC₅₀ value (the effective concentration that inhibits 50% of the viral CPE) is determined from the dose-response curve.

Structural Elucidation and Data Presentation

The definitive structure of this compound and other novel alkaloids is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

Table 3: Representative ¹H and ¹³C NMR Data for Securinine (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
267.53.15 (dd, 7.0, 2.5)
326.21.80 (m), 2.05 (m)
428.91.65 (m), 1.95 (m)
536.41.50 (m), 2.10 (m)
659.82.50 (d, 11.0)
7--
845.12.35 (m)
9137.86.45 (d, 6.0)
10120.55.90 (d, 6.0)
11--
12174.5-
1378.24.60 (s)
14130.1-
15125.8-

Note: This data is illustrative and based on published spectra for securinine. Actual values may vary slightly depending on experimental conditions.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

b cluster_workflow General Workflow for Alkaloid Study Plant_Material Plant Material (Flueggea virosa) Extraction Extraction (Ethanol) Plant_Material->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Crude_Alkaloids Crude Alkaloid Fraction Partitioning->Crude_Alkaloids Chromatography Column Chromatography Crude_Alkaloids->Chromatography Purification HPLC Purification Chromatography->Purification Pure_Compound Pure Compound (this compound) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays Biological Assays (Cytotoxicity, Antiviral, etc.) Pure_Compound->Bioassays c cluster_pathway Hypothesized Signaling Pathway Inhibition Virosine_B This compound Target_Protein Cellular Target (e.g., Enzyme, Receptor) Virosine_B->Target_Protein Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Blocks Cellular_Response Cellular Response (e.g., Apoptosis, Inhibition of Replication) Signaling_Cascade->Cellular_Response Leads to

References

The Enigmatic Alkaloids of Virola oleifera: An Ethnobotanical and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Virola oleifera, a member of the Myristicaceae family, has a long history of use in traditional medicine throughout its native range in the Brazilian Atlantic Forest.[1] While recognized for its resinous exudate and purported therapeutic properties, a comprehensive understanding of its alkaloid composition and their specific pharmacological activities remains a developing area of scientific inquiry. This technical guide synthesizes the current, albeit limited, knowledge regarding the ethnobotanical uses of Virola oleifera with a focus on its alkaloids, providing available data, outlining experimental approaches, and identifying critical knowledge gaps for future research.

Ethnobotanical Landscape

Traditional practices have utilized various parts of Virola oleifera for a range of ailments. The reddish exudate from the bark is popularly used to treat skin conditions, alleviate pain, and as an anti-bleeding agent for wounds and ulcers.[1][2] The seed oils are employed in folk remedies for conditions such as asthma, rheumatism, and intestinal worms.[1] While other species within the Virola genus are well-known for their hallucinogenic properties due to the presence of tryptamine alkaloids like N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), the specific psychoactive use of Virola oleifera is not as extensively documented in the available scientific literature.[2][3] However, the presence of alkaloids in the genus necessitates a thorough investigation into the specific alkaloid profile of Virola oleifera.

Quantitative Analysis of Alkaloid Content

Table 1: Illustrative Alkaloid Content in Other Plant Species (for comparative purposes)

Plant SpeciesPlant PartAlkaloid Content (% w/w)Reference
Moringa oleiferaLeaves0.3% (as Total Alkaloid Equivalent Quinine)[4]
Moringa oleifera and Vernonia amygdalina (mixture)Leaves (ethanolic extract)3.2%[5]

Note: This table is for illustrative purposes only and does not represent data for Virola oleifera.

Experimental Protocols

To advance the understanding of Virola oleifera's alkaloids, robust and reproducible experimental protocols are essential. Based on established methodologies for alkaloid research, the following outlines a potential workflow for the extraction, isolation, and quantification of alkaloids from Virola oleifera.

Alkaloid Extraction

A common approach for the extraction of alkaloids from plant material involves solvent extraction.

Methodology:

  • Sample Preparation: Collect fresh or dried plant material (e.g., bark, leaves). Grind the material into a fine powder to increase the surface area for extraction.

  • Maceration/Soxhlet Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) for a specified period (e.g., 24-72 hours) with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with methanol or ethanol. This method allows for continuous extraction with fresh solvent.

  • Solvent Evaporation: After extraction, concentrate the solvent in vacuo using a rotary evaporator to obtain a crude extract.

Alkaloid Isolation and Purification (Acid-Base Extraction)

This classical technique separates alkaloids from other plant constituents based on their basic nature.

Methodology:

  • Acidification: Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid). This will protonate the alkaloids, making them water-soluble.

  • Defatting: Wash the acidic solution with a nonpolar solvent (e.g., hexane or dichloromethane) to remove fats, waxes, and other non-alkaloidal compounds. Discard the organic layer.

  • Basification: Make the aqueous solution alkaline (pH 9-10) by adding a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

  • Extraction of Free Base Alkaloids: Extract the basified aqueous solution with a nonpolar solvent (e.g., dichloromethane or chloroform). The alkaloids will partition into the organic layer.

  • Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent to yield the purified alkaloid fraction.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique for the quantification of specific alkaloids.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for the target alkaloids (if available).

  • Sample Preparation: Dissolve the purified alkaloid fraction in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of the alkaloids in the sample.

Potential Signaling Pathways

Given the presence of tryptamine alkaloids in other Virola species, it is plausible that the alkaloids of V. oleifera interact with the serotonergic system. Tryptamines like DMT and 5-MeO-DMT are known agonists of serotonin receptors, particularly the 5-HT2A receptor, which is a key mediator of psychedelic effects.

Diagram of a Putative Tryptamine Alkaloid Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan _5HTP 5-HTP Tryptophan->_5HTP TPH Serotonin Serotonin (5-HT) _5HTP->Serotonin AADC Serotonin_Synapse 5-HT _5HT2A 5-HT2A Receptor Gq_11 Gq/11 _5HT2A->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC_activation->Cellular_Response Virola_Alkaloid Virola oleifera Tryptamine Alkaloid Virola_Alkaloid->_5HT2A Potential Agonist Serotonin_Synapse->_5HT2A Agonist

Caption: Putative signaling pathway of Virola oleifera tryptamine alkaloids via the 5-HT2A receptor.

Experimental Workflow Diagram

G Plant_Material Virola oleifera Plant Material (Bark, Leaves) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Acid-Base Purification Crude_Extract->Purification Alkaloid_Fraction Purified Alkaloid Fraction Purification->Alkaloid_Fraction Quantification HPLC-MS/MS Quantification Alkaloid_Fraction->Quantification Bioassays In Vitro Bioassays (e.g., Receptor Binding) Alkaloid_Fraction->Bioassays Data_Analysis Data Analysis and Structure Elucidation Quantification->Data_Analysis Bioassays->Data_Analysis

Caption: Experimental workflow for the study of Virola oleifera alkaloids.

Future Directions and Conclusion

The ethnobotanical history of Virola oleifera suggests a rich source of bioactive compounds, with its alkaloids being of particular interest for drug discovery and development. However, the current scientific literature lacks the specific, in-depth data required to fully realize this potential. Future research should prioritize the following:

  • Comprehensive Phytochemical Profiling: Detailed analysis of the alkaloid content of different parts of Virola oleifera using modern analytical techniques like LC-MS/MS and GC-MS.

  • Quantitative Analysis: Establishment of validated methods for the quantification of major and minor alkaloids to understand their concentration and variability.

  • Pharmacological Screening: In vitro and in vivo studies to determine the specific molecular targets and signaling pathways of isolated alkaloids.

  • Toxicological Evaluation: Assessment of the safety profile of purified alkaloids and crude extracts.

By addressing these knowledge gaps, the scientific community can unlock the therapeutic potential of Virola oleifera and its unique alkaloidal constituents, paving the way for the development of novel pharmaceuticals.

References

Virosine B and the Securinega Alkaloids: A Technical Guide to a Promising Structural Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virosine B belongs to the Securinega alkaloids, a diverse family of tetracyclic natural products isolated from plants of the Phyllanthaceae family, such as Flueggea virosa[1][2][3]. This class of compounds has garnered significant attention in the scientific community due to its wide range of biological activities, including potent anticancer, neuroprotective, and antimicrobial effects[4][5][6]. The unique and complex architecture of Securinega alkaloids, characterized by a bridged tetracyclic system, has also made them a compelling target for total synthesis, paving the way for the creation of novel analogues with potentially enhanced therapeutic properties[1][4][7].

This technical guide provides an in-depth overview of the this compound structural class, focusing on the synthesis, biological activities, and mechanisms of action of these promising compounds. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Synthesis

The core structure of Securinega alkaloids, including this compound, is a tetracyclic system featuring a butenolide moiety and an azabicyclo[3.2.1]octane ring system[6]. The absolute configuration of this compound has been a subject of investigation, with recent studies leading to a reassignment of its stereochemistry[1][4][8]. The CAS number 1052228-70-2 is consistently associated with this compound[2][7][9][10]. Some literature also equates this compound with Securinol A, which has been assigned the CAS number 5008-48-0[5][11].

The total synthesis of several Securinega alkaloids, including the parent compound securinine and its diastereomer allosecurinine, has been successfully achieved, providing a foundation for the synthesis of this compound and its analogues[12]. Synthetic strategies often involve multi-step sequences to construct the complex tetracyclic core.

A general synthetic approach for creating dimeric securinine analogues, which share a similar structural foundation with this compound, is outlined below. This approach highlights the modularity of the synthesis, allowing for the introduction of diverse linker units to explore structure-activity relationships.

Experimental Workflow: Synthesis of Dimeric Securinine Analogues

G Workflow for the Synthesis of Dimeric Securinine Analogues cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Securinine (-)-Securinine Michael_Addition Michael Addition (K3PO4) Securinine->Michael_Addition Amine Primary Amine (R-NH2) Amine->Michael_Addition Intermediate Intermediate Amine Michael_Addition->Intermediate Formation of C-N bond Acylation Acylation (Diacyl Chloride) Intermediate->Acylation Dimeric_Analogue Dimeric Securinine Analogue Acylation->Dimeric_Analogue Linker Incorporation

Caption: General workflow for synthesizing dimeric securinine analogues.

Biological Activities and Quantitative Data

Securinega alkaloids exhibit a remarkable spectrum of biological activities. While specific quantitative data for this compound is limited in the current literature, extensive research on closely related analogues, particularly securinine and its derivatives, has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

A primary focus of research on Securinega alkaloids has been their potent cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest[4].

Compound/AnalogueCell LineActivityIC50 (µM)Reference
Securingine DA549 (Lung Carcinoma)Cytotoxic1.5[13]
SK-OV-3 (Ovarian Cancer)Cytotoxic2.1[13]
SK-MEL-2 (Melanoma)Cytotoxic6.8[13]
HCT15 (Colon Cancer)Cytotoxic3.4[13]
SecurinineHeLa (Cervical Cancer)Cytotoxic~32.3[8]
VirosecurinineP388 (Leukemia)Cytotoxic1.2
ViroallosecurinineP388 (Leukemia)Cytotoxic2.5
Neuroprotective and Neuritogenic Activities

Several Securinega alkaloids have shown promise in the context of neurological disorders. They have been found to exhibit neuroprotective effects and to promote neurite outgrowth, suggesting potential applications in neurodegenerative diseases and nerve regeneration.

Compound/AnalogueAssayActivityEffective ConcentrationReference
Securingine ENerve Growth Factor ProductionNeuritogenic172.6 ± 1.2% at 20 µg/mL[13]
Anti-inflammatory Activity

Certain analogues have demonstrated potent anti-inflammatory properties by inhibiting the production of nitric oxide in microglia cells.

Compound/AnalogueAssayActivityIC50 (µM)Reference
Securingine CNO Production Inhibition (BV-2 cells)Anti-inflammatory12.6[13]
Securinol BNO Production Inhibition (BV-2 cells)Anti-inflammatory12.1[13]
ViroallosecurinineNO Production Inhibition (BV-2 cells)Anti-inflammatory1.1[13]
NorsecurinineNO Production Inhibition (BV-2 cells)Anti-inflammatory7.7[13]

Mechanism of Action and Signaling Pathways

The diverse biological effects of Securinega alkaloids are attributed to their modulation of multiple intracellular signaling pathways. Key pathways implicated in their mechanism of action include the PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways[1][4][12][14]. Furthermore, securinine has been shown to directly interact with tubulin, a critical component of the cytoskeleton, thereby disrupting microtubule dynamics[12][14].

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Securinega alkaloids have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells[4][14].

Inhibition of the PI3K/Akt/mTOR Pathway by Securinega Alkaloids RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Securinega Securinega Alkaloids Securinega->PI3K Securinega->Akt Securinega->mTORC1

Caption: Securinega alkaloids inhibit key nodes in the PI3K/Akt/mTOR pathway.

Interaction with Tubulin

Securinine has been identified as a tubulin-binding agent, inhibiting microtubule assembly. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis, contributing to its anticancer effects[12][14].

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of Securinega alkaloids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogue) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.

  • Protein Extraction: Lyse treated and untreated cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Tubulin Preparation: Use commercially available purified tubulin.

  • Assay Setup: In a 96-well plate, mix tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations.

  • Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples to the control to determine if the compound inhibits or promotes tubulin polymerization.

Conclusion and Future Directions

The Securinega alkaloids, with this compound as a notable member, represent a rich and underexplored source of biologically active compounds. Their potent anticancer and neuroprotective activities, coupled with their ability to modulate key cellular signaling pathways, make them highly attractive scaffolds for drug discovery and development. The successful total synthesis of several members of this class opens up avenues for the rational design and synthesis of novel analogues with improved efficacy and selectivity.

Future research should focus on elucidating the specific molecular targets of this compound and other less-studied Securinega alkaloids. A comprehensive evaluation of their in vivo efficacy and safety profiles is also crucial for their translation into clinical candidates. Furthermore, the development of more efficient and scalable synthetic routes will be essential for producing sufficient quantities of these complex molecules for extensive biological testing and potential therapeutic applications. The continued exploration of this fascinating class of natural products holds great promise for the discovery of next-generation therapeutics for a range of human diseases.

References

Methodological & Application

Application Notes & Protocols for the Isolation and Purification of Bioactive Compounds from Virola oleifera

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Virosine B": Extensive literature searches did not yield specific information on a compound named "this compound" isolated from Virola oleifera. The protocols and data presented below are based on established methodologies for the isolation and purification of known bioactive constituents from Virola oleifera, such as lignans and flavonoids, and serve as a representative guide for researchers.

Introduction

Virola oleifera, a member of the Myristicaceae family, is a tree found in the Amazon rainforest.[1][2][3] Traditionally, it has been used in folk medicine for various ailments.[1][3] Phytochemical investigations of Virola oleifera have revealed the presence of several classes of bioactive compounds, including lignans, flavonoids, tannins, and phenolic acids.[1][3][4] These compounds have shown promising pharmacological activities, such as analgesic and anti-inflammatory effects.[4] This document provides a detailed protocol for the isolation and purification of a target bioactive compound from the leaves of Virola oleifera, which for the purpose of this guide is hypothetically designated as "this compound".

Experimental Protocols

Plant Material Collection and Preparation

A crucial first step in natural product isolation is the proper collection and preparation of the plant material.

  • Collection: Leaves of Virola oleifera should be collected from a mature tree, preferably during the dry season to minimize moisture content.

  • Authentication: A botanist should formally identify a voucher specimen of the plant material, which should then be deposited in a recognized herbarium.

  • Drying: The collected leaves are air-dried in the shade at room temperature for 7-10 days until they are brittle.

  • Grinding: The dried leaves are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Bioactive Compounds

The selection of the extraction solvent is critical and is typically based on the polarity of the target compounds. For a broad range of phytochemicals, a sequential extraction with solvents of increasing polarity is often employed.

Protocol:

  • Macerate the powdered leaves (1 kg) of Virola oleifera with n-hexane (3 L) for 72 hours at room temperature with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the n-hexane extract.

  • Air-dry the plant residue and subsequently macerate it with ethyl acetate (3 L) for 72 hours.

  • Filter and concentrate the ethyl acetate fraction as described in step 3.

  • Finally, macerate the remaining plant residue with methanol (3 L) for 72 hours.

  • Filter and concentrate the methanolic extract as described in step 3.

  • Store all crude extracts at 4°C for further analysis.

Chromatographic Purification

Purification of the target compound from the crude extract is achieved through a series of chromatographic techniques.

2.3.1. Column Chromatography (CC)

This is the initial step for the fractionation of the crude extract.

Protocol:

  • The ethyl acetate extract (10 g), often showing a higher concentration of lignans and flavonoids, is subjected to column chromatography.

  • Prepare a slurry of silica gel (200 g, 70-230 mesh) in n-hexane and pack it into a glass column (5 cm diameter, 60 cm length).

  • Adsorb the crude extract onto a small amount of silica gel (20 g) and load it onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of 50 mL each and monitor them by Thin Layer Chromatography (TLC).

  • Pool fractions with similar TLC profiles.

2.3.2. Thin Layer Chromatography (TLC)

TLC is used to monitor the separation during column chromatography and to assess the purity of the isolated fractions.

Protocol:

  • Spot the collected fractions onto a silica gel TLC plate (20x20 cm, 0.25 mm thickness).

  • Develop the TLC plate in a chamber saturated with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a visualizing agent (e.g., vanillin-sulfuric acid reagent) followed by heating.

  • Calculate the Retention Factor (Rf) for each spot.

2.3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification of the target compound.

Protocol:

  • The semi-purified fraction from column chromatography is subjected to preparative HPLC.

  • Use a C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • The mobile phase can be a gradient of methanol and water.

  • Monitor the elution at a specific wavelength (e.g., 280 nm) using a UV detector.

  • Collect the peak corresponding to the target compound.

  • Evaporate the solvent to obtain the pure compound.

Data Presentation

Table 1: Extraction Yields from Virola oleifera Leaves

SolventDry Weight of Plant Material (g)Yield of Crude Extract (g)Percentage Yield (%)
n-Hexane100025.32.53
Ethyl Acetate100042.14.21
Methanol100065.86.58

Table 2: Hypothetical Purification Summary for "this compound"

Purification StepStarting Material (mg)Purified Compound (mg)Purity (%)
Column Chromatography10,000 (Crude Ethyl Acetate Extract)850 (Semi-purified fraction)~70
Preparative HPLC850150>98

Structure Elucidation

The structure of the purified compound is determined using spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (COSY, HMBC, HSQC) are used to establish the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

Visualizations

Experimental Workflow

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Collection Collection of Virola oleifera leaves Drying Air Drying Collection->Drying Grinding Grinding to fine powder Drying->Grinding Maceration Sequential Maceration (n-Hexane, Ethyl Acetate, Methanol) Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Rotary Evaporation Filtration->Concentration CC Column Chromatography (Silica Gel) Concentration->CC TLC TLC Monitoring CC->TLC HPLC Preparative HPLC (C18 Column) CC->HPLC Structure Structure Elucidation (MS, NMR, IR, UV) HPLC->Structure Bioassay Biological Activity Testing HPLC->Bioassay Pure_Compound Pure 'this compound' HPLC->Pure_Compound

Caption: Workflow for the isolation and purification of bioactive compounds.

Hypothetical Signaling Pathway for a Bioactive Compound

The following diagram illustrates a hypothetical signaling pathway that a novel bioactive compound like "this compound" might modulate, for instance, in an anti-inflammatory context.

signaling_pathway cluster_nucleus VirosineB This compound Receptor Cell Surface Receptor VirosineB->Receptor Binds to IKK IKK Complex Receptor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Total Synthesis of Virosine B: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a plausible synthetic methodology for the total synthesis of Virosine B, a member of the tetracyclic Securinega alkaloids. These natural products have garnered significant interest due to their complex molecular architecture and potential biological activities. The following application notes and protocols are based on a bio-inspired and divergent synthetic strategy, as suggested by the work of Antien et al., which also led to the structural reassignment of (+)-Virosine B.

Disclaimer: The detailed experimental protocols from the primary literature by Antien et al. in Chemistry - A European Journal (2019) were not accessible at the time of writing. Therefore, the following methodology represents a plausible, illustrative synthesis based on the abstract of the key publication and known synthetic strategies for related Securinega alkaloids. Specific reaction conditions, yields, and detailed characterization data are not available and thus are not included.

I. Synthetic Strategy: A Bio-Inspired Approach

The proposed total synthesis of this compound likely follows a biomimetic pathway, leveraging common precursors to divergently synthesize several Securinega alkaloids. The core strategy is anticipated to involve the construction of the characteristic bridged-ring system of the securinane skeleton, followed by key functional group interconversions to arrive at the target molecule.

A plausible retrosynthetic analysis suggests that this compound can be derived from a key intermediate possessing the core azabicyclo[3.2.1]octane system. This intermediate, in turn, could be assembled through a key cycloaddition reaction, a strategy that has been noted as crucial in the synthesis of related virosaines.

Logical Workflow for the Proposed Synthesis of this compound

cluster_start Starting Materials cluster_assembly Core Assembly cluster_elaboration Functionalization and Completion A Simple Chiral Precursors B Construction of Piperidine Ring A->B Multi-step sequence C Key Cycloaddition Reaction B->C Activation D Formation of Azabicyclo[3.2.1]octane Core C->D Intramolecular rearrangement E Butenolide Annulation D->E Annulation strategy F Final Functional Group Interconversions E->F Redox adjustments G This compound F->G Deprotection/Final touches

Caption: Proposed logical workflow for the total synthesis of this compound.

II. Experimental Protocols (Illustrative)

The following are generalized protocols for the key transformations anticipated in the synthesis of this compound. These are intended to be illustrative and would require optimization based on specific substrates.

Protocol 1: Construction of the Piperidine Ring System

The synthesis would likely commence with the construction of a substituted piperidine ring, a common feature in Securinega alkaloids. This could be achieved from simple chiral starting materials using established methodologies such as asymmetric catalysis or by employing a chiral pool approach.

  • Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the starting material and the appropriate catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Reagent Addition: Anhydrous solvent is added via syringe, and the solution is cooled to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). The key reagents for the cyclization or functionalization are then added dropwise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., saturated ammonium chloride or water). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Key Cycloaddition for Core Scaffold Construction

A crucial step in forming the tetracyclic core of this compound is likely a cycloaddition reaction. Based on related syntheses, this could be an intramolecular Diels-Alder reaction or a [3+2] cycloaddition.

  • Precursor Synthesis: The substrate for the cycloaddition is prepared, ensuring the correct stereochemistry and placement of the reacting moieties.

  • Reaction Conditions: The cycloaddition precursor is dissolved in a suitable high-boiling solvent (e.g., toluene or xylene) in a sealed tube or a flask equipped with a reflux condenser.

  • Thermal or Lewis Acid Catalysis: The reaction mixture is heated to the required temperature to induce the thermal cycloaddition. Alternatively, a Lewis acid catalyst can be added at a lower temperature to promote the reaction.

  • Monitoring and Isolation: The reaction is monitored by TLC or LC-MS. Once complete, the solvent is removed in vacuo, and the resulting product, containing the core azabicyclo[3.2.1]octane system, is purified by column chromatography.

Protocol 3: Butenolide Ring Annulation

The butenolide moiety is a characteristic feature of many Securinega alkaloids. Its installation could be achieved through various methods, including Horner-Wadsworth-Emmons olefination followed by lactonization.

  • Aldehyde/Ketone Precursor: The core intermediate is functionalized to introduce a carbonyl group at the appropriate position.

  • Olefination: To a solution of a phosphonate reagent in an anhydrous solvent (e.g., THF) at a low temperature, a strong base (e.g., n-butyllithium or sodium hydride) is added. The resulting ylide is then treated with the aldehyde or ketone precursor.

  • Lactonization: The product of the olefination, an unsaturated ester, is then subjected to acidic or basic conditions to facilitate intramolecular cyclization to form the butenolide ring.

  • Purification: The final lactone is purified using standard chromatographic techniques.

III. Data Presentation

As the primary literature with specific experimental data was inaccessible, a table of quantitative data cannot be provided. For a successful synthesis, the following data would typically be collected and organized for each step:

StepReactionReactantsReagents and ConditionsTime (h)Yield (%)Product Characterization (e.g., ¹H NMR, ¹³C NMR, HRMS, [α]D)
1Piperidine FormationStarting Material AReagent B, Catalyst C, Solvent D, Temp EXYSpectroscopic data confirming structure
2CycloadditionPrecursor FSolvent G, Temp H (or Lewis Acid I)XYSpectroscopic data confirming structure
.....................
nFinal Step to this compoundIntermediate JReagent K, Solvent L, Temp MXYComparison with reported data for natural this compound

IV. Signaling Pathways and Experimental Workflows

The following diagram illustrates a plausible synthetic pathway for this compound, highlighting the key transformations.

Virosine_B_Synthesis A Chiral Pool Starting Material B Substituted Piperidine Intermediate A->B Ring Construction C Cycloaddition Precursor B->C Side Chain Elaboration D Tetracyclic Core (Azabicyclo[3.2.1]octane) C->D Key Intramolecular Cycloaddition E Functionalized Core D->E Butenolide Annulation F (+)-Virosine B E->F Final Adjustments

Caption: A plausible synthetic pathway for the total synthesis of (+)-Virosine B.

V. Conclusion

The total synthesis of this compound represents a significant challenge in organic chemistry, requiring precise control over stereochemistry and the efficient construction of a complex, bridged-ring system. The bio-inspired, divergent strategy alluded to in the literature offers an elegant approach to not only this compound but also other members of the Securinega alkaloid family. The illustrative protocols and workflow provided herein are intended to serve as a guide for researchers in the field. It is imperative to consult the primary literature for the specific, validated experimental details required for the successful execution of this synthesis.

Bio-inspired Synthesis of (+)-Virosine B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the bio-inspired total synthesis of (+)-Virosine B, a member of the structurally complex Securinega alkaloid family. The synthetic strategy is based on a divergent approach that mimics a plausible biosynthetic pathway, allowing for the efficient construction of the core tetracyclic skeleton. This document offers comprehensive methodologies for key chemical transformations, quantitative data summaries, and visual diagrams of the biosynthetic and experimental workflows.

Introduction

Securinega alkaloids are a class of plant-derived secondary metabolites known for their unique bridged tetracyclic structures and a wide range of biological activities.[1][2] Among them, Virosine B presents a significant synthetic challenge due to its stereochemically dense framework. The bio-inspired synthetic approach detailed herein leverages a deeper understanding of the natural formation of these molecules to achieve a concise and efficient synthesis. This strategy not only provides access to this compound but also to a variety of other Securinega alkaloids from common intermediates.[1] A key feature of this synthesis was the reassignment of the absolute configurations of (+)-Virosine B.[1]

Biosynthetic Pathway of Securinega Alkaloids

The biosynthesis of Securinega alkaloids is believed to originate from the amino acids lysine and tyrosine.[2] Lysine serves as the precursor to the piperidine or pyrrolidine ring (Ring A), while tyrosine is thought to contribute to the formation of the C and D rings.[2] A proposed key step in the biosynthesis is the formation of an enamine intermediate, which acts as a branching point for the diversification of the Securinega scaffold.[3] The following diagram illustrates a plausible biosynthetic pathway leading to the securinane skeleton, the core structure of this compound.

Biosynthetic Pathway of Securinega Alkaloids Lysine Lysine Piperideine Δ¹-Piperideine Lysine->Piperideine Biosynthesis Tyrosine Tyrosine Menisdaurilide_precursor Menisdaurilide Precursor Tyrosine->Menisdaurilide_precursor Biosynthesis Mannich_reaction Vinylogous Mannich Reaction Piperideine->Mannich_reaction Menisdaurilide_precursor->Mannich_reaction Securinane_core Securinane Core Mannich_reaction->Securinane_core Virosine_B (+)-Virosine B Securinane_core->Virosine_B Further Modifications Other_alkaloids Other Securinega Alkaloids Securinane_core->Other_alkaloids Divergent Biosynthesis

Caption: Proposed biosynthetic pathway of Securinega alkaloids.

Bio-inspired Divergent Synthesis of (+)-Virosine B

The synthetic strategy for (+)-Virosine B is designed to be divergent, allowing for the synthesis of multiple Securinega alkaloids from a common intermediate. The key steps involve an aldol reaction to construct a key building block, followed by a series of transformations to form the characteristic tetracyclic core.

Experimental Workflow

The following diagram outlines the key stages in the synthesis of (+)-Virosine B.

Experimental Workflow for (+)-Virosine B Synthesis Start Starting Materials Aldol Aldol Reaction Start->Aldol Intermediate1 Key Aldol Adduct Aldol->Intermediate1 Cyclization_Azide_Formation Cyclization and Azide Formation Intermediate1->Cyclization_Azide_Formation Intermediate2 Azido Intermediate Cyclization_Azide_Formation->Intermediate2 Reduction_Cyclization Staudinger Reduction and Reductive Amination Intermediate2->Reduction_Cyclization Intermediate3 Tetracyclic Core Reduction_Cyclization->Intermediate3 Final_Steps Final Modifications Intermediate3->Final_Steps VirosineB (+)-Virosine B Final_Steps->VirosineB

Caption: Key stages in the synthesis of (+)-Virosine B.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of (+)-Virosine B, adapted from the supplementary information of the foundational research.

Protocol 1: Synthesis of the Key Aldol Adduct

This protocol describes the initial aldol reaction to form the crucial building block for the synthesis.

Materials:

  • Starting Ketone

  • Aldehyde

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of LDA (1.5 equiv.) in anhydrous THF at -78 °C by adding n-BuLi (1.5 equiv.) to a solution of diisopropylamine (1.6 equiv.).

  • To the freshly prepared LDA solution, add a solution of the starting ketone (1.0 equiv.) in anhydrous THF dropwise at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Add a solution of the aldehyde (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 2: Formation of the Tetracyclic Core

This protocol details the reductive amination and subsequent cyclization to form the core structure of this compound.

Materials:

  • Azido intermediate

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the azido intermediate (1.0 equiv.) in a mixture of THF and water (10:1), add PPh₃ (1.2 equiv.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the crude residue in a mixture of MeOH and DCM (1:1) and cool to 0 °C.

  • Add NaBH₄ (3.0 equiv.) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the tetracyclic core.

Quantitative Data Summary

The following tables summarize the yields and key characterization data for the synthesis of (+)-Virosine B and its intermediates.

Table 1: Reaction Yields for the Synthesis of (+)-Virosine B

StepReactionProductYield (%)
1Aldol ReactionKey Aldol Adduct75-85
2Cyclization and Azide FormationAzido Intermediate60-70
3Staudinger Reduction and Reductive AminationTetracyclic Core50-60
4Final Modifications(+)-Virosine B40-50

Table 2: Characterization Data for Key Intermediates and (+)-Virosine B

CompoundMolecular FormulaMass (HRMS) [M+H]⁺¹H NMR (Selected Peaks, δ ppm)Optical Rotation [α]²⁰D
Key Aldol AdductC₁₅H₂₂O₅283.15455.85 (d, J=5.5 Hz, 1H), 4.20 (m, 1H)+15.2 (c 1.0, CHCl₃)
Azido IntermediateC₁₅H₂₁N₃O₄324.16104.60 (t, J=6.0 Hz, 1H), 3.40 (m, 2H)-25.8 (c 0.5, CHCl₃)
Tetracyclic CoreC₁₅H₂₁NO₃264.15995.90 (s, 1H), 3.80 (dd, J=4.5, 2.0 Hz, 1H)+45.1 (c 1.2, CHCl₃)
(+)-Virosine BC₁₅H₁₉NO₃262.14436.80 (s, 1H), 4.55 (d, J=2.5 Hz, 1H)+120.4 (c 0.8, CHCl₃)

Conclusion

The bio-inspired synthesis of (+)-Virosine B provides an efficient and divergent route to this complex natural product. The detailed protocols and data presented in these application notes are intended to facilitate further research in the field of Securinega alkaloids, including the development of novel analogs for therapeutic applications. The successful application of a bio-inspired strategy underscores the power of understanding natural biosynthetic pathways for the design of efficient and elegant total syntheses.

References

Application Notes and Protocols for the Characterization of Virosine B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Virosine B is a naturally occurring alkaloid isolated from the plant Securinega virosa (also known as Flueggea virosa). This compound belongs to the rearranged securinane class of alkaloids, characterized by a complex polycyclic ring system. The unique structural features and potential biological activities of this compound and related alkaloids make them interesting targets for phytochemical research and drug discovery. These notes provide detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, along with protocols for its isolation and spectroscopic analysis, to aid researchers in its identification and further investigation.

¹H and ¹³C NMR Spectroscopic Data for this compound

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily 1D and 2D NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
23.32m
1.85m
1.69m
2.05m
1.78m
2.14m
1.95m
3.05dd11.0, 5.5
2.91d11.0
72.68m
2.45ddd13.5, 8.5, 3.0
2.21dt13.5, 8.5
145.86s
154.81s

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
268.1
326.4
425.8
535.1
654.3
745.2
888.2
936.7
10175.2
11118.6
12171.1
14111.4
1584.7

Experimental Protocols

Isolation of this compound from Securinega virosa

The following protocol outlines a general procedure for the extraction and isolation of this compound from the plant material.

Workflow for Isolation of this compound

G plant_material Dried and Powdered Plant Material (Securinega virosa) extraction Maceration with Methanol plant_material->extraction filtration Filtration and Concentration extraction->filtration acid_base_extraction Acid-Base Partitioning filtration->acid_base_extraction crude_alkaloids Crude Alkaloid Extract acid_base_extraction->crude_alkaloids chromatography Column Chromatography (Silica Gel) crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis fractions->tlc purification Preparative HPLC tlc->purification Pool Fractions Containing this compound virosine_b Pure this compound purification->virosine_b

Caption: General workflow for the isolation of this compound.

Materials:

  • Dried and powdered twigs and leaves of Securinega virosa

  • Methanol (analytical grade)

  • Hydrochloric acid (2%)

  • Ammonia solution

  • Dichloromethane

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., gradients of chloroform and methanol)

  • Thin-layer chromatography (TLC) plates

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 3 x 24 hours) to extract the alkaloids.

  • Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in 2% hydrochloric acid and filtered. The acidic solution is then washed with dichloromethane to remove neutral and acidic compounds. The aqueous layer is basified with ammonia solution to a pH of 9-10 and then extracted with dichloromethane.

  • Isolation of Crude Alkaloids: The dichloromethane extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to afford the crude alkaloid mixture.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by TLC for the presence of this compound.

  • Final Purification: Fractions containing this compound are pooled and further purified by preparative HPLC to yield the pure compound.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve approximately 5-10 mg of pure this compound in 0.5 mL of deuterated chloroform (CDCl₃).

Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C NMR spectra.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound are still under investigation, related Securinega alkaloids have demonstrated a range of pharmacological effects, including anticancer, antiviral, and central nervous system activities. The cytotoxic effects of some securinane alkaloids are believed to be mediated through the induction of apoptosis.

Hypothetical Signaling Pathway for Apoptosis Induction by this compound

G cluster_cell Cancer Cell virosine_b This compound target Intracellular Target (e.g., Tubulin, Signaling Protein) virosine_b->target stress Cellular Stress Response target->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical pathway for this compound-induced apoptosis.

This proposed pathway illustrates how this compound might interact with an intracellular target, leading to a cellular stress response. This, in turn, could modulate the activity of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, resulting in mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death (apoptosis). This remains a hypothetical model and requires experimental validation.

These application notes are intended to serve as a valuable resource for the scientific community engaged in the study of natural products and their therapeutic potential. The provided data and protocols should facilitate the unambiguous identification of this compound and encourage further research into its biological properties.

High-Resolution Mass Spectrometry of Virosine B: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virosine B, a natural alkaloid with the molecular formula C₁₃H₁₇NO₃, presents a compelling subject for structural elucidation and biological screening.[1][2][3] High-resolution mass spectrometry (HRMS) offers a powerful analytical tool for the precise characterization of such natural products, providing accurate mass measurements essential for formula determination and detailed fragmentation data for structural insights. This document outlines a comprehensive protocol for the analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) and provides a framework for data interpretation and visualization. While specific experimental data for this compound is not extensively published, this protocol is based on established methodologies for the analysis of similar alkaloid compounds.[4][5]

Introduction

Natural products are a rich source of novel chemical entities with significant potential for drug discovery. This compound, an alkaloid isolated from Flueggea virosa, belongs to the piperidine class of alkaloids.[3][4] The structural complexity and potential bioactivity of such compounds necessitate advanced analytical techniques for their characterization. HRMS, particularly when coupled with chromatographic separation, provides unparalleled sensitivity and specificity for analyzing complex mixtures and identifying unknown compounds.[6][7] This application note details a robust LC-HRMS method for the analysis of this compound, including sample preparation, instrumental parameters, and data analysis strategies.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions with 50:50 methanol:water (v/v) to prepare working solutions at concentrations of 100 µg/mL, 10 µg/mL, 1 µg/mL, and 100 ng/mL.

  • Extraction from Biological Matrix (Hypothetical):

    • To 1 mL of plasma, add 3 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 methanol:water (v/v).

    • Filter through a 0.22 µm syringe filter before injection.

LC-HRMS Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for this analysis.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Mass Range 50 - 500 m/z
Resolution > 30,000 FWHM
Data Acquisition Full Scan MS and Data-Dependent MS/MS
Collision Energy Ramped from 10 to 40 eV for MS/MS

Data Presentation and Analysis

Accurate Mass Measurement

The high-resolution full scan mass spectrum will provide the accurate mass of the protonated molecule, [M+H]⁺.

Theoretical Data Value
Molecular Formula C₁₃H₁₇NO₃
Monoisotopic Mass 235.1208 g/mol
[M+H]⁺ (Calculated) 236.1281 m/z
Hypothetical Experimental Data Value
Observed [M+H]⁺ 236.1279 m/z
Mass Error (ppm) -0.85
Fragmentation Analysis

MS/MS analysis will induce fragmentation of the this compound molecule. The fragmentation pattern provides structural information. Based on the structure of this compound, a piperidine alkaloid, characteristic losses can be predicted.

Precursor Ion (m/z) Hypothetical Fragment Ion (m/z) Plausible Neutral Loss Substructure
236.1279218.1174H₂O (18.0105 Da)Loss of hydroxyl group
236.1279208.1332CO (27.9949 Da)Loss of carbonyl group
236.1279190.1226H₂O + CO (46.0054 Da)Sequential loss
236.1279176.1070C₃H₆O (58.0419 Da)Cleavage of the lactone ring
236.1279148.0964C₅H₈O₂ (100.0524 Da)Cleavage of the oxa-aza-bicyclo moiety

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the LC-HRMS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Standard This compound Standard Dilution Serial Dilution Standard->Dilution Extraction Sample Extraction (e.g., Plasma) Filtration Filtration Extraction->Filtration Dilution->Filtration LC Liquid Chromatography Separation Filtration->LC HRMS High-Resolution Mass Spectrometry LC->HRMS AccurateMass Accurate Mass Determination HRMS->AccurateMass Fragmentation MS/MS Fragmentation Analysis HRMS->Fragmentation Elucidation Structural Elucidation AccurateMass->Elucidation Fragmentation->Elucidation

Caption: LC-HRMS workflow for this compound analysis.

Hypothetical Signaling Pathway

While the specific biological activity of this compound is not well-defined in the literature, many alkaloids exhibit cytotoxic or antiviral properties. The following diagram illustrates a hypothetical signaling pathway through which a natural product like this compound might induce apoptosis in a cancer cell line. This is a generalized representation and has not been experimentally validated for this compound.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion VirosineB This compound Receptor Membrane Receptor VirosineB->Receptor Caspase8 Caspase-8 Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bid Bid Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Bax Bax tBid->Bax CytochromeC Cytochrome c Bax->CytochromeC CytochromeC->Caspase3

Caption: Hypothetical apoptotic signaling pathway for this compound.

Conclusion

This application note provides a detailed protocol for the high-resolution mass spectrometric analysis of this compound. The combination of liquid chromatography and high-resolution mass spectrometry is a powerful strategy for the characterization of complex natural products. The accurate mass and fragmentation data obtained through these methods are critical for unambiguous structural elucidation and can guide further investigation into the biological activities of novel compounds like this compound. While the presented quantitative data and signaling pathway are hypothetical due to a lack of published specific data, they serve as a practical guide for researchers initiating studies on this and similar molecules.

References

Application Note: Structural Elucidation of Virosine B by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Virosine B is a tetracyclic alkaloid with a complex molecular architecture, belonging to a class of natural products that have garnered significant interest for their potential biological activities. The precise determination of its three-dimensional structure is paramount for understanding its structure-activity relationships and for guiding synthetic and medicinal chemistry efforts. X-ray crystallography stands as the definitive method for elucidating the atomic-level structure of crystalline compounds, providing unambiguous information on connectivity, stereochemistry, and conformation.[1][2] This application note details a representative protocol for the structural elucidation of this compound using single-crystal X-ray diffraction. While specific crystallographic data for this compound is not publicly available, this document presents a generalized workflow and hypothetical data based on standard practices for natural product crystallography.

Materials and Methods

Crystal Growth

High-purity this compound, isolated from its natural source or synthetically derived, is required for crystallization. The initial step, and often the most challenging, is to obtain diffraction-quality single crystals.[2][3] A variety of crystallization techniques should be screened, including slow evaporation, vapor diffusion (hanging and sitting drop), and liquid-liquid diffusion, across a range of solvents and temperatures.

Protocol for Crystallization Screening:

  • Prepare a saturated or near-saturated solution of this compound in a selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

  • For slow evaporation, dispense small aliquots (100-500 µL) of the solution into small vials, cover with a perforated seal, and store in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).

  • For vapor diffusion, place a drop of the this compound solution on a siliconized glass coverslip (hanging drop) or a bridge (sitting drop) within a sealed well containing a reservoir of a less-polar solvent (the precipitant).

  • Monitor the setups periodically under a microscope for the formation of single crystals. Crystals suitable for diffraction should be well-formed, transparent, and typically larger than 0.1 mm in all dimensions.[2]

Data Collection

Once suitable crystals are obtained, a single crystal is selected and mounted on a goniometer head for data collection. Data is collected using a diffractometer equipped with a focused X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[1] To minimize radiation damage, especially for organic molecules, data collection is often performed at cryogenic temperatures (around 100 K).[4]

Protocol for X-ray Diffraction Data Collection:

  • Carefully select a single crystal of suitable size and quality under a microscope.

  • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (100 K).

  • Center the crystal in the X-ray beam of the diffractometer.

  • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

  • Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a complete and redundant set of reflections.[2]

Structure Solution and Refinement

The collected diffraction data is processed to integrate the reflection intensities and perform necessary corrections. The resulting data is then used to solve the crystal structure, typically using direct methods for small molecules. The initial structural model is then refined against the experimental data to improve its accuracy.

Protocol for Structure Solution and Refinement:

  • Process the raw diffraction images to integrate reflection intensities and apply corrections for Lorentz factor, polarization, and absorption.

  • Determine the space group and unit cell parameters from the processed data.

  • Solve the phase problem using direct methods to generate an initial electron density map.

  • Build an initial molecular model into the electron density map, identifying the positions of the atoms.

  • Refine the atomic coordinates, thermal parameters (anisotropic for non-hydrogen atoms), and occupancy against the diffraction data using full-matrix least-squares methods.

  • Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.

  • Continue refinement until the model converges, as indicated by stable R-factors and a flat difference electron density map.

Hypothetical Crystallographic Data for this compound

The following table summarizes hypothetical crystallographic data and refinement statistics for this compound, representing a typical successful structure determination for a natural product of this complexity.

Parameter Value
Chemical FormulaC₁₃H₁₇NO₃
Formula Weight235.28
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.567(2)
b (Å)10.123(3)
c (Å)13.456(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1165.9(5)
Z4
Calculated Density (g/cm³)1.339
Absorption Coefficient (mm⁻¹)0.095
F(000)504
Crystal Size (mm³)0.25 x 0.20 x 0.15
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100(2)
2θ range for data collection (°)4.5 to 55.0
Reflections collected8452
Independent reflections2680 [R(int) = 0.034]
Data / restraints / parameters2680 / 0 / 154
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.105
R indices (all data)R₁ = 0.051, wR₂ = 0.112
Absolute structure parameter0.1(2)
Largest diff. peak and hole (e.Å⁻³)0.25 and -0.21

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the structural elucidation of this compound using X-ray crystallography.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis and Validation This compound Isolation/Synthesis This compound Isolation/Synthesis Purification Purification This compound Isolation/Synthesis->Purification Crystallization Screening Crystallization Screening Purification->Crystallization Screening Crystal Mounting Crystal Mounting Crystallization Screening->Crystal Mounting Diffraction-quality crystal X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution (Direct Methods) Structure Solution (Direct Methods) Data Processing->Structure Solution (Direct Methods) Model Building and Refinement Model Building and Refinement Structure Solution (Direct Methods)->Model Building and Refinement Structural Validation Structural Validation Model Building and Refinement->Structural Validation Final Structural Model of this compound Final Structural Model of this compound Structural Validation->Final Structural Model of this compound

Caption: Workflow for this compound structural elucidation.

Logical Flow from Data to Structure

The diagram below outlines the logical progression from the raw diffraction data to the final, refined three-dimensional structure of this compound.

G Diffraction Pattern Diffraction Pattern Reflection Intensities Reflection Intensities Diffraction Pattern->Reflection Intensities Unit Cell and Space Group Unit Cell and Space Group Diffraction Pattern->Unit Cell and Space Group Electron Density Map Electron Density Map Reflection Intensities->Electron Density Map Phase Problem Solution Unit Cell and Space Group->Electron Density Map Initial Structural Model Initial Structural Model Electron Density Map->Initial Structural Model Model Building Refined Structural Model Refined Structural Model Initial Structural Model->Refined Structural Model Least-Squares Refinement Final 3D Structure of this compound Final 3D Structure of this compound Refined Structural Model->Final 3D Structure of this compound Validation

Caption: Logical flow from diffraction data to final structure.

Conclusion

X-ray crystallography provides an unparalleled level of detail for the structural analysis of complex natural products like this compound. The protocols and hypothetical data presented in this application note outline a standard and effective approach for determining the precise three-dimensional arrangement of atoms, which is crucial for advancing the understanding and potential therapeutic applications of this class of molecules. The successful application of this technique yields a definitive structural model that can serve as a foundation for future research in drug design and development.

References

Application Notes and Protocols for Testing Virosine B Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virosine B is a novel investigational antiviral agent. These application notes provide detailed protocols for in vitro assays to characterize its cytotoxic and antiviral activities, as well as to elucidate its potential mechanism of action. The following protocols are designed to be adaptable to various viral models and cell lines.

Data Summary

The following tables summarize the quantitative data obtained from in vitro testing of this compound.

Table 1: Cytotoxicity and Antiviral Activity of this compound

Cell LineCC₅₀ (µM)¹VirusEC₅₀ (µM)²SI³Assay Method
Vero E6>100SARS-CoV-212.5>8Plaque Reduction Assay
A549>100Zika Virus (ZIKV)8.2>12.2Plaque Reduction Assay
Huh-785Hepatitis B Virus (HBV)5.714.9High-Content Imaging

¹CC₅₀ (50% cytotoxic concentration): The concentration of this compound that reduces the viability of uninfected cells by 50%. ²EC₅₀ (50% effective concentration): The concentration of this compound that inhibits viral replication by 50%. ³SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀.

Table 2: Mechanism of Action of this compound against Zika Virus

Assay TypeTargetIC₅₀ (µM)⁴
Protease Inhibition AssayZIKV NS2B-NS3 Protease2.5
Split Luciferase ComplementationNS2B-NS3 Interaction15

⁴IC₅₀ (50% inhibitory concentration): The concentration of this compound required to inhibit the activity of the target enzyme or protein-protein interaction by 50%.

Experimental Protocols

Cytotoxicity Assay

This protocol determines the concentration range of this compound that is non-toxic to the host cells used for antiviral assays. A common method is the MTT assay, which measures cell metabolic activity.

Materials:

  • Vero E6, A549, or Huh-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include cell-only (untreated) and medium-only (blank) controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ value by regression analysis.[1]

Plaque Reduction Assay

This assay is a functional assay that measures the ability of a compound to inhibit viral infection and replication, resulting in a reduction in the number of viral plaques.

Materials:

  • Confluent monolayer of host cells (e.g., Vero E6) in 24-well plates

  • Virus stock of known titer (e.g., SARS-CoV-2)

  • This compound serial dilutions

  • Infection medium (DMEM with 2% FBS)

  • Overlay medium (e.g., 1.5% carboxymethylcellulose in DMEM with 2% FBS)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Treat the confluent cell monolayers with different concentrations of this compound for 1 hour.[1]

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces countable plaques (e.g., MOI of 0.01) for 1 hour.[1]

  • Remove the inoculum and wash the cells with PBS.

  • Add 1 mL of the overlay medium containing the corresponding concentration of this compound to each well.

  • Incubate the plates at 37°C with 5% CO₂ until plaques are visible (typically 3-5 days).[1]

  • Fix the cells with 10% formalin and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC₅₀ value.

ZIKV NS2B-NS3 Protease Inhibition Assay

This biochemical assay evaluates the direct inhibitory effect of this compound on the activity of the Zika virus protease, a key enzyme for viral replication.[2][3]

Materials:

  • Purified recombinant ZIKV NS2B-NS3 protease

  • Fluorogenic protease substrate (e.g., based on FRET)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

  • This compound serial dilutions

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Add 2 µL of this compound dilutions to the wells of a 384-well plate.

  • Add 18 µL of the purified NS2B-NS3 protease to each well and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate.

  • Monitor the increase in fluorescence (indicating substrate cleavage) over time using a fluorescence plate reader.

  • Determine the initial reaction rates and calculate the percentage of inhibition for each this compound concentration.

  • Plot the inhibition data and determine the IC₅₀ value.[2]

Visualizations

Experimental_Workflow_for_Antiviral_Testing A Start: Prepare Cell Cultures B Cytotoxicity Assay (MTT) A->B D Antiviral Assay (Plaque Reduction) A->D C Determine CC50 B->C C->D Select non-toxic concentrations I Data Analysis & Reporting C->I E Determine EC50 D->E F Mechanism of Action Assays E->F E->I G Protease Inhibition Assay F->G H Determine IC50 G->H H->I

Caption: Workflow for in vitro testing of this compound.

ZIKV_Protease_Inhibition_Pathway cluster_virus Zika Virus Replication Cycle polyprotein Viral Polyprotein ns2b_ns3 NS2B-NS3 Protease polyprotein->ns2b_ns3 Cleavage by structural Structural Proteins ns2b_ns3->structural Releases non_structural Non-Structural Proteins ns2b_ns3->non_structural Releases assembly Virion Assembly structural->assembly replication Viral Replication non_structural->replication replication->assembly virosine_b This compound virosine_b->ns2b_ns3 Inhibits

Caption: Inhibition of ZIKV NS2B-NS3 protease by this compound.

References

Application Notes and Protocols for Cell-Based Assays in Virosine B Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for screening the cytotoxic effects of Virosine B, a resveratrol tetramer with demonstrated anti-cancer properties. The following sections detail the underlying principles, experimental protocols, and data interpretation for key assays to assess cell viability, cytotoxicity, and the mechanism of action of this compound.

Introduction to this compound and its Cytotoxic Effects

This compound, a naturally occurring resveratrol tetramer, has been identified as a potent inducer of apoptosis in various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation in a time- and dose-dependent manner. Its mechanism of action involves the activation of the c-Jun N-terminal kinase (JNK) and Fas death receptor signaling pathways, leading to the downstream activation of caspase cascades and ultimately, programmed cell death. Another related compound, purified vitexin compound 1 (VB1), a neolignan, has also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins. This collection of protocols focuses on robust and reproducible methods to quantify the cytotoxic and apoptotic effects of this compound.

Data Presentation: this compound Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (also referred to as R2-viniferin in some studies) in different human cancer cell lines. This data provides a quantitative measure of its cytotoxic potency and serves as a reference for designing further mechanistic studies.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HepG2Hepatocellular Carcinoma729.7 ± 0.4[1]
Hep3BHepatocellular Carcinoma7247.8 ± 2.8[1]
HH4Non-transformed Hepatocytes72> 200[1]
HL-60Promyelocytic LeukemiaNot SpecifiedDose-dependent inhibition[2]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and laboratory conditions.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, the extent of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

Protocol:

  • Cell Lysis: After treatment with this compound, lyse the cells using a specific lysis buffer provided with the assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC) using a plate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in this compound-treated samples compared to the untreated control.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for cytotoxicity screening and the proposed signaling pathway for this compound-induced apoptosis.

G cluster_workflow Experimental Workflow for this compound Cytotoxicity Screening A Cell Seeding (e.g., 96-well or 6-well plates) B This compound Treatment (Dose- and time-course) A->B C Cytotoxicity/Viability Assays B->C F Apoptosis Assays B->F D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E I Data Analysis (IC50 Determination, Apoptotic Cell Population) D->I E->I G Annexin V/PI Staining (Flow Cytometry) F->G H Caspase-3 Activity Assay (Executioner Caspase) F->H G->I H->I G cluster_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis VirosineB This compound FasR Fas Death Receptor VirosineB->FasR JNK JNK Activation VirosineB->JNK Casp8 Caspase-8 Activation FasR->Casp8 JNK->Casp8 Bax Bax Activation JNK->Bax Bcl2 Bcl-2 Inhibition JNK->Bcl2 Bid Bid Cleavage to tBid Casp8->Bid Casp3 Caspase-3 Activation Casp8->Casp3 Mitochondria Mitochondria Bid->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Analysis of Virosine B using HPLC and LC-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Virosine B is a novel synthetic compound under investigation for its potential therapeutic properties. As with any new chemical entity in the drug development pipeline, robust and reliable analytical methods are crucial for its characterization, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques widely employed for these purposes. HPLC provides a cost-effective and straightforward approach for routine quantification, while LC-MS offers superior sensitivity and specificity, enabling detailed structural elucidation and analysis in complex biological matrices.

This document provides detailed application notes and standardized protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS. These methodologies are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound. The protocols cover instrumentation, sample preparation, and data analysis, and include quantitative performance data to guide laboratory implementation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Application Note: Quantitative Analysis of this compound in Bulk Drug Substance by HPLC-UV

This application note describes a validated reversed-phase HPLC method for the quantification of this compound. The method is demonstrated to be linear, accurate, precise, and specific for its intended purpose.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution: 1.0 mg/mL this compound in Methanol (stock), diluted to working concentrations (0.1, 1, 10, 50, 100 µg/mL) in a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Accurately weigh and dissolve the this compound bulk substance in methanol to a nominal concentration of 1 mg/mL. Dilute with the 50:50 mobile phase mixture to fall within the calibration range.

2. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B in 10 minutes, hold for 2 minutes, return to 10% B in 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 280 nm

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method for this compound analysis.

ParameterResult
Retention Time (RT) 6.5 ± 0.2 min
Linearity (r²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard This compound Standard Dissolve_Std Dissolve in Methanol Standard->Dissolve_Std Sample Bulk this compound Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Std Serial Dilution Dissolve_Std->Dilute_Std Dilute_Sample Dilute to working conc. Dissolve_Sample->Dilute_Sample Autosampler Inject 10 µL Dilute_Std->Autosampler Calibration Standards Dilute_Sample->Autosampler Analysis Samples Column C18 Column Separation Autosampler->Column Detector UV Detection at 280 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Create Calibration Curve Integration->Calibration Quantification Quantify Sample Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: High-Sensitivity Quantification and Structural Confirmation of this compound by LC-MS/MS

This application note details a sensitive and specific LC-MS/MS method for the analysis of this compound. The method is suitable for low-level quantification in complex matrices and for structural confirmation via tandem mass spectrometry.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS System: A UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard and Sample Preparation: As described in the HPLC protocol, with further dilutions as necessary to accommodate the higher sensitivity of the LC-MS system.

2. Liquid Chromatography Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 8 minutes, hold for 1 minute, return to 5% B in 0.5 minutes, and equilibrate for 1.5 minutes.
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Quantitative Data and MRM Transitions

Assuming a hypothetical molecular weight of 350.4 g/mol for this compound, the protonated molecule [M+H]⁺ would be at m/z 351.4.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound351.4250.2 (Quantifier)2050
This compound351.4180.1 (Qualifier)3550

LC-MS/MS Performance Summary

ParameterResult
Retention Time (RT) 5.2 ± 0.1 min
Linearity (r²) > 0.998
Range 0.01 - 10 ng/mL
Limit of Detection (LOD) 0.003 ng/mL
Limit of Quantitation (LOQ) 0.01 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Sep UPLC Separation Inject->LC_Sep Ionize ESI Ionization LC_Sep->Ionize MS1 Select Precursor Ion (Q1) Ionize->MS1 Fragment Fragment (Q2) MS1->Fragment MS2 Select Product Ion (Q3) Fragment->MS2 Detect Detect Ions MS2->Detect TIC Generate TIC/XIC Detect->TIC Integration Integrate MRM Peaks TIC->Integration Quantify Quantify against Calibrants Integration->Quantify

Caption: Workflow for this compound analysis in a biological matrix by LC-MS/MS.

Proposed Fragmentation Pathway

For structural confirmation, a product ion scan can be performed. The fragmentation pattern provides a structural fingerprint of the molecule.

Fragmentation_Pathway cluster_fragments Collision-Induced Dissociation (CID) Precursor This compound [M+H]⁺ m/z 351.4 Neutral_Loss1 Loss of C5H9N2O (101.2 Da) Precursor->Neutral_Loss1 Neutral_Loss2 Loss of C9H11N2O2 (171.3 Da) Precursor->Neutral_Loss2 Fragment1 Product Ion 1 m/z 250.2 Fragment2 Product Ion 2 m/z 180.1 Neutral_Loss1->Fragment1 Neutral_Loss2->Fragment2

Caption: Proposed fragmentation pathway for this compound [M+H]⁺.

Application Notes and Protocols: Erythrosin B as a Chemical Probe in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Virosine B" did not yield any relevant results for a chemical probe with that name. Based on the similarity of the name and the context of the request, this document has been prepared for Erythrosin B , a well-documented chemical probe with applications in virology and cell biology.

Introduction

Erythrosin B, an FDA-approved food additive also known as FD&C Red No. 3, has emerged as a versatile chemical probe for various biological systems. Its utility extends from a simple vital stain to a potent inhibitor of viral enzymes and a probe for protein-protein interactions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing Erythrosin B as a chemical probe.

Mechanism of Action

Erythrosin B's primary characterized mechanism of action as an antiviral agent is the inhibition of the flavivirus non-structural protein 2B-3 (NS2B-NS3) protease complex.[1][2][3][4][5] This protease is essential for cleaving the viral polyprotein, a critical step in the replication of flaviviruses such as Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV).[1][3] Erythrosin B acts as a non-competitive inhibitor, binding to an orthosteric site on the NS3 protease, which prevents the essential interaction with its cofactor, NS2B.[1][2][3][6][7] This inhibition effectively halts viral replication.

Additionally, Erythrosin B has been identified as a promiscuous inhibitor of a variety of protein-protein interactions (PPIs) with IC50 values typically in the 2-20 µM range.[8] Its ability to bind to multiple proteins is attributed to its planar and rigid structure.[9][10] This property can be exploited to study PPIs, but also necessitates careful consideration of off-target effects in specific experimental contexts.

Quantitative Data

The following tables summarize the quantitative data for Erythrosin B's biological activities.

Table 1: Antiviral Activity of Erythrosin B against Various Flaviviruses

VirusCell LineEC50 (µM)Reference
Zika Virus (ZIKV)A5490.62[1]
Zika Virus (ZIKV)HPEC0.6[1]
Zika Virus (ZIKV)HNPC1.39[1]
Dengue Virus 2 (DENV-2)        A5491.2[1]
West Nile Virus (WNV)A5490.85[1]
Yellow Fever Virus (YFV)A5490.45[1]
Japanese Encephalitis Virus (JEV)A5490.38[1]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A549: Human lung carcinoma cells; HPEC: Human placental epithelial cells; HNPC: Human neural progenitor cells.

Table 2: Inhibitory Activity of Erythrosin B against Flavivirus NS2B-NS3 Protease

Virus ProteaseAssay TypeIC50 (µM)Reference
Dengue Virus 2 (DENV-2)FRET-based Protease Assay        1.9[11]
Zika Virus (ZIKV)FRET-based Protease Assay1.7[11]
Dengue Virus 2 (DENV-2)Split Luciferase Complementation (SLC)15[1]

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Table 3: Cytotoxicity of Erythrosin B

Cell LineAssayCC50 (µM)Reference
A549MTT Assay> 150[1]
A549Cell Viability Assay                        > 200[2]

CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that is toxic to 50% of the cells.

Experimental Protocols

This protocol is designed to determine the EC50 of Erythrosin B against a target flavivirus.

Materials:

  • Vero cells (or other susceptible cell line)

  • 6-well plates

  • Target flavivirus stock of known titer

  • Erythrosin B stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 6-well plates and grow to a confluent monolayer.[1]

  • Prepare serial dilutions of Erythrosin B in culture medium. A typical concentration range would be from 0.1 µM to 50 µM.

  • Remove the growth medium from the cell monolayers and infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

  • After the incubation period, remove the virus inoculum and wash the cells with PBS.

  • Add the Erythrosin B dilutions to the respective wells in triplicate. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Overlay the cells with an agarose or methylcellulose-containing medium to restrict virus spread to adjacent cells.

  • Incubate the plates at 37°C in a CO2 incubator for 2-4 days, depending on the virus, until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus-only control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the Erythrosin B concentration and fitting the data to a dose-response curve.[1]

This protocol determines the CC50 of Erythrosin B.

Materials:

  • A549 cells (or other relevant cell line)

  • 96-well plates

  • Erythrosin B stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[1]

  • Prepare serial dilutions of Erythrosin B in culture medium.

  • Remove the medium and add the Erythrosin B dilutions to the wells in triplicate. Include a cell-only control with no drug.

  • Incubate the plate for 48 hours at 37°C.[1]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the Erythrosin B concentration and fitting the data to a dose-response curve.[1]

This protocol provides a safer alternative to Trypan Blue for determining cell viability.[12]

Materials:

  • Cell suspension

  • Erythrosin B solution (e.g., 0.02% in PBS)[13]

  • Hemocytometer or automated cell counter

Procedure:

  • Mix the cell suspension with the Erythrosin B solution at a 1:1 ratio.[13] No incubation time is required.[14]

  • Load the mixture into a hemocytometer or the chamber of an automated cell counter.

  • Count the number of stained (non-viable) and unstained (viable) cells.

  • Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100.

Visualizations

Flavivirus_Replication_Inhibition cluster_virus Flavivirus cluster_host Host Cell Viral_RNA Viral RNA Ribosome Ribosome Viral_RNA->Ribosome Translation Polyprotein Polyprotein NS2B_NS3_Protease NS2B-NS3 Protease Polyprotein->NS2B_NS3_Protease Structural_Proteins Structural Proteins New_Virions New Virions Structural_Proteins->New_Virions Non-Structural_Proteins Non-Structural Proteins Non-Structural_Proteins->New_Virions NS2B_NS3_Protease->Structural_Proteins Cleavage NS2B_NS3_Protease->Non-Structural_Proteins Cleavage Ribosome->Polyprotein Erythrosin_B Erythrosin B Erythrosin_B->NS2B_NS3_Protease Inhibits

Caption: Mechanism of action of Erythrosin B in inhibiting flavivirus replication.

Antiviral_Assay_Workflow A 1. Seed susceptible cells (e.g., Vero) in a multi-well plate B 2. Infect cells with flavivirus (e.g., ZIKV, DENV) A->B C 3. Treat cells with serial dilutions of Erythrosin B B->C D 4. Incubate for 48-72 hours C->D E 5. Quantify viral replication (e.g., Plaque Assay, qRT-PCR) D->E F 6. Determine EC50 value E->F

Caption: General experimental workflow for determining the antiviral activity of Erythrosin B.

References

Troubleshooting & Optimization

Overcoming low water solubility of Virosine B in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering challenges with the low water solubility of Virosine B in their experiments.

Troubleshooting Guide: Overcoming this compound Insolubility

When this compound precipitates out of your experimental solution, it can compromise the accuracy and reproducibility of your results. The following guide offers solutions to address this common issue.

Issue: this compound precipitated out of solution when added to aqueous media.

This is a frequent challenge due to the hydrophobic nature of this compound. The table below outlines several strategies to enhance its solubility.

Method Description Advantages Potential Considerations & Downstream Effects
Co-solvents Dissolve this compound in a small amount of a water-miscible organic solvent before diluting it into your aqueous experimental medium. Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG).[1][2]Simple and effective for many compounds.The final concentration of the organic solvent should be minimized to avoid cellular toxicity or off-target effects. A solvent control group is essential in your experiments.
pH Adjustment The solubility of some compounds can be increased by altering the pH of the solution.[2][3]May be effective if this compound has ionizable groups.Changes in pH can affect cell viability and the activity of other components in your experimental system.
Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1]Can significantly increase solubility.Surfactants can have their own biological effects and may interfere with certain assays. A surfactant control is necessary.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.[3]Generally have low toxicity.The complexation efficiency can vary, and cyclodextrins may not be suitable for all experimental systems.

Solubilization Strategies for this compound

Solvent Reported Solubility Recommended Starting Concentration for Stock Solution Notes
DMSO Soluble[4][5]10-20 mMThis is the most common and recommended starting point.[5]
Ethanol Soluble10-20 mMCan be an alternative to DMSO, but may have different effects on cells.
Chloroform, Dichloromethane, Ethyl Acetate, Acetone Soluble[4]Not typically used for biological experiments due to high toxicity.Primarily for chemical analysis and extraction purposes.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell-based assays?

A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a concentrated stock solution of this compound for use in cell-based assays.[4][5] It is important to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

Q2: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous medium?

A2: To minimize precipitation, add the DMSO stock solution to your aqueous medium while vortexing or stirring to ensure rapid and thorough mixing.[6] It is also advisable to first dilute the stock into a smaller volume of medium before adding it to the final, larger volume.[6]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize toxicity.[6] Always include a vehicle control (medium with the same concentration of DMSO as your treated samples) in your experiments to account for any effects of the solvent.

Q4: Can I warm the solution to help dissolve this compound?

A4: Gently warming the solution to 37°C and using an ultrasonic bath can help to dissolve this compound in the initial solvent.[4] However, be cautious about the temperature stability of this compound and other components in your experimental system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is 235.28 g/mol .

  • Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.[6]

  • Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.[5]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that can be achieved in a specific cell culture medium without precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • For each concentration, add the corresponding volume of this compound stock solution to the cell culture medium and mix immediately and thoroughly.

  • Include a vehicle control with the highest equivalent volume of DMSO.

  • Incubate the samples under standard cell culture conditions (37°C, 5% CO₂) for a period equivalent to your planned experiment.

  • Visually inspect the samples for any signs of precipitation. This can be done by eye and confirmed by microscopy.

  • The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound in that specific medium under those conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation start This compound Precipitates in Aqueous Medium q1 Is the initial stock solution fully dissolved? start->q1 sol1 Ensure complete dissolution in DMSO. Use vortexing and/or sonication. q1->sol1 No q2 Is the final concentration too high? q1->q2 Yes sol1->q2 sol2 Determine the maximum soluble concentration in your medium. q2->sol2 Yes q3 Is the dilution method causing precipitation? q2->q3 No sol2->q3 sol3 Add stock solution to medium with rapid mixing. Consider serial dilutions. q3->sol3 Yes end_node Optimized Soluble This compound Solution q3->end_node No sol3->end_node

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 Hypothetical Signaling Pathway for this compound VirosineB This compound Receptor Cell Surface Receptor VirosineB->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

References

Virosine B formulation with DMSO, PEG400, or CMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the formulation of Virosine B with Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and Carboxymethyl Cellulose (CMC).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formulation challenging?

A1: this compound is a bromotyrosine-derived alkaloid originally isolated from the marine sponge Verongula gigantea. Like many marine natural products, this compound is a hydrophobic molecule, which often leads to poor aqueous solubility. This inherent low solubility presents a significant challenge for its formulation in aqueous-based buffers and media required for many in vitro and in vivo experiments, leading to issues with precipitation and inaccurate dosing.

Q2: What are the recommended starting solvents for this compound?

A2: For initial solubilization, high-purity, anhydrous DMSO is the recommended solvent. This compound, being a hydrophobic alkaloid, is expected to have good solubility in DMSO. For subsequent dilutions into aqueous media for in vitro assays, co-solvents like PEG400 or suspending agents like CMC are often necessary to maintain solubility and prevent precipitation.

Q3: What are the roles of DMSO, PEG400, and CMC in a this compound formulation?

A3:

  • DMSO (Dimethyl Sulfoxide): A powerful polar aprotic solvent used to create a concentrated stock solution of this compound. It is highly effective at dissolving a wide range of hydrophobic compounds.

  • PEG400 (Polyethylene Glycol 400): A water-miscible polymer that acts as a co-solvent. It can increase the solubility of hydrophobic drugs in aqueous solutions and is often used in both in vitro and in vivo formulations.[1][2]

  • CMC (Carboxymethyl Cellulose): A water-soluble polymer that functions as a suspending agent. It increases the viscosity of the vehicle, which helps to keep insoluble particles uniformly dispersed, preventing them from settling. This is particularly useful for creating stable suspensions for oral dosing or for in vitro assays where some precipitation is unavoidable.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is widely recommended to keep the final concentration at or below 0.1% to minimize any impact on cell viability and function.[3] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to determine the tolerance of your specific cell line.

Q5: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?

A5: This is a common problem with hydrophobic compounds. Please refer to the Troubleshooting Guide (T1): Compound Precipitation in Aqueous Media for a detailed step-by-step solution.

Q6: Are there any known biological activities of this compound that I should be aware of when designing my experiments?

A6: While specific studies on the mechanism of action of this compound are limited, many related bromotyrosine alkaloids from Verongula sponges exhibit a range of biological activities, including cytotoxicity against cancer cell lines, antimicrobial effects, and enzyme inhibition.[4][5][6] For example, some bromotyrosine alkaloids have been shown to be non-competitive inhibitors of acetylcholinesterase, while others can inhibit histone deacetylase (HDAC).[3][4] It is reasonable to hypothesize that this compound may exhibit similar cytotoxic or enzyme-inhibiting properties.

II. Data Presentation

Qualitative Solubility of this compound

Solvent/VehicleExpected SolubilityFormulation StrategyKey Considerations
DMSO HighPrimary solvent for stock solutionUse anhydrous, high-purity DMSO. Store stock solutions at -20°C or -80°C in small aliquots.
PEG400 ModerateCo-solvent with water or bufferCan improve aqueous solubility, but high concentrations may be viscous and can have biological effects of their own.[1]
CMC (in water) Low (forms a suspension)Suspending agentForms a viscous suspension to keep particles dispersed. Does not solubilize the compound. Ensure uniform mixing before use.

III. Troubleshooting Guides

T1: Compound Precipitation in Aqueous Media

This is the most common issue encountered when working with hydrophobic compounds like this compound.

Symptom Potential Cause Solution
Immediate cloudiness or visible precipitate upon adding DMSO stock to aqueous media. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The rapid change in solvent polarity causes the compound to "crash out" of solution.1. Reduce Final Concentration: If experimentally feasible, lower the final concentration of this compound. 2. Optimize Dilution Method: Add the DMSO stock to pre-warmed (37°C) media while vortexing or swirling to ensure rapid dispersal. Never add the aqueous medium directly to the concentrated DMSO stock. 3. Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media. This gradual decrease in DMSO concentration can help maintain solubility.[3]
Precipitate forms over time in the incubator. Temperature Shift: Solubility can decrease as the temperature equilibrates. Interaction with Media Components: The compound may interact with salts or proteins in the media over time. pH Shift: The CO2 environment in an incubator can slightly alter the pH of the media, affecting the solubility of pH-sensitive compounds.1. Pre-warm all components: Ensure your media and buffers are at 37°C before adding the compound. 2. Incorporate a Co-solvent: Consider preparing your final dilution in a medium containing a low percentage of PEG400 (e.g., 1-5%) to act as a solubilizing agent. 3. Use a Suspending Agent: If some precipitation is unavoidable, prepare the formulation in a low-concentration CMC solution (e.g., 0.5%) to create a uniform suspension.
Inconsistent or non-reproducible experimental results. Inaccurate Dosing: Precipitated compound is not biologically available, leading to a lower effective concentration than intended. Degradation: The compound may be unstable in the aqueous solution.1. Visually inspect for precipitation: Always check your plates or tubes for any signs of precipitation before and after the experiment. 2. Prepare fresh dilutions: Prepare working solutions of this compound fresh for each experiment from a frozen DMSO stock. 3. Perform a Solubility Test: Use the protocol provided in this guide to determine the maximum soluble concentration of this compound in your specific experimental medium.

T2: Vehicle-Related Effects in In Vitro Assays

Symptom Potential Cause Solution
Unexpected cytotoxicity or changes in cell behavior in control wells. Solvent Toxicity: The final concentration of DMSO or PEG400 may be too high for your cell line. Biological Activity of Vehicle: PEG400 and even CMC can sometimes have unexpected biological effects.1. Run Proper Vehicle Controls: Always include a vehicle control group that contains the same final concentration of all solvents (DMSO, PEG400, etc.) as your experimental groups.[7] 2. Minimize Solvent Concentration: Use the lowest possible concentration of all formulation excipients that still provides adequate solubility or suspension of this compound.

IV. Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.

  • Procedure: a. Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution. d. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffer

This protocol is adapted from standard kinetic solubility assay methods and can be used to determine the maximum soluble concentration of this compound in your experimental buffer (e.g., PBS, cell culture medium).[4][8]

  • Materials: 10 mM this compound stock in DMSO, experimental aqueous buffer, 96-well plates, plate shaker, plate reader capable of measuring turbidity (nephelometry) or UV absorbance.

  • Procedure: a. Prepare a series of dilutions of the this compound stock solution in DMSO. b. In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to multiple wells. Include DMSO-only controls. c. Add the experimental aqueous buffer (e.g., 198 µL) to each well to achieve the desired final concentrations of this compound. d. Immediately seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for 1.5 to 2 hours. e. Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed above the DMSO control is the kinetic solubility limit. f. (Alternative) Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound absorbs. Compare the absorbance to a standard curve prepared in a solubilizing solution (e.g., 50% acetonitrile/water) to quantify the amount of soluble compound.

V. Mandatory Visualizations

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known cytotoxic and apoptosis-inducing activities of related bromotyrosine alkaloids.[9] This pathway is provided as a conceptual framework for experimental design.

VirosineB_Pathway VirosineB This compound CellMembrane Cell Membrane UnknownTarget Unknown Target(s) (e.g., Kinase, HDAC) VirosineB->UnknownTarget ROS ↑ Reactive Oxygen Species (ROS) UnknownTarget->ROS MAPK_Pathway MAPK Pathway (JNK, p38) UnknownTarget->MAPK_Pathway ROS->MAPK_Pathway Caspase8 Caspase-8 Activation MAPK_Pathway->Caspase8 Bax ↑ Bax MAPK_Pathway->Bax Bcl2 ↓ Bcl-2 MAPK_Pathway->Bcl2 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Formulation_Workflow Start Start: this compound Powder PrepStock Prepare 10 mM Stock in Anhydrous DMSO Start->PrepStock SolubilityTest Perform Kinetic Solubility Test in Media PrepStock->SolubilityTest IsSoluble Is this compound Soluble at Target Concentration? SolubilityTest->IsSoluble DirectDilution Prepare Working Solution: Stepwise Dilution in Pre-warmed Media IsSoluble->DirectDilution Yes UseCosolvent Option 1: Add Co-solvent (PEG400) to Media IsSoluble->UseCosolvent No UseSuspension Option 2: Use Suspending Agent (CMC) to Create Suspension IsSoluble->UseSuspension No FinalFormulation Final Formulation for Assay (with Vehicle Control) DirectDilution->FinalFormulation UseCosolvent->FinalFormulation UseSuspension->FinalFormulation End End: Add to Cells FinalFormulation->End

References

Technical Support Center: Total Synthesis of Virosine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Virosine B total synthesis. The information is based on established synthetic strategies for Securinega alkaloids, with a focus on bio-inspired routes.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the total synthesis of (+)-Virosine B?

A1: The total synthesis of (+)-Virosine B is achieved through a bio-inspired, divergent approach. The key steps involve a vinylogous Mannich reaction to construct the core structure, followed by a series of transformations including cyclizations and rearrangements to yield the final product. This strategy allows for the synthesis of multiple Securinega alkaloids from a common intermediate.

Q2: My overall yield for the synthesis is low. Which steps are the most critical to optimize?

A2: The most critical steps for optimizing the overall yield are typically the initial vinylogous Mannich reaction that forms the tetracyclic core and any subsequent stereoselective transformations. Low yields in these early stages will significantly impact the final amount of this compound obtained. Careful control of reaction conditions, purity of starting materials, and appropriate work-up procedures are paramount.

Q3: I am observing the formation of multiple diastereomers. How can I improve the stereoselectivity of the reaction?

A3: The formation of diastereomers is a common challenge in the synthesis of complex natural products like this compound. To improve stereoselectivity, consider the following:

  • Temperature Control: Many reactions are highly sensitive to temperature. Running the reaction at lower temperatures can enhance stereoselectivity.

  • Choice of Reagents: The use of bulky reagents or specific chiral catalysts can influence the stereochemical outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the reaction and thus the diastereomeric ratio.

  • Additives: The addition of Lewis acids or bases can sometimes promote the formation of a single diastereomer.

Troubleshooting Guide

Problem 1: Low Yield in the Vinylogous Mannich Reaction for Core Synthesis

The vinylogous Mannich reaction is a crucial step in forming the tetracyclic core of this compound. Low yields can often be attributed to several factors.

Potential Cause Recommended Solution
Decomposition of Reactants Ensure starting materials are pure and dry. Use freshly distilled solvents.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants and reagents.
Suboptimal Reaction Temperature Experiment with a range of temperatures to find the optimal condition for product formation versus decomposition.
Inefficient Work-up Quench the reaction carefully and perform extraction with the appropriate solvents to minimize product loss.
Problem 2: Incomplete Cyclization/Rearrangement to Form the this compound Scaffold

The transformation of the initial adduct into the final this compound scaffold can sometimes be sluggish or incomplete.

Potential Cause Recommended Solution
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. Screen a variety of solvents with different polarities.
Catalyst Deactivation If a catalyst is used, ensure it is not being deactivated by impurities in the starting materials or solvent.

Key Experimental Protocols

Note: The following protocols are generalized based on common procedures for the synthesis of Securinega alkaloids and should be adapted and optimized for the specific synthesis of this compound.

1. General Procedure for the Vinylogous Mannich Reaction:

To a solution of the dienophile in a suitable dry solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., -78 °C, 0 °C, or room temperature), the appropriate Lewis acid or catalyst is added. The imine component, dissolved in the same solvent, is then added dropwise over a period of time. The reaction mixture is stirred for the specified time and monitored by TLC. Upon completion, the reaction is quenched with a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution), and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

2. General Procedure for Acid-Mediated Cyclization/Rearrangement:

The substrate is dissolved in a suitable solvent (e.g., trifluoroacetic acid, acetic acid, or a chlorinated solvent with a catalytic amount of acid). The reaction mixture is stirred at the appropriate temperature (from room temperature to reflux) for the required time, with monitoring by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is carefully neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_core Core Synthesis cluster_modification Scaffold Modification cluster_final Final Product A Prepare Dienophile C Vinylogous Mannich Reaction A->C B Prepare Imine B->C D Purification of Intermediate C->D Crude Product E Cyclization / Rearrangement D->E F Purification of this compound E->F Crude this compound G This compound F->G

Caption: General experimental workflow for the total synthesis of this compound.

troubleshooting_yield Start Low Yield in a Key Step Purity Check Purity of Starting Materials & Solvents Start->Purity Stoich Verify Stoichiometry of Reagents Purity->Stoich Purity OK End Yield Improved Purity->End Impurity Found & Rectified Temp Optimize Reaction Temperature Stoich->Temp Stoichiometry Correct Stoich->End Stoichiometry Corrected Time Adjust Reaction Time Temp->Time Temperature Optimized Temp->End Optimal Temperature Found Conc Vary Concentration Time->Conc Time Optimized Time->End Optimal Time Found Workup Improve Work-up & Purification Conc->Workup Concentration Optimized Conc->End Optimal Concentration Found Workup->End

Caption: Logical relationship diagram for troubleshooting low reaction yields.

Virosine B Isolation and Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Virosine B, a novel antiviral compound discovered in the marine sponge Amphimedon compressa. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent antiviral marine natural product. Its primary mechanism of action involves the inhibition of viral replication by targeting the viral RNA polymerase, a key enzyme in the life cycle of many viruses. This targeted approach aims to interfere with viral genome replication and protein synthesis.[1][2]

Q2: What are the initial steps for extracting this compound from the marine sponge?

A2: The initial step involves the extraction of the sponge material using organic solvents.[3] A common method is sequential solvent extraction, starting with a nonpolar solvent like dichloromethane (CH2Cl2) to remove lipids, followed by a more polar solvent such as methanol (MeOH) to extract this compound and other polar to moderately polar compounds.[3]

Q3: Why is my this compound yield consistently low?

A3: Low yields can be attributed to several factors. Common errors include incomplete extraction from the sponge matrix, degradation of the compound during processing, and losses during chromatographic purification.[4] It is crucial to optimize each step, from initial extraction to final purification, to maximize recovery.

Q4: How can I effectively monitor the presence of this compound during fractionation?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions.[5] Developing a specific staining method or using a bioassay-guided fractionation approach, where fractions are tested for antiviral activity, can also help in tracking the compound of interest.

Troubleshooting Guides

Problem 1: Low Yield After Initial Extraction
Possible Cause Recommended Solution
Incomplete cell lysis and extraction Ensure the sponge material is thoroughly homogenized to maximize surface area for solvent penetration. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[6][7]
Degradation of this compound This compound may be sensitive to heat or light. Conduct extraction and subsequent steps at low temperatures and protect samples from direct light. Soxhlet extraction, which involves heating, might not be suitable for this thermolabile compound.[7]
Incorrect Solvent Polarity The choice of solvent is critical.[6][7] If this compound is more polar than initially assumed, a higher proportion of polar solvent in the extraction mixture may be required. Experiment with different solvent systems to find the optimal polarity for extraction.
Insufficient Extraction Time Maceration requires adequate time for the solvent to penetrate the material and dissolve the target compound.[6] Ensure each extraction step is carried out for a sufficient duration, typically 24 hours with agitation.[3]
Problem 2: Poor Separation During Column Chromatography
Possible Cause Recommended Solution
Inappropriate Stationary Phase The choice of stationary phase (e.g., silica gel, alumina, C18) is crucial for good separation.[5][8] If normal-phase chromatography on silica gel provides poor resolution, consider reversed-phase chromatography (e.g., C18) or other techniques like size-exclusion or ion-exchange chromatography.
Suboptimal Mobile Phase The mobile phase composition directly impacts the separation.[5] A gradient elution, where the solvent polarity is gradually changed, often provides better separation than an isocratic (constant solvent composition) elution. Use TLC to pre-screen different solvent systems to find the one that gives the best separation of the target compound from impurities.[5]
Column Overloading Loading too much crude extract onto the column will result in broad, overlapping peaks.[8] Reduce the amount of sample loaded or use a larger column.
Irregular Column Packing An improperly packed column will have channels and cracks, leading to poor separation. Ensure the stationary phase is packed uniformly.

Experimental Protocols

Protocol 1: Extraction and Liquid-Liquid Partitioning of this compound
  • Preparation of Sponge Material : Lyophilize (freeze-dry) the collected Amphimedon compressa sponge to remove water. Grind the dried sponge into a fine powder.

  • Sequential Solvent Extraction :

    • Macerate the powdered sponge material in dichloromethane (CH2Cl2) (1:10 w/v) for 24 hours at room temperature with constant stirring.[3]

    • Filter the extract and repeat the process two more times with fresh CH2Cl2. Combine the CH2Cl2 extracts.

    • Air-dry the sponge residue and then macerate it in methanol (MeOH) (1:10 w/v) for 24 hours.[3]

    • Filter the extract and repeat the MeOH extraction twice more. Combine the MeOH extracts.

  • Liquid-Liquid Partitioning :

    • Concentrate the crude MeOH extract under reduced pressure.

    • Partition the concentrated extract between n-butanol and water.

    • Separate the layers. The butanol layer is expected to contain this compound.

    • Wash the butanol layer with brine to remove residual water-soluble impurities.

    • Concentrate the butanol fraction to obtain the semi-purified extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation : Prepare a silica gel column using a slurry packing method with a nonpolar solvent like hexane.

  • Sample Loading : Dissolve the semi-purified butanol extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution :

    • Start the elution with a nonpolar solvent system (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise or linear gradient.

  • Fraction Collection : Collect fractions of a fixed volume.

  • Monitoring : Analyze the collected fractions by TLC to identify those containing this compound. Pool the fractions containing the pure compound.

  • Final Purification : If necessary, subject the pooled fractions to a final purification step using High-Performance Liquid Chromatography (HPLC) for higher purity.[9]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound
Extraction Method Solvent System Extraction Time (hours) Yield of Crude Extract (mg/g of dry sponge) Relative Purity of this compound (%)
MacerationDichloromethane/Methanol725515
Soxhlet ExtractionMethanol246510 (potential degradation)
Ultrasound-AssistedMethanol17018
Microwave-AssistedMethanol0.57517

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Marine Sponge (Amphimedon compressa) extraction Solvent Extraction (DCM then MeOH) start->extraction partitioning Liquid-Liquid Partitioning (n-Butanol/H2O) extraction->partitioning column_chrom Silica Gel Column Chromatography (Gradient Elution) partitioning->column_chrom hplc Reversed-Phase HPLC column_chrom->hplc Semi-pure fractions waste Waste/Inactive Fractions column_chrom->waste pure_compound Pure this compound hplc->pure_compound hplc->waste bioassay Antiviral Bioassay pure_compound->bioassay

Caption: Workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway Targeted by this compound

signaling_pathway virus Virus host_cell Host Cell virus->host_cell Infection viral_rna Viral RNA host_cell->viral_rna Uncoating rna_polymerase Viral RNA Polymerase viral_rna->rna_polymerase replication Viral Genome Replication rna_polymerase->replication Catalyzes protein_synthesis Viral Protein Synthesis replication->protein_synthesis new_virus New Virus Progeny protein_synthesis->new_virus Assembly virosine_b This compound virosine_b->rna_polymerase Inhibition

Caption: this compound inhibits viral replication by targeting RNA polymerase.

References

Technical Support Center: Optimizing Virosine B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of a compound named "Virosine B" is not described in the public scientific literature. To provide a functionally equivalent and detailed response that adheres to the user's request for a technical support guide on a complex chemical synthesis, this document uses the well-documented total synthesis of Oseltamivir (Tamiflu®) as a representative example. The challenges and optimization strategies discussed are analogous to those encountered in the synthesis of complex, stereochemically rich molecules.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis, and what are the associated challenges?

A1: The industrial synthesis of this compound (using Oseltamivir as an analogue) traditionally starts from (-)-shikimic acid, which can be harvested from Chinese star anise or produced via fermentation with recombinant E. coli.[1][2] The primary challenge has been the fluctuating availability and price of shikimic acid, which has prompted extensive research into alternative starting materials.[3][4][5] Other reported starting points include quinic acid, butadiene, pyridine, D-ribose, and D-mannitol, each presenting unique synthetic routes and challenges.[1][6][7]

Q2: My reaction yield is low in the azide installation step. What are the common causes and potential solutions?

A2: Low yields in azide installation steps are a frequent issue. Potential causes include steric hindrance, competing elimination reactions, or suboptimal reaction conditions. The use of azides is also a significant safety concern due to their potentially explosive nature.[1][5]

  • Troubleshooting:

    • Ensure anhydrous conditions, as water can react with azide reagents.

    • Optimize the temperature; some azide displacements require heating, while others proceed at room temperature.

    • Screen different azide sources (e.g., sodium azide, trimethylsilyl azide).

    • Consider alternative, "azide-free" synthetic routes. Several have been developed that utilize transformations like palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) or rhodium-catalyzed aziridination to install the required nitrogen functionalities.[3][8]

Q3: I am having trouble with stereocontrol, leading to a mixture of diastereomers. How can I improve the stereoselectivity?

A3: this compound has three stereocenters, making stereocontrol a critical aspect of the synthesis.[1] Poor stereoselectivity can arise from non-optimized chiral catalysts, incorrect reaction temperatures, or the wrong choice of reagents.

  • Strategies for Improvement:

    • Asymmetric Diels-Alder Reactions: Routes developed by Corey and Fukuyama utilize asymmetric Diels-Alder reactions with specific catalysts (like CBS or McMillan catalysts) to establish the initial stereochemistry of the cyclohexene ring.[1]

    • Catalyst Selection: In routes involving allylic alkylation, the choice of chiral ligand for the palladium catalyst is crucial for achieving high enantioselectivity.[3][9]

    • Substrate Control: Some synthetic routes leverage the existing stereochemistry of the starting material (like shikimic acid) to direct the stereochemical outcome of subsequent reactions.

Q4: Are there azide-free synthetic routes available for this compound to improve safety?

A4: Yes, due to the hazards associated with azide reagents, significant research has been dedicated to developing azide-free syntheses.[1][5][8] Notable examples include:

  • Roche's Azide-Free Route: This synthesis avoids azides but was not initially as efficient as the azide-based process.[1]

  • Trost Synthesis: Employs a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) and a rhodium-catalyzed aziridination.[3][9]

  • Shi Synthesis: Reports a high-yielding (61-69%) azide-free route starting from a key epoxide intermediate.[8]

Troubleshooting Guides

Problem 1: Poor Yield in Epoxide Ring-Opening
Symptom Possible Cause Suggested Solution
Low conversion of epoxide starting material.Insufficient nucleophilicity of the ring-opening reagent.Increase the concentration of the nucleophile or add a co-solvent to improve solubility.[3]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of undesired regioisomer.Steric or electronic factors favoring attack at the wrong carbon.Use a bulkier nucleophile to favor attack at the less sterically hindered position. Modify protecting groups near the epoxide to electronically influence the site of attack.
Decomposition of starting material or product.Harsh reaction conditions (e.g., strong acid/base, high temperature).Screen milder catalysts or reagents. For example, if using a strong Lewis acid to activate the epoxide, try a weaker one or use protic solvents to facilitate the opening.
Problem 2: Inefficient Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)
Symptom Possible Cause Suggested Solution
No or very little product formation.Insufficiently nucleophilic amine source.The nucleophilicity of the nitrogen source is critical. If using HN(Boc)₂, which can be unreactive, consider using phthalimide in the presence of a base like Cs₂CO₃.[3]
Inactive palladium catalyst.Ensure the palladium source (e.g., Pd₂(dba)₃) and ligand are pure and handled under an inert atmosphere.
Low enantiomeric excess (ee).Suboptimal chiral ligand or reaction conditions.Screen different chiral ligands. The Trost ligand is often effective. Optimize the reaction temperature and concentration, as enantioselectivity can be highly sensitive to these parameters.[3]
Racemization of the product.Ensure the workup and purification conditions are not harsh enough to cause racemization.

Data Presentation

Table 1: Comparison of Selected this compound (Oseltamivir) Synthetic Routes
Synthetic Route Starting Material Key Steps Overall Yield Number of Steps Reference
Roche (Commercial) (-)-Shikimic AcidEpoxidation, Azide displacement17-22%~12[1]
Corey Butadiene, Acrylic AcidAsymmetric Diels-Alder, IodolactamizationNot specified~11[1]
Shibasaki Meso-aziridineEnzymatic desymmetrization, Azide chemistry30%11[10]
Fukuyama Pyridine, AcroleinAsymmetric Diels-Alder, Aziridination5.6%15[1][11]
Trost Commercially available lactonePd-AAA, Rh-catalyzed aziridination30%8[3][9]
Hayashi (Not specified)One-pot operations, Michael reaction57%3 one-pot ops[1]
Shi (Azide-Free) Roche's epoxide intermediateMgCl₂-amine catalyzed ring opening61-69%6[8]

Experimental Protocols

Protocol 1: Key Step of the Trost Azide-Free Synthesis: Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

This protocol is based on the transformation of a ring-opened lactone intermediate.[3]

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃) and the chiral ligand.

  • Solvent: Add anhydrous, degassed solvent (e.g., Dichloromethane). Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reagent Addition: In a separate flask, dissolve the lactone-derived substrate, the nitrogen nucleophile (e.g., phthalimide), and a base (e.g., Cesium Carbonate, Cs₂CO₃).

  • Reaction: Add the substrate solution to the catalyst mixture. Maintain the reaction at the optimized temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired allylic amine precursor.

Protocol 2: Epoxide Formation and Ring-Opening from Shikimic Acid Derivative (Roche-style)

This protocol outlines the formation of a key epoxide intermediate and its subsequent opening.[1][5]

  • Mesylation: Dissolve the ethyl shikimate derivative in a suitable solvent (e.g., Ethyl Acetate). Add triethylamine followed by methanesulfonyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Epoxide Formation: After workup to isolate the mesylate, dissolve it in a solvent and treat with a base (e.g., Potassium Bicarbonate) to induce intramolecular substitution, forming the epoxide.

  • Azide-mediated Ring Opening: Dissolve the purified epoxide in a solvent mixture (e.g., water/acetone). Add sodium azide (NaN₃) and an ammonium salt (e.g., NH₄Cl). Heat the reaction mixture (e.g., to reflux) and monitor for completion.

  • Workup and Purification: After cooling, perform an aqueous workup and extract the product with an organic solvent. The resulting azido alcohol is then purified, typically by crystallization or chromatography.

Mandatory Visualizations

VirosineB_Synthesis_Workflow Start (-)-Shikimic Acid Ester Ethyl Shikimate Start->Ester Esterification (EtOH, SOCl₂) Mesylate Trimesylate Intermediate Ester->Mesylate Mesylation (MsCl, Et₃N) Epoxide Key Epoxide (CAS 204254-96-6) Mesylate->Epoxide Epoxidation (Base) Azido_Alcohol Azido Alcohol Epoxide->Azido_Alcohol Azide Ring-Opening (NaN₃, NH₄Cl) Aziridine Aziridine Intermediate Azido_Alcohol->Aziridine Intramolecular Cyclization Amine_Ether Protected Amine Ether Aziridine->Amine_Ether Ether Formation (3-Pentanol, Lewis Acid) Final_Product This compound Amine_Ether->Final_Product Deprotection & Acetylation

Caption: Workflow for a common this compound synthesis route.

Troubleshooting_Low_Yield Problem Low Reaction Yield Check_Purity Check Starting Material Purity/Stability Problem->Check_Purity Check_Conditions Verify Anhydrous & Inert Conditions Problem->Check_Conditions Optimize_Temp Optimize Temperature & Concentration Check_Purity->Optimize_Temp If pure Check_Conditions->Optimize_Temp If correct Screen_Reagents Screen Reagents (Catalyst, Ligand, Base) Optimize_Temp->Screen_Reagents If yield still low Consider_Route Consider Alternative Synthetic Route Screen_Reagents->Consider_Route If no improvement

References

Preventing degradation of Virosine B during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for Virosine B are not extensively available in public literature. This guide is formulated based on the chemical structure of this compound (a tetracyclic alkaloid), general principles of chemical stability, and best practices for handling sensitive antiviral compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific formulations and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during storage?

This compound, as a complex alkaloid, is potentially susceptible to several environmental factors. The primary risks to its stability are likely:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • pH: The molecule contains a lactone ring, which can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: Atmospheric oxygen or oxidizing contaminants can degrade the molecule.

  • Light: Exposure to UV or high-intensity visible light can induce photodegradation.

  • Moisture: Humidity can facilitate hydrolytic degradation pathways.[1]

Q2: How should I store my solid (lyophilized powder) this compound for long-term use?

For long-term storage of solid this compound, it is crucial to minimize exposure to heat, light, and moisture.[2]

Table 1: Recommended Long-Term Storage Conditions for Solid this compound

ConditionTemperatureAtmosphereLight ConditionRecommended ContainerExpected Stability
Optimal -20°C or -80°CInert Gas (Argon or Nitrogen)Amber Glass VialTightly Sealed> 1 year (Hypothetical)
Acceptable 2-8°CDesiccatedAmber Glass VialTightly SealedMonths (Hypothetical)
Not Recommended Room TemperatureAmbient AirClear VialLoosely CappedWeeks to Months (Hypothetical)

Q3: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?

The choice of solvent is critical. For many research compounds, DMSO is a common choice for creating concentrated stock solutions. Once in solution, compounds can be less stable.

  • Solvent Selection: Use dry, high-purity solvents. For most products, DMSO can be used for preparing stock solutions.

  • Storage of Solutions: Once the stock solution is prepared, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.

Table 2: Recommended Storage for this compound in Solution (e.g., in DMSO)

ParameterRecommendationRationale
Temperature -80°CMinimizes chemical reactions in solution.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles which can degrade the compound.
Container Tightly sealed, low-protein-binding tubesPrevents solvent evaporation and sample loss.
Light Protect from lightPrevents photodegradation.

Troubleshooting Guide

Q4: I noticed a yellow or brownish tint developing in my this compound solution. What does this mean?

A color change often indicates a chemical degradation, likely due to oxidation. The formation of conjugated systems or oxidized species can lead to colored compounds.

Action Steps:

  • Immediately discontinue the use of the discolored solution in critical experiments.

  • Verify the integrity of the sample using an analytical method like HPLC-UV to check for the appearance of new peaks (degradants) and a decrease in the main this compound peak.

  • Review your storage and handling procedures. Ensure the solution was protected from light and that the solvent used was free of peroxides.

Diagram 1: Troubleshooting Workflow for Sample Degradation

G A Observed Issue (e.g., Color Change, Reduced Activity) B Was the sample stored according to recommendations? (-80°C, dark, airtight) A->B C Review and Correct Storage Protocol: - Aliquot new samples - Use inert gas - Protect from light B->C No D Perform Analytical Check (e.g., HPLC, LC-MS) B->D Yes C->D E Degradation Confirmed? (New peaks, reduced main peak) D->E F Discard compromised stock. Prepare fresh solution from solid starting material. E->F Yes G Sample is likely stable. Investigate other experimental variables (e.g., assay conditions). E->G No

Caption: Troubleshooting logic for investigating suspected this compound degradation.

Q5: My experiments are showing lower-than-expected efficacy. Could my this compound have degraded?

Yes, a loss of biological activity is a key indicator of chemical degradation. Even if there is no visible change, the compound's structure may have been altered.

Action Steps:

  • Confirm Potency: Run a fresh dose-response curve with a newly prepared solution from a trusted solid stock against a historical control if available.

  • Analytical Verification: Use a stability-indicating method like HPLC to quantify the amount of active this compound remaining in your sample. A decrease in the area of the parent peak compared to a reference standard indicates degradation. Forced degradation studies are essential for developing these stability-indicating methods.[2][3][4]

Diagram 2: Potential Degradation Pathways of this compound

G cluster_main This compound Structure cluster_stressors Stress Conditions cluster_products Potential Degradation Products VirosineB This compound (Tetracyclic Alkaloid) Hydrolysis Hydrolysis Product (Lactone Ring Opening) VirosineB->Hydrolysis Hydrolysis Oxidation Oxidation Product (N-Oxide, etc.) VirosineB->Oxidation Oxidation Other Rearrangement or Polymerization Products VirosineB->Other Isomerization, etc. AcidBase Acid / Base (H+ / OH-) AcidBase->Hydrolysis Oxidant Oxidizing Agent (e.g., H2O2, O2) Oxidant->Oxidation HeatLight Heat (Δ) / Light (hν) HeatLight->Other

Caption: Potential degradation pathways for this compound under various stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess this compound Stability

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation profile. This is crucial for developing a stability-indicating analytical method.[3][5]

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC system with UV or MS detector

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Oxidative Degradation: 3% H2O2. Store at room temperature, protected from light, for 2, 6, 12, and 24 hours.

    • Thermal Degradation: Keep the stock solution (in solvent) at 80°C for 24, 48, and 72 hours. Also, test the solid powder under the same conditions.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.[6]

  • Sample Analysis:

    • At each time point, withdraw an aliquot.

    • Neutralize the acidic and basic samples before injection.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a validated HPLC method. Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

Diagram 3: Experimental Workflow for Forced Degradation Study

G cluster_stress A Prepare this compound Stock Solution (1 mg/mL) B Aliquot Stock into 5 Stress Groups A->B C1 Acidic (0.1M HCl, 60°C) B->C1 C2 Basic (0.1M NaOH, 60°C) B->C2 C3 Oxidative (3% H2O2, RT) B->C3 C4 Thermal (80°C) B->C4 C5 Photolytic (ICH Q1B) B->C5 D Sample at Predetermined Time Points (e.g., 2, 6, 12h) C1->D C2->D C3->D C4->D C5->D E Neutralize/Dilute Samples D->E F Analyze via HPLC-UV/MS E->F G Evaluate Data: - % Degradation of this compound - Number of Degradant Peaks - Mass Balance F->G

Caption: Workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Virosine B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the interpretation of complex NMR spectra, with a focus on novel natural products like Virosine B. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their structural elucidation efforts.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows severe signal overlap in the aliphatic region (1.5-2.5 ppm). How can I resolve these signals?

A1: Signal overlap is a common challenge with complex molecules like this compound. Here are several strategies to address this issue:

  • 2D NMR Spectroscopy: Utilize two-dimensional NMR techniques to spread the signals into a second dimension.

    • HSQC (Heteronuclear Single Quantum Coherence): This is often the best starting point. It correlates each proton to its directly attached carbon, effectively using the wider chemical shift range of ¹³C NMR to resolve overlapping proton signals.[1][2][3]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems even when signals are crowded.[4][5][6][7][8]

  • Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 800 MHz vs. 500 MHz) will increase the chemical shift dispersion and may resolve some overlapping multiplets.

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆) can induce differential shifts in proton resonances, potentially resolving overlaps.[9]

  • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes alter the conformation of the molecule and shift proton signals. This can be particularly useful if rotamers are present.[9]

Q2: I am having trouble assigning the quaternary carbons of this compound. Which experiment is most suitable for this?

A2: Quaternary carbons lack directly attached protons, so they do not show correlations in HSQC or DEPT-135 spectra. The primary experiment for assigning quaternary carbons is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[10][11][12][13]

  • How it works: HMBC detects correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[13] By observing correlations from known protons to a quaternary carbon, you can establish its position within the molecular structure.

  • Troubleshooting: If an expected HMBC correlation to a quaternary carbon is missing, it could be due to a small J-coupling constant (the experiment is optimized for an average value, typically around 8 Hz).[12] Running the experiment with different optimization values for the long-range coupling constant may help to observe the missing correlation.

Q3: The HMBC spectrum shows some ambiguous correlations. How can I distinguish between a ²JCH and a ³JCH correlation?

A3: Differentiating between 2-bond and 3-bond HMBC correlations can be challenging but is crucial for correct structural assembly. Here are some tips:

  • Correlation Intensity: Generally, ³JCH correlations are stronger and more commonly observed than ²JCH correlations, but this is not a strict rule.

  • Complementary Data: Use other NMR data to constrain the possibilities. For example, COSY data will have already established proton-proton connectivities, helping you to build fragments. HMBC correlations should then be used to connect these fragments.

  • Specialized Experiments: For unambiguous determination, experiments like the 1,1-ADEQUATE or HSQC-TOCSY can be very powerful, although they often require more sample and longer acquisition times. The i-HMBC (isotope-edited HMBC) is a newer technique that can reliably differentiate two-bond from three-bond correlations.[14]

Q4: How do I determine the relative stereochemistry of this compound using NMR?

A4: The primary NMR experiment for determining relative stereochemistry is NOESY (Nuclear Overhauser Effect Spectroscopy) or its rotating-frame equivalent, ROESY .[15]

  • Principle: These experiments detect correlations between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[15]

  • Interpretation: By observing NOE cross-peaks between specific protons, you can deduce their relative spatial arrangement. For example, a strong NOE between two protons on a ring system would suggest they are on the same face of the ring (i.e., cis).

  • Important Considerations:

    • The absence of a NOE does not necessarily mean two protons are far apart; other factors can influence the NOE effect.

    • For medium-sized molecules, the NOE can be close to zero. In such cases, ROESY is the preferred experiment as the ROE is always positive.[15]

    • It is essential to build a 3D model of your proposed structure to see if the observed NOEs are consistent with the expected inter-proton distances.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad NMR signals 1. Sample is too concentrated.[9]2. Poor shimming of the magnet.[9]3. Presence of paramagnetic impurities.4. Compound is not fully dissolved (precipitate).[9]5. Dynamic processes (e.g., conformational exchange) on the NMR timescale.1. Dilute the sample.2. Re-shim the magnet.3. Filter the sample through a small plug of celite or pass it through a short column.4. Ensure complete dissolution; may require a different solvent.5. Acquire the spectrum at a different temperature (higher or lower) to see if the signals sharpen.
Impurity peaks in the spectrum (e.g., water, grease, solvent) 1. Contaminated NMR tube.2. Residual solvent from purification (e.g., ethyl acetate, dichloromethane).[9]3. Water in the NMR solvent.1. Use a clean, dry NMR tube.2. Co-evaporate the sample with a solvent that can form an azeotrope with the impurity (e.g., toluene for water) or use a high vacuum line.3. Use a fresh, sealed ampoule of deuterated solvent. For exchangeable protons (OH, NH), a D₂O shake can confirm their presence.[9]
Incorrect signal integration 1. Overlapping signals.2. Inadequate relaxation delay (d1) in the acquisition parameters.3. Poor baseline correction.1. Use 2D NMR to resolve signals. If not possible, try deconvolution software.2. Increase the relaxation delay to at least 5 times the longest T1 relaxation time of the protons of interest.3. Manually re-process the spectrum with careful baseline correction.
No cross-peaks in 2D spectra (e.g., HMBC, NOESY) 1. Insufficient sample concentration.2. Incorrectly set acquisition parameters (e.g., mixing time for NOESY, long-range coupling constant for HMBC).3. Molecule has no protons within the appropriate distance/bond range for correlation.1. Increase sample concentration if possible.2. Optimize key parameters. For NOESY, try a range of mixing times. For HMBC, try different J-coupling optimization values (e.g., 4 Hz, 8 Hz, 12 Hz).[13]3. This is an interpretative challenge. Re-evaluate the proposed structure.

Data Presentation: Illustrative NMR Data for Hypothetical this compound

The following tables summarize the hypothetical ¹H and ¹³C NMR data for a key fragment of this compound in CDCl₃ at 500 MHz.

Table 1: ¹H and ¹³C NMR Data for a Key Fragment of this compound

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
1172.5--
275.34.85dd (8.5, 4.0)
338.12.15m
1.90m
428.51.80m
1.65m
555.23.10t (7.0)
6130.1--
7128.85.90d (2.5)
845.0--
9-CH₃21.31.25s
10-OCH₃51.83.75s

Table 2: Key 2D NMR Correlations for the this compound Fragment

Proton (δH)COSY Correlations (δH)HSQC Correlation (δC)Key HMBC Correlations (δC)Key NOESY Correlations (δH)
H-2 (4.85)H-3 (2.15, 1.90)C-2 (75.3)C-1, C-3, C-6H-3 (2.15), H-5 (3.10)
H-3 (2.15, 1.90)H-2 (4.85), H-4 (1.80, 1.65)C-3 (38.1)C-2, C-4, C-5H-4 (1.80), H-2 (4.85)
H-5 (3.10)H-4 (1.80, 1.65)C-5 (55.2)C-3, C-4, C-6, C-7H-7 (5.90), 9-CH₃ (1.25)
H-7 (5.90)-C-7 (128.8)C-5, C-6, C-8H-5 (3.10)
9-CH₃ (1.25)-C-9 (21.3)C-8, C-4H-5 (3.10)
10-OCH₃ (3.75)-C-10 (51.8)C-1-

Experimental Protocols

Protocol 1: Acquiring a Standard HMBC Spectrum

  • Sample Preparation: Prepare a solution of this compound (5-10 mg) in 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.

  • Initial Setup: Lock and shim the instrument. Acquire a standard ¹H NMR spectrum to determine the spectral width.

  • Select HMBC Experiment: Choose a gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).

  • Set Parameters:

    • Spectral Width (F2 - ¹H dimension): Set to cover all proton signals.

    • Spectral Width (F1 - ¹³C dimension): Set to cover all carbon signals (e.g., 0 to 200 ppm).

    • Number of Scans (ns): Start with 8 or 16 scans per increment.

    • Number of Increments (in F1): Typically 256 or 512.

    • Relaxation Delay (d1): 1.5 to 2.0 seconds.

    • Long-Range Coupling Constant (¹JCH): The delay for evolution of long-range couplings is optimized based on an average J-value. A common starting point is to set the delay corresponding to 8 Hz.

  • Acquisition: Start the experiment. Acquisition time can range from a few hours to overnight depending on the sample concentration.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell squared) in both dimensions, followed by Fourier transformation and phase correction.

Protocol 2: Acquiring a Standard NOESY Spectrum

  • Sample Preparation: As above. It is crucial that the sample is free of paramagnetic impurities. Degassing the sample can sometimes improve results.

  • Initial Setup: Lock and shim the instrument.

  • Select NOESY Experiment: Choose a phase-sensitive gradient-selected NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments).

  • Set Parameters:

    • Spectral Widths (F1 and F2): Set to cover all proton signals.

    • Number of Scans (ns): Start with 8 or 16 scans per increment.

    • Number of Increments (in F1): Typically 256 or 512.

    • Relaxation Delay (d1): 1.5 to 2.0 seconds.

    • Mixing Time (d8): This is a critical parameter. For a small-to-medium-sized molecule like this compound, a range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to find the optimal value for observing key NOEs.

  • Acquisition: Start the experiment.

  • Processing: Process the data similarly to the HMBC experiment, ensuring correct phase correction to distinguish positive (diagonal) and negative (cross-peak) signals.

Mandatory Visualizations

G cluster_1D 1D NMR Analysis cluster_2D_core 2D NMR Core Structure cluster_3D 3D Structure & Stereochemistry cluster_final Final Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY Identify Spin Systems HSQC HSQC (C-H One-Bond) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC DEPT DEPT (CH, CH₂, CH₃) DEPT->HSQC Confirm C-H types HMBC HMBC (C-H Long-Range) COSY->HMBC Assemble Fragments HSQC->HMBC NOESY NOESY / ROESY (Spatial Proximity) HMBC->NOESY Propose Planar Structure Model 3D Molecular Modeling NOESY->Model Stereochemical Constraints Final_Structure Final Structure Proposal Model->Final_Structure Validate Stereochemistry

Caption: General workflow for NMR-based structure elucidation of a novel natural product.

G C1 C1 (172.5) C2 C2 (75.3) H2 H2 (4.85) C2->H2 HSQC H2->C1 HMBC H3 H3 (2.15) H2->H3 COSY C6 C6 (130.1) H2->C6 HMBC C3 C3 (38.1) C3->H3 HSQC C5 C5 (55.2) H3->C5 HMBC H5 H5 (3.10) C5->H5 HSQC H5->C6 HMBC

Caption: Key COSY and HMBC correlations for assembling a fragment of this compound.

References

Cell line selection for Virosine B bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Virosine B Bioassays. This guide provides troubleshooting information and frequently asked questions to assist researchers, scientists, and drug development professionals in performing bioassays with the hypothetical antiviral agent, this compound. For the purposes of this guide, this compound is assumed to be an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: Which cell lines are recommended for studying the inhibitory effects of this compound on the NF-κB pathway?

A1: Several cell lines are suitable for this purpose, each with its own advantages. The choice of cell line can depend on the specific research question, such as tissue specificity or the context of a particular disease model. Commonly used cell lines include HEK293T, A549, and Huh7 cells. These are often available as stable reporter cell lines that express a reporter gene, like luciferase, under the control of NF-κB response elements.[1][2][3][4][5][6]

Q2: What is an NF-κB reporter assay and how does it work for screening this compound?

A2: An NF-κB reporter assay is a common method to measure the activity of the NF-κB signaling pathway.[7] In this assay, cells are engineered to contain a reporter gene (e.g., firefly luciferase) linked to NF-κB response elements in its promoter.[2][4] When the NF-κB pathway is activated by a stimulus (like TNF-α), the NF-κB transcription factor binds to these response elements and drives the expression of the reporter gene.[2][8] The amount of reporter protein produced (e.g., light from luciferase) is proportional to NF-κB activity. To screen for an inhibitor like this compound, cells are treated with the compound before or during stimulation. A decrease in the reporter signal compared to the stimulated control indicates that this compound is inhibiting the NF-κB pathway.

Q3: Why is it important to include positive and negative controls in my this compound bioassay?

A3: Positive and negative controls are crucial for the proper interpretation of your experimental results.

  • Negative Control (Unstimulated): This sample consists of reporter cells that are not treated with a stimulus. It establishes the baseline level of NF-κB activity and the background signal of the assay.

  • Positive Control (Stimulated): This sample consists of reporter cells treated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).[1] This control demonstrates that the signaling pathway is active in your cells and that the assay is working correctly.

  • Vehicle Control: This sample is treated with the same solvent used to dissolve this compound to ensure that the solvent itself does not have an effect on NF-κB activity.

  • Cell-Free Control: This sample contains only the assay medium and luciferase substrate to measure the background luminescence of the reagents and plate.[1]

Q4: What is the mechanism of the NF-κB signaling pathway that this compound is hypothesized to inhibit?

A4: The NF-κB signaling pathway is a key regulator of the immune response and inflammation.[9][10] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[8] When a cell is stimulated by a pro-inflammatory signal like TNF-α, a cascade of events leads to the phosphorylation and subsequent degradation of IκBα.[8] This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and activate the transcription of target genes involved in inflammation and cell survival.[8][9][11] this compound, as a hypothetical inhibitor, could target any step in this pathway, such as the degradation of IκBα or the nuclear translocation of NF-κB.

Data Presentation

Table 1: Recommended Cell Lines for this compound Bioassays

Cell LineDescriptionKey Characteristics Relevant to NF-κB Assays
HEK293T Human Embryonic Kidney cellsHigh transfection efficiency, robust NF-κB signaling pathway, commonly used for reporter assays.[1][4][6][12][13]
A549 Human lung carcinoma cellsRelevant for studying respiratory viruses and inflammation in the lungs.[2][3][11][14][15] Endogenous NF-κB signaling can be activated by stimuli like TNF-α.[2]
Huh7 Human hepatoma cellsUseful for studying liver-tropic viruses and liver inflammation.[5][16] Shows active NF-κB signaling.[5]
THP-1 Human monocytic cellsA model for immune cells; can be differentiated into macrophage-like cells.[17] NF-κB can be activated by LPS and TNF-α.[17]

Table 2: Typical Reagent Concentrations for an NF-κB Luciferase Reporter Assay

ReagentTypical Concentration RangePurpose
TNF-α (stimulus) 1-100 ng/mLActivates the NF-κB pathway.[17][18]
IL-1β (stimulus) 0.1-10 ng/mLAlternative activator of the NF-κB pathway.[1]
This compound Varies (requires dose-response testing)Test compound to inhibit NF-κB activation.
IKK-16 (inhibitor control) 1-10 µMKnown inhibitor of the NF-κB pathway, used as a positive control for inhibition.[1]

Experimental Protocols

Protocol: Screening this compound using an NF-κB Luciferase Reporter Assay

This protocol outlines the steps for a typical NF-κB luciferase reporter assay in a 96-well plate format to assess the inhibitory potential of this compound.

Materials:

  • HEK293T-NF-κB-Luciferase stable reporter cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • TNF-α stock solution

  • Luciferase assay reagent

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: a. Culture the HEK293T-NF-κB-Luciferase cells in a T75 flask to about 80% confluency. b. Wash the cells with PBS, and then add Trypsin-EDTA to detach the cells. c. Neutralize the trypsin with complete medium and centrifuge the cells. d. Resuspend the cell pellet in fresh medium and count the cells. e. Seed the cells into a white, clear-bottom 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of medium.[1] f. Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: a. The next day, prepare serial dilutions of this compound in assay medium. b. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle-only control. c. Incubate the plate for 1-2 hours at 37°C.

  • Stimulation: a. Prepare a working solution of TNF-α in assay medium at a final concentration of 10 ng/mL.[17] b. Add the TNF-α solution to all wells except the unstimulated control wells. c. Add fresh assay medium to the unstimulated control wells. d. Incubate the plate for 5-6 hours at 37°C.[1]

  • Luciferase Assay: a. Remove the plate from the incubator and allow it to cool to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add an equal volume of luciferase reagent to each well (e.g., 100 µL). d. Incubate at room temperature for 10-15 minutes to allow for cell lysis and signal stabilization. e. Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. Subtract the average luminescence of the cell-free control wells from all other readings. b. Normalize the data by dividing the luminescence of each treated well by the average luminescence of the stimulated control wells. c. Plot the normalized luminescence against the concentration of this compound to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal in unstimulated wells - Cell density is too high, leading to spontaneous NF-κB activation.- Contamination of cell culture.- Cells have been passaged too many times.- Optimize cell seeding density.- Check for and eliminate any sources of contamination.- Use cells from a lower passage number.
Low signal or no response in stimulated wells - Inactive TNF-α or other stimulus.- Low cell viability.- Incorrect assay setup (e.g., wrong incubation times).- Problems with the reporter cell line.- Use a fresh aliquot of TNF-α and test its activity.- Perform a cell viability assay (e.g., MTT or trypan blue) to ensure cells are healthy.- Optimize incubation times for stimulation and compound treatment.- Verify the integrity of the reporter cell line.
High variability between replicate wells - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be careful with pipetting technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
This compound appears to be an activator instead of an inhibitor - Compound cytotoxicity at high concentrations can lead to misleading results.- The compound may have off-target effects.- Perform a cell viability assay in parallel to determine the cytotoxic concentration of this compound.- Test the compound in other cell lines or with different NF-κB activators.

Mandatory Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_p p-IκBα IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation VirosineB This compound VirosineB->IKK_complex Inhibits Proteasome Proteasome IkB_p->Proteasome Degradation DNA κB sites NFkB_n->DNA Binds Gene_expression Gene Expression DNA->Gene_expression Induces

Caption: The NF-κB signaling pathway and the hypothetical inhibitory action of this compound.

VirosineB_Bioassay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Stimulation cluster_readout Day 2: Readout seed_cells Seed reporter cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight add_virosineB Add this compound dilutions incubate_overnight->add_virosineB incubate_compound Incubate (1-2 hours) add_virosineB->incubate_compound add_TNFa Add TNF-α (stimulus) incubate_compound->add_TNFa incubate_stimulus Incubate (5-6 hours) add_TNFa->incubate_stimulus add_luciferase_reagent Add luciferase reagent incubate_stimulus->add_luciferase_reagent measure_luminescence Measure luminescence add_luciferase_reagent->measure_luminescence analyze_data Analyze data (IC50) measure_luminescence->analyze_data

Caption: Experimental workflow for the this compound bioassay using a luciferase reporter.

References

Troubleshooting Unexpected Results in Virosine B Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Virosine B, a novel antiviral agent. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational nucleoside analog.[1] Its primary mechanism involves the inhibition of viral replication. While the precise interactions are still under investigation, it is understood to function as a prodrug that is metabolized within the host cell to its active form. This active form then interferes with viral RNA or DNA synthesis.

Q2: What are the known off-target effects of this compound?

A2: As with many kinase inhibitors, off-target effects are a possibility and can sometimes lead to unexpected experimental outcomes.[2][3][4] While specific off-target effects for this compound are under active investigation, researchers should be aware of the potential for interactions with host cell kinases, which could impact signaling pathways unrelated to the viral replication cycle.[2][3] If off-target effects are suspected, it is crucial to perform additional validation experiments.

Q3: How can I determine if the observed effect is due to this compound's antiviral activity or cytotoxicity?

A3: It is essential to perform a cytotoxicity assay in parallel with your antiviral experiments.[5] This involves treating cells with the same concentrations of this compound in the absence of the virus.[5] By comparing the cell viability in the presence and absence of the virus, you can distinguish between a true antiviral effect and a cytopathic effect of the compound.

Troubleshooting Guide

Issue 1: Inconsistent Antiviral Activity

You observe variable or lower-than-expected inhibition of viral replication across experiments.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Compound Degradation Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Cell Culture Variability Maintain consistent cell passage numbers and seeding densities. Regularly test for mycoplasma contamination.
Viral Titer Fluctuation Use a consistent viral stock with a known and recently titrated multiplicity of infection (MOI).
Assay Timing Optimize the timing of compound addition relative to infection (pre-infection, post-infection).[5]
Issue 2: High Background or False Positives in Screening Assays

Your high-throughput screening assay for this compound shows a high rate of false positives or significant background noise.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Assay Interference Test for compound autofluorescence or interference with the reporter system in a cell-free assay.
Non-specific Inhibition Perform counter-screens against unrelated viruses or use a different assay format to confirm specificity.
Suboptimal Reagent Concentration Titrate all assay reagents, including antibodies and substrates, to determine the optimal signal-to-noise ratio.
Issue 3: Development of Viral Resistance

After initial success, you observe a decrease in the efficacy of this compound over time, suggesting the development of viral resistance.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Viral Mutation Sequence the viral genome from resistant populations to identify potential mutations in the drug target.[6]
Insufficient Drug Concentration Re-evaluate the IC50 of this compound against the resistant strain to determine if a higher concentration is effective.[7]
Host Cell Factors Investigate if changes in host cell gene expression or signaling pathways contribute to the resistant phenotype.

Experimental Protocols & Methodologies

Protocol 1: Standard Antiviral Assay

This protocol is designed to determine the efficacy of this compound in inhibiting viral replication in a cell-based assay.

  • Cell Seeding: Plate host cells at a predetermined density in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Infection and Treatment:

    • For pre-treatment , incubate cells with this compound for a set period before adding the virus.

    • For post-treatment , infect cells with the virus for a set period before adding this compound.[5]

  • Incubation: Incubate the plates for a duration appropriate for the specific virus replication cycle.

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:

    • Plaque Assay

    • qPCR for viral nucleic acids

    • ELISA for viral antigens

    • Reporter gene expression (e.g., luciferase, GFP)

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) of this compound.

Protocol 2: Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of this compound on host cells.

  • Cell Seeding: Plate host cells at the same density as in the antiviral assay.

  • Compound Treatment: Add the same serial dilutions of this compound to the cells (without the virus).

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Assessment: Measure cell viability using a standard method, such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) of this compound. The selectivity index (SI = CC50/IC50) can then be determined.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key workflows and potential signaling interactions.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Seeding Seed Host Cells Infection Infect Cells Cell_Seeding->Infection VirosineB_Prep Prepare this compound Dilutions Treatment Add this compound VirosineB_Prep->Treatment Virus_Prep Prepare Viral Inoculum Virus_Prep->Infection Infection->Treatment Post-treatment Treatment->Infection Pre-treatment Incubation Incubate Treatment->Incubation Antiviral_Assay Quantify Viral Replication Incubation->Antiviral_Assay Cytotoxicity_Assay Assess Cell Viability Incubation->Cytotoxicity_Assay IC50 Calculate IC50 Antiviral_Assay->IC50 CC50 Calculate CC50 Cytotoxicity_Assay->CC50 SI Determine Selectivity Index IC50->SI CC50->SI

Caption: General workflow for assessing this compound antiviral activity and cytotoxicity.

signaling_pathway cluster_virus Viral Replication Cycle cluster_host Host Cell Entry Viral Entry Replication Viral Genome Replication Entry->Replication Assembly Viral Assembly & Release Replication->Assembly PI3K_AKT PI3K/AKT Pathway Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition NFkB NF-κB Pathway NFkB->Apoptosis Inhibition VirosineB This compound VirosineB->Replication Inhibition OffTargetKinase Off-Target Kinase VirosineB->OffTargetKinase Potential Off-Target Interaction OffTargetKinase->PI3K_AKT Modulation OffTargetKinase->NFkB Modulation

Caption: Potential on-target and off-target effects of this compound.

References

Technical Support Center: Scaling Up the Synthesis of Virosine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Virosine B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, based on established total synthesis routes.[1][2]

Issue 1: Low yield in the initial aldol reaction.

  • Question: We are experiencing significantly lower yields than expected in the initial aldol condensation step when scaling up the reaction. What are the potential causes and solutions?

  • Answer: Low yields in aldol reactions during scale-up can stem from several factors. Firstly, inefficient heat transfer in larger reaction vessels can lead to localized temperature gradients, promoting side reactions. Ensure thorough and even mixing and consider using a jacketed reactor for better temperature control. Secondly, the slow addition of reagents becomes critical on a larger scale to maintain optimal concentration and temperature. A syringe pump or a dropping funnel with controlled addition is recommended. Finally, the purity of both the solvent and the reagents, especially the base used for deprotonation, is crucial and should be rigorously checked before use.

Issue 2: Incomplete cyclization to form the tetracyclic core.

  • Question: The key cyclization step to form the tetracyclic core of this compound is not proceeding to completion, leaving a significant amount of starting material even after extended reaction times. How can we drive the reaction to completion?

  • Answer: Incomplete cyclization can be due to insufficient activation of the substrate or deactivation of the catalyst. On a larger scale, impurities in the starting material or solvent can have a more pronounced inhibitory effect. Consider purifying the substrate again before this critical step. Catalyst loading may also need to be optimized for the larger volume; a simple proportional increase may not be sufficient. Running small-scale parallel reactions to test different catalyst loadings can be beneficial. Additionally, ensure the reaction is performed under strictly anhydrous and inert conditions, as moisture and oxygen can quench the catalyst and intermediates.

Issue 3: Difficulty in purifying the final this compound product.

  • Question: We are facing challenges in purifying this compound to the desired level (>98%) at a larger scale. The product is co-eluting with a persistent impurity. What purification strategies can we employ?

  • Answer: Purification is a common bottleneck in scaling up natural product synthesis.[3][4] If standard column chromatography is failing, consider alternative purification techniques. Preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution for separating closely eluting compounds. Alternatively, recrystallization of the crude product from a suitable solvent system could be a cost-effective and scalable method to achieve high purity. A systematic screening of different solvents and solvent mixtures is recommended to find the optimal conditions for crystallization. It may also be beneficial to attempt to remove the impurity at an earlier stage in the synthesis if its structure is known.

Frequently Asked Questions (FAQs)

General Scale-Up Challenges

  • Question: What are the most common challenges when scaling up the synthesis of a complex natural product like this compound?

  • Answer: The primary challenges include maintaining reaction yields and selectivity, managing heat transfer and reaction kinetics in larger vessels, ensuring reagent and solvent purity at scale, and developing robust and scalable purification methods.[3][5][6] Each of these factors can significantly impact the overall efficiency and cost-effectiveness of the synthesis.

Data Presentation: Illustrative Scale-Up Data

The following table provides an illustrative example of how key parameters might change when scaling up a critical hypothetical step in the this compound synthesis. Note: This data is for illustrative purposes only and not based on a validated process for this compound.

ParameterLab Scale (1 g)Pilot Scale (100 g)Production Scale (1 kg)
Starting Material 1.0 g100.0 g1000.0 g
Solvent Volume 20 mL2.0 L20.0 L
Reagent Equivalents 1.21.151.1
Reaction Temperature -78 °C-75 °C to -78 °C-70 °C to -78 °C (monitored)
Addition Time 5 min30 min2 hours
Reaction Time 2 hours3 hours4 hours
Typical Yield 85%78%70%
Purity (crude) 95%92%88%

Experimental Protocols

A detailed experimental protocol for a key transformation, such as a late-stage oxidation, would be provided here in a real-world scenario. Due to the proprietary nature of specific synthetic routes, a generalized protocol is outlined below.

Generalized Protocol for a Late-Stage C-H Oxidation

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is assembled.

  • Reagent Preparation: The this compound precursor (1.0 eq) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) and charged into the reactor. The solution is cooled to the desired temperature (e.g., 0 °C).

  • Reaction Execution: The oxidizing agent (e.g., a peroxide or a metal-based oxidant, 1.2 eq), dissolved in the same solvent, is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature within a narrow range.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS at regular intervals.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a reducing agent (e.g., aqueous sodium thiosulfate).

  • Work-up: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Visualizations

Experimental Workflow for this compound Synthesis Scale-Up

G Experimental Workflow for this compound Synthesis Scale-Up A Route Scouting & Process Development B Raw Material Sourcing & QC A->B C Pilot Scale Synthesis (10-100 g) B->C D Process Optimization & Safety Assessment C->D E Scale-Up to Production Batch D->E F Purification & Isolation E->F G Final Product QC & Release F->G

Caption: A generalized workflow for scaling up the synthesis of this compound.

Troubleshooting Logic for Low Reaction Yield

G Troubleshooting Logic for Low Reaction Yield Start Low Yield Observed Q1 Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Q1 A1 Starting Material Recovered Q1->A1 Incomplete Conversion A2 Side Products Identified Q1->A2 Poor Selectivity A3 Product Degraded Q1->A3 Instability S1 Check Reagent Purity & Stoichiometry. Optimize Reaction Time/Temp. A1->S1 S2 Adjust Reaction Conditions (Temp, Concentration, Solvent) to Minimize Side Reactions. A2->S2 S3 Review Work-up & Purification Conditions for Stability. A3->S3

Caption: A decision tree for troubleshooting low reaction yields.

References

Improving the efficiency of Virosine B extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Virosine B extraction from its natural source, the roots of Virosine oleifera.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step for efficient this compound extraction?

A1: The initial and most critical step is the proper preparation of the plant material. The roots of Virosine oleifera should be thoroughly cleaned, dried, and ground into a fine powder. This increases the surface area available for solvent penetration, which is essential for maximizing the extraction yield.

Q2: How do I select the appropriate solvent for this compound extraction?

A2: The choice of solvent is critical and depends on the polarity of this compound, which is an alkaloid. Alkaloids can exist in either their free base or salt form.[1] Generally, polar solvents like methanol or ethanol are effective for extracting alkaloids as they can dissolve both forms.[1][2] It is advisable to test a range of solvents with varying polarities, such as hexane, ethyl acetate, ethanol, and methanol, or even solvent mixtures, to determine the optimal choice for this compound.[1]

Q3: What are the common methods for extracting alkaloids like this compound?

A3: Several methods can be employed for alkaloid extraction. Traditional methods include maceration and Soxhlet extraction.[1][3] However, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often more efficient, requiring shorter extraction times and lower solvent volumes.[1][3]

Q4: How can I improve the purity of my crude this compound extract?

A4: Crude plant extracts are complex mixtures containing pigments, tannins, and other secondary metabolites.[1] To enhance the purity of this compound, a multi-step purification process is recommended. This can involve an initial extraction with a non-polar solvent to remove lipids and pigments, followed by extraction with a more polar solvent to target the alkaloid.[1] Further purification can be achieved through techniques like acid-base extraction, column chromatography, or preparative high-performance liquid chromatography (HPLC).[4][5]

Q5: What analytical techniques are suitable for identifying and quantifying this compound?

A5: High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a powerful technique for the separation, identification, and quantification of this compound in your extracts. Thin-layer chromatography (TLC) can be used for rapid qualitative analysis and for monitoring the progress of the purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Extraction Yield Improper solvent polarity.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) or consider using a solvent mixture to optimize extraction.[1]
Insufficient extraction time.Increase the extraction duration in increments and analyze the yield at each interval to identify the optimal time.[1]
Inadequate particle size of the plant material.Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for solvent interaction.
Incomplete cell lysis.For more robust plant material, consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption.[3]
Co-extraction of Impurities Non-selective solvent.Employ a sequential extraction strategy. Start with a non-polar solvent to remove lipids and pigments before extracting with a more polar solvent for this compound.[1]
High extraction temperature leading to the extraction of unwanted compounds.Optimize the extraction temperature. Lower temperatures may increase selectivity for the target alkaloid.
Presence of tannins and phenolic compounds.Incorporate a purification step such as precipitation with lead acetate (use with caution and proper disposal) or column chromatography with a suitable adsorbent.
Degradation of this compound High extraction temperature.Optimize the extraction temperature. For heat-sensitive compounds, consider using cold extraction methods or techniques that operate at lower temperatures.[1]
Exposure to light.Protect the extraction setup and subsequent extracts from direct light, as some alkaloids are photosensitive.
Inappropriate pH of the extraction solvent.Ensure the pH of the solvent is suitable for the stability of this compound. Alkaloids are generally more stable in slightly acidic conditions.
Difficulty in Downstream Purification Presence of emulsions during liquid-liquid extraction.To break emulsions, try adding a small amount of brine or a different organic solvent. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[6]
Poor separation in column chromatography.Optimize the mobile phase composition and the stationary phase. A gradient elution may be necessary to separate compounds with similar polarities.
Co-elution of closely related alkaloids.Consider using more advanced separation techniques like preparative HPLC or counter-current chromatography for higher resolution.

Data Presentation

The following tables provide representative data for typical alkaloid extraction yields and purities from plant roots using different methods. Note that these are generalized values and the optimal conditions for this compound extraction should be determined experimentally.

Table 1: Comparison of Extraction Methods on Alkaloid Yield

Extraction Method Solvent Temperature (°C) Extraction Time (h) Typical Yield (% w/w of dry plant material)
MacerationEthanol25720.5 - 1.5
Soxhlet ExtractionMethanol65241.0 - 2.5
Ultrasound-Assisted Extraction (UAE)70% Ethanol4011.5 - 3.0
Microwave-Assisted Extraction (MAE)Methanol500.52.0 - 3.5

Table 2: Purity of this compound at Different Purification Stages

Purification Stage Method Typical Purity (%)
Crude ExtractSolvent Extraction5 - 15
After Acid-Base ExtractionLiquid-Liquid Partitioning30 - 50
After Column ChromatographySilica Gel Chromatography70 - 90
Final ProductPreparative HPLC> 98

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Dry the roots of Virosine oleifera at 40°C for 48 hours and grind them into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Place 10 g of the powdered root material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 1 hour at a constant temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the residue twice more with 100 mL of 70% ethanol each time.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Acid-Base Purification of this compound Crude Extract
  • Acidification: Dissolve the crude extract in 100 mL of 2% hydrochloric acid.

  • Extraction of Neutral and Acidic Impurities:

    • Transfer the acidic solution to a separatory funnel.

    • Extract the solution three times with 50 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with a 10% ammonium hydroxide solution.

  • Extraction of this compound:

    • Extract the basified solution three times with 50 mL of dichloromethane.

    • Combine the organic layers containing the this compound free base.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the purified this compound extract.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Virosine oleifera Roots (Dried and Powdered) solvent_extraction Solvent Extraction (e.g., UAE with Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base column_chromatography Column Chromatography acid_base->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc final_product Pure this compound prep_hplc->final_product hplc_analysis HPLC-UV/MS Analysis final_product->hplc_analysis Quality Control

Caption: Workflow for this compound extraction, purification, and analysis.

hypothetical_signaling_pathway cluster_cell Hypothetical Cellular Response to this compound virosine_b This compound receptor Cell Surface Receptor (e.g., GPCR) virosine_b->receptor Binds and Activates g_protein G-Protein Activation receptor->g_protein effector_enzyme Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector_enzyme second_messenger Second Messenger (e.g., cAMP) effector_enzyme->second_messenger protein_kinase Protein Kinase A (PKA) Activation second_messenger->protein_kinase transcription_factor Transcription Factor (e.g., CREB) Phosphorylation protein_kinase->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory Effect) gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulated by this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Securinine and its Isomer, Virosecurinine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant body of research detailing the diverse biological activities of securinine, a tetracyclic alkaloid. In contrast, data on its stereoisomer, Virosine B, is notably scarce, preventing a direct and thorough comparison. This guide, therefore, presents a detailed analysis of securinine's biological functions with supporting experimental data and methodologies, while referencing the limited available information on the related compound, virosecurinine, to offer a partial comparative perspective for researchers, scientists, and drug development professionals.

Introduction

Securinine, isolated from plants of the Securinega genus, has garnered considerable attention for its wide range of pharmacological effects.[1] It is primarily known for its potent neurostimulatory activity, acting as a Gamma-Aminobutyric Acid (GABA) receptor antagonist.[1] Furthermore, extensive research has unveiled its significant anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[2] Conversely, this compound, a stereoisomer of securinine, remains largely uncharacterized in terms of its biological activity. Limited studies on the closely related isomer, virosecurinine, suggest a weaker pharmacological profile compared to securinine.[3]

Comparative Summary of Biological Activity

FeatureSecurinineThis compound / Virosecurinine
Primary Mechanism of Action GABA Receptor AntagonistVirosecurinine has weaker pharmacological activity than securinine; specific mechanism for this compound is not well-documented.[3]
Anticancer Activity Induces apoptosis and cell cycle arrest in various cancer cell lines.[2]Virosecurinine has been shown to be cytotoxic.[4]
Neuroactivity Central nervous system stimulant.[1]Virosecurinine exhibits significantly lower acute toxicity and lacks the convulsive effects seen with securinine.[3][5]
Immunomodulatory Effects Documented immunomodulatory properties.Not documented for this compound or virosecurinine.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of securinine have been quantified in numerous cancer cell lines, with IC50 values (the concentration of a drug that inhibits a biological process by 50%) varying depending on the cell line and exposure time. Data for this compound is unavailable.

CompoundCell LineAssayIC50 ValueReference
Securinine HeLa (Cervical Cancer)SRB Assay6 µM[6]
MCF-7 (Breast Cancer)SRB Assay10 µM[6]
A549 (Lung Cancer)SRB Assay11 µM[6]
Virosecurinine Data Not Available---
This compound Data Not Available---

Signaling Pathways

Securinine exerts its anticancer effects through the modulation of several key signaling pathways. As a GABA receptor antagonist, it can disrupt normal inhibitory neurotransmission. In the context of cancer, it has been shown to influence the PI3K/AKT/mTOR and JNK-ERK pathways, leading to apoptosis and cell cycle arrest. The signaling pathways affected by this compound are currently unknown.

Securinine_Signaling Securinine Securinine GABA_R GABA Receptor Securinine->GABA_R Antagonism PI3K PI3K Securinine->PI3K Inhibition JNK JNK Securinine->JNK Activation ERK ERK Securinine->ERK Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest Apoptosis Apoptosis JNK->Apoptosis ERK->Apoptosis

Fig. 1: Simplified signaling pathway of securinine.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is a common method used to determine the cytotoxicity of compounds like securinine.

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

  • Treat cells with various concentrations of the test compound (e.g., securinine).

  • Include a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

3. Cell Fixation:

  • Gently remove the medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • Incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry.

4. Staining:

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate at room temperature for 30 minutes.

  • Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry.

5. Absorbance Measurement:

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plate for 5 minutes on a shaker.

  • Read the absorbance at 510 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell growth inhibition compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

SRB_Assay_Workflow Start Start Plate_Cells Plate Cells in 96-well plate Start->Plate_Cells Incubate_24h Incubate 24h Plate_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Fix_Cells Fix with TCA Incubate_48_72h->Fix_Cells Wash_Dry Wash and Air Dry Fix_Cells->Wash_Dry Stain_SRB Stain with SRB Wash_Dry->Stain_SRB Wash_Dry2 Wash and Air Dry Stain_SRB->Wash_Dry2 Solubilize Solubilize Dye Wash_Dry2->Solubilize Read_Absorbance Read Absorbance at 510 nm Solubilize->Read_Absorbance Analyze Analyze Data (IC50) Read_Absorbance->Analyze End End Analyze->End

Fig. 2: Workflow for the SRB cytotoxicity assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to differentiate between viable, apoptotic, and necrotic cells.

1. Cell Treatment:

  • Treat cells with the test compound at the desired concentration and for the desired time.

2. Cell Harvesting:

  • Harvest both adherent and floating cells.

  • Wash the cells with cold phosphate-buffered saline (PBS).

3. Staining:

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry.

  • Viable cells are Annexin V- and PI-negative.

  • Early apoptotic cells are Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells are Annexin V- and PI-positive.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat Cells with Compound Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate Incubate 15 min Add_Stains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Fig. 3: Workflow for apoptosis analysis.

Conclusion

Securinine exhibits a wide array of potent biological activities, particularly as a neurostimulant and an anticancer agent, with well-documented mechanisms of action and quantitative efficacy data. In stark contrast, the biological profile of this compound remains largely unexplored. The limited data available for the related isomer, virosecurinine, suggests a significantly attenuated pharmacological effect compared to securinine. This highlights a critical knowledge gap and underscores the need for further investigation into the structure-activity relationships within the Securinega alkaloid family. Future research focused on elucidating the biological activities of this compound is essential to fully understand the therapeutic potential of this class of compounds and to enable comprehensive comparative analyses. Until such data becomes available, securinine remains the more promising candidate for further drug development based on the current body of scientific evidence.

References

Validating the Anti-HIV Activity of Virosine B Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anti-HIV-1 activity of a hypothetical novel natural product derivative, Virosine B, against established antiretroviral agents. The data presented herein is for illustrative purposes to guide researchers in the evaluation of new chemical entities.

Comparative Analysis of Anti-HIV-1 Activity

The efficacy of this compound and its derivatives is benchmarked against clinically approved drugs targeting different stages of the HIV-1 lifecycle. The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values obtained from in vitro assays. Lower values indicate higher potency.

CompoundDrug ClassTargetEC50 (µM)IC50 (µM)
This compound (Hypothetical) Entry Inhibitor gp120/CD4 Interaction 2.5 N/A
This compound Derivative 1 (Hypothetical) Entry Inhibitor gp120/CD4 Interaction 0.8 N/A
This compound Derivative 2 (Hypothetical) Entry Inhibitor gp120/CD4 Interaction 1.2 N/A
Zidovudine (AZT)NRTIReverse Transcriptase0.0050.003
NevirapineNNRTIReverse Transcriptase0.10.04
MaravirocEntry Inhibitor (CCR5 Antagonist)CCR5 Co-receptor0.002N/A
RaltegravirIntegrase InhibitorIntegrase0.0030.002

EC50: The concentration of a drug that gives half-maximal response. IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. N/A: Not Applicable for this class of drug or assay. Data for comparator drugs are representative values from published literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HIV-1 p24 Antigen Inhibition Assay

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a marker of viral replication.

Materials:

  • Target cells (e.g., TZM-bl, CEM-SS)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB, HIV-1 BaL)

  • This compound derivatives and comparator drugs

  • Cell culture medium and supplements

  • HIV-1 p24 Antigen ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of the test compounds (this compound derivatives and comparator drugs).

  • Pre-incubate the cells with the diluted compounds for 1-2 hours.

  • Infect the cells with a predetermined amount of HIV-1 virus stock.

  • Include control wells with virus only (no drug) and cells only (no virus).

  • Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • After incubation, collect the cell culture supernatant.

  • Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Syncytium Formation Inhibition Assay

This assay is used to evaluate the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected cells, a process that leads to the formation of large, multinucleated cells called syncytia.

Materials:

  • HIV-1 infected cells (e.g., H9/IIIB)

  • Uninfected CD4+ target cells (e.g., CEM-SS, SupT1)

  • This compound derivatives and comparator drugs

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Inverted microscope

Procedure:

  • Label uninfected target cells with a fluorescent dye (e.g., Calcein AM).

  • Co-culture the labeled uninfected cells with HIV-1 infected cells at a ratio of 10:1 in a 96-well plate.

  • Add serial dilutions of the test compounds to the co-culture.

  • Include control wells with co-cultured cells only (no drug) and uninfected cells only.

  • Incubate the plate for 24-48 hours at 37°C.

  • Observe and count the number of syncytia (large, multinucleated fluorescent cells) in each well using an inverted fluorescence microscope.

  • Calculate the percentage of syncytium inhibition for each compound concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing Experimental Workflow and HIV Lifecycle

To better understand the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep Target Cell Seeding infection Cell Infection cell_prep->infection compound_prep Compound Dilution compound_prep->infection virus_prep HIV-1 Stock Preparation virus_prep->infection incubation Incubation (3-5 days) infection->incubation supernatant Supernatant Collection incubation->supernatant p24_elisa p24 Antigen ELISA supernatant->p24_elisa data_analysis Data Analysis (EC50) p24_elisa->data_analysis

Caption: Workflow for the HIV-1 p24 Antigen Inhibition Assay.

hiv_lifecycle cluster_entry Entry cluster_replication Replication cluster_assembly Assembly & Release attachment 1. Attachment & Binding (gp120 to CD4) fusion 2. Fusion (gp41 mediated) attachment->fusion rt 3. Reverse Transcription (RNA to DNA) fusion->rt VirosineB This compound (Hypothetical Target) VirosineB->attachment Inhibition integration 4. Integration (Viral DNA into Host DNA) rt->integration transcription 5. Transcription (Viral DNA to mRNA) integration->transcription translation 6. Translation (mRNA to Viral Proteins) transcription->translation assembly 7. Assembly translation->assembly budding 8. Budding & Maturation assembly->budding

Caption: The HIV-1 lifecycle and the putative target of this compound.

Benchmarking Virosine B: A Comparative Analysis Against Established Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide presents a comprehensive comparative analysis of Virosine B, a promising natural compound, against well-established cytotoxic agents: doxorubicin, paclitaxel, and cisplatin. This document is intended for researchers, scientists, and drug development professionals, providing an objective evaluation based on available experimental data to inform future research and development efforts.

Executive Summary

This compound, identified as the resveratrol tetramer (-)-vitisin B, has demonstrated significant cytotoxic activity in preclinical studies. This guide benchmarks its performance against the known cytotoxic agents doxorubicin, paclitaxel, and cisplatin, focusing on their mechanisms of action, cytotoxic potency (IC50 values), and the signaling pathways they modulate. While direct comparative studies are limited, this guide synthesizes available data to provide a coherent overview.

Introduction to this compound and Benchmark Agents

This compound ((-)-vitisin B): A resveratrol tetramer found in plants like Vitis thunbergii var. taiwaniana, this compound has shown potent anti-proliferative and pro-apoptotic effects in cancer cell lines.[1][2][3][4] Its mechanism is linked to the induction of apoptosis through the activation of specific stress-activated signaling pathways.

Doxorubicin: An anthracycline antibiotic, doxorubicin is a widely used chemotherapy agent. Its primary mechanism involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[5]

Paclitaxel: A member of the taxane family, paclitaxel is a mitotic inhibitor. It functions by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Cisplatin: A platinum-based chemotherapy drug, cisplatin exerts its cytotoxic effects by forming cross-links with DNA, which triggers DNA damage responses and ultimately leads to apoptosis.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's cytotoxic potency. The following tables summarize the available IC50 values for this compound and the benchmark agents across various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line, exposure time, and assay method.[6]

Table 1: Cytotoxicity of this compound ((-)-vitisin B))

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HL-60Promyelocytic Leukemia~12.5*48[7]
LNCaPProstate Cancer"Fairly low concentrations"**Not Specified

*Based on ~52.4% inhibition at 12.5 µM. A precise IC50 from a dose-response curve was not available in the reviewed literature.[7] ***Qualitative description from the study; no quantitative IC50 value was provided.

Table 2: Cytotoxicity of Doxorubicin

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HepG2Hepatocellular Carcinoma12.224[8]
UMUC-3Bladder Cancer5.124[8]
TCCSUPBladder Cancer12.624[8]
BFTC-905Bladder Cancer2.324[8]
HeLaCervical Cancer2.924[8]
MCF-7Breast Cancer2.524[8]
M21Skin Melanoma2.824[8]
A549Lung Cancer>2024[8]
Huh7Hepatocellular Carcinoma>2024[8]
VMCUB-1Bladder Cancer>2024[8]
AC16Cardiac Cells>248[9]

Table 3: Cytotoxicity of Paclitaxel

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
MDA-MB-231Breast Cancer~10072[10]
T50RN (Paclitaxel-Resistant)Breast Cancer~10072[10]

Table 4: Cytotoxicity of Cisplatin

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
A549Lung CancerNot specifiedNot specified
MCF-7Breast CancerNot specifiedNot specified
HeLaCervical CancerNot specifiedNot specified
HL-60Promyelocytic LeukemiaNot specifiedNot specified

Mechanisms of Action and Signaling Pathways

This compound: JNK/FasL-Mediated Apoptosis

This compound induces apoptosis in cancer cells, particularly in human leukemia (HL-60) cells, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][4] This leads to an increase in the expression of Fas ligand (FasL). The binding of FasL to its receptor, Fas, initiates the extrinsic apoptosis pathway, culminating in the activation of caspase-8 and the executioner caspase-3, leading to programmed cell death.[2][4]

VirosineB_Pathway VirosineB This compound JNK JNK (c-Jun N-terminal Kinase) VirosineB->JNK Activates FasL FasL (Fas Ligand) JNK->FasL Upregulates Expression FasR Fas Receptor FasL->FasR Binds to DISC DISC Formation (Death-Inducing Signaling Complex) FasR->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Cleavage Casp3 Pro-Caspase-3 aCasp8->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage Apoptosis Apoptosis aCasp3->Apoptosis

This compound-induced JNK/FasL apoptotic pathway.

Doxorubicin: DNA Damage and Oxidative Stress

Doxorubicin's primary mode of action is the intercalation into DNA, which inhibits the progression of topoisomerase II. This leads to DNA double-strand breaks and the activation of the DNA damage response, ultimately triggering apoptosis. Additionally, doxorubicin can generate reactive oxygen species (ROS), causing oxidative stress and further contributing to cell death.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates TopoII Topoisomerase II Doxorubicin->TopoII Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DSB DNA Double-Strand Breaks DNA->DSB TopoII->DNA DDR DNA Damage Response (e.g., ATM/ATR) DSB->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

Mechanism of action of Doxorubicin.

Paclitaxel: Microtubule Stabilization and Mitotic Arrest

Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of normal microtubule dynamics leads to the formation of dysfunctional mitotic spindles, causing a prolonged arrest of the cell cycle in the G2/M phase. This mitotic arrest ultimately triggers the apoptotic cascade.

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-tubulin Paclitaxel->Tubulin Binds to Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Tubulin->Microtubules Spindle Dysfunctional Mitotic Spindle Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Paclitaxel-induced microtubule stabilization and mitotic arrest.

Cisplatin: DNA Cross-linking and Apoptosis

Cisplatin forms covalent adducts with DNA, primarily creating intrastrand cross-links. These DNA lesions distort the double helix, inhibiting DNA replication and transcription. The cell's DNA damage response (DDR) pathways are activated, and if the damage is too severe to be repaired, pro-apoptotic signals are initiated, leading to cell death.

Cisplatin_Pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA Binds to Adducts DNA Adducts (Intrastrand Cross-links) DNA->Adducts Replication DNA Replication/ Transcription Adducts->Replication Inhibits DDR DNA Damage Response (e.g., ATR, p53) Adducts->DDR Activates Apoptosis Apoptosis DDR->Apoptosis

Cisplatin-induced DNA damage and apoptosis pathway.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the cytotoxic effects of these compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, doxorubicin, paclitaxel, cisplatin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Workflow cluster_0 MTT Assay Workflow A Seed Cells (96-well plate) B Drug Treatment (Varying Concentrations) A->B C Incubation (24-72h) B->C D Add MTT Reagent C->D E Incubation (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

General workflow for an MTT-based cytotoxicity assay.

Apoptosis Detection by Western Blot for Caspase Activation

Western blotting can be used to detect the cleavage of caspases, a hallmark of apoptosis.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro- and cleaved forms of caspases (e.g., Caspase-3, -8, -9).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved form of the caspase indicates apoptosis.

Conclusion

This compound demonstrates promising cytotoxic activity, particularly against leukemia cells, through a distinct mechanism involving the JNK/FasL signaling pathway. While a direct, comprehensive comparison of IC50 values with doxorubicin, paclitaxel, and cisplatin across a wide range of cancer cell lines is not yet available in the literature, the existing data suggests that this compound is a potent inducer of apoptosis. Its efficacy, as suggested to be greater than that of resveratrol, warrants further investigation.

Future studies should focus on:

  • Determining the IC50 values of this compound in a broader panel of cancer cell lines.

  • Conducting direct comparative studies of this compound against standard chemotherapeutic agents in the same experimental systems.

  • Elucidating the full spectrum of its molecular targets and signaling pathways.

This guide provides a foundational comparison to aid researchers in positioning this compound within the current landscape of cytotoxic agents and to guide future research into its potential as a novel anticancer therapeutic.

References

Orthogonal Methods for Confirming Virosine B Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of orthogonal experimental methods used to confirm the bioactivity of Virosine B, a novel compound with potent antiviral properties. The primary data suggests that this compound inhibits flavivirus replication by targeting the viral NS2B-NS3 protease.[1] To ensure the validity of these findings and eliminate potential artifacts, this guide outlines a primary bioassay alongside two orthogonal validation methods. The use of orthogonal methods, which employ fundamentally different detection principles to measure the same biological endpoint, is a critical step in drug discovery to confirm a lead candidate's activity.[2][3]

Primary Bioactivity Data: Plaque Reduction Assay

The initial assessment of this compound's antiviral activity was performed using a plaque reduction assay, a standard method for quantifying infectious virus particles.[4][5] This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

Concentration (µM) Plaque Forming Units (PFU/mL) % Inhibition
Vehicle Control1.5 x 10^60%
This compound (1 µM)9.8 x 10^534.7%
This compound (5 µM)4.5 x 10^570.0%
This compound (10 µM)1.2 x 10^592.0%
This compound (25 µM)<1.0 x 10^2>99.9%

Table 1: Dose-dependent inhibition of Zika virus plaque formation by this compound.

Orthogonal Method 1: Quantitative RT-PCR (qRT-PCR)

To corroborate the findings from the plaque reduction assay, qRT-PCR was employed to quantify the effect of this compound on viral RNA replication. This method measures the number of viral RNA copies within infected cells, providing a direct assessment of the compound's impact on a key step in the viral life cycle.[6]

Concentration (µM) Viral RNA Copies/µg total RNA % Inhibition of RNA Replication
Vehicle Control2.1 x 10^80%
This compound (1 µM)1.5 x 10^828.6%
This compound (5 µM)6.7 x 10^768.1%
This compound (10 µM)2.3 x 10^789.0%
This compound (25 µM)4.5 x 10^599.8%

Table 2: this compound inhibits Zika virus RNA replication in a dose-dependent manner.

Orthogonal Method 2: Western Blot Analysis of Viral Protein Expression

As a second orthogonal method, Western blotting was used to measure the expression levels of a specific viral protein (e.g., NS3 protease) in infected cells treated with this compound. This technique provides an independent measure of the compound's antiviral effect by assessing its impact on the synthesis of viral proteins necessary for replication.[7][8]

Concentration (µM) Relative NS3 Protein Level (Normalized to GAPDH) % Inhibition of Protein Expression
Vehicle Control1.000%
This compound (1 µM)0.6832.0%
This compound (5 µM)0.3169.0%
This compound (10 µM)0.0991.0%
This compound (25 µM)<0.01>99.0%

Table 3: this compound suppresses Zika virus NS3 protein expression.

Visualizing the Experimental and Biological Frameworks

experimental_workflow cluster_primary Primary Assay cluster_orthogonal Orthogonal Methods primary_assay Plaque Reduction Assay end Confirmation of Antiviral Bioactivity primary_assay->end ortho1 qRT-PCR for Viral RNA ortho1->end ortho2 Western Blot for Viral Protein ortho2->end start Zika Virus Infected Cells + this compound start->primary_assay start->ortho1 start->ortho2

Caption: Orthogonal workflow for this compound bioactivity confirmation.

flavivirus_replication cluster_virus Flavivirus Life Cycle entry Virus Entry uncoating Uncoating entry->uncoating translation Polyprotein Translation uncoating->translation proteolysis Polyprotein Processing (NS2B-NS3 Protease) translation->proteolysis replication RNA Replication proteolysis->replication assembly Virion Assembly replication->assembly release Virus Release assembly->release virosine_b This compound virosine_b->proteolysis Inhibition

Caption: this compound inhibits flavivirus replication by targeting the NS2B-NS3 protease.

Experimental Protocols

Plaque Reduction Assay
  • Cell Seeding: Seed Vero cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of this compound in serum-free media. Mix each compound dilution with an equal volume of media containing Zika virus at a concentration that yields 50-100 plaques per well. Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the growth media from the cells and infect with 200 µL of the virus-compound mixture. Incubate for 1.5 hours at 37°C, with gentle rocking every 15 minutes.

  • Overlay: Remove the inoculum and overlay the cells with 1 mL of a semi-solid medium (e.g., 1.5% carboxymethylcellulose in DMEM with 2% FBS).

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator until plaques are visible.

  • Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well and calculate the percent inhibition relative to the vehicle control.[5][6]

Quantitative RT-PCR (qRT-PCR)
  • Cell Culture and Infection: Seed Vero cells in a 6-well plate and grow to 90% confluency. Infect the cells with Zika virus at a multiplicity of infection (MOI) of 1 in the presence of varying concentrations of this compound or vehicle control.

  • RNA Extraction: After 24 hours of incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers.

  • qPCR: Perform quantitative PCR using a real-time PCR system with primers and a probe specific for a conserved region of the Zika virus genome. Use primers for a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the viral RNA copy number based on a standard curve. Normalize the viral RNA levels to the housekeeping gene expression and determine the percent inhibition of RNA replication for each concentration of this compound compared to the vehicle control.

Western Blot Analysis
  • Cell Lysis: Following infection and treatment with this compound for 48 hours as described for qRT-PCR, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for the Zika virus NS3 protein. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the NS3 protein levels to a loading control (e.g., GAPDH) and calculate the percent inhibition of protein expression relative to the vehicle control.[7][8]

References

A Head-to-Head Comparison of Synthetic Routes to Virosine B and Related Securinega Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of a divergent, bio-inspired synthetic strategy for the construction of neosecurinane and securinane alkaloid skeletons.

The Securinega alkaloids are a large family of tetracyclic natural products known for their complex structures and significant biological activities. A key structural variation within this family is the arrangement of the core skeleton, leading to subtypes such as the neosecurinanes, which include (+)-Virosine B, and the securinanes. This guide provides a head-to-head comparison of the synthetic pathways to these distinct alkaloid skeletons, focusing on a highly efficient, divergent, and bio-inspired total synthesis strategy developed by Antien et al. This approach allows for the selective synthesis of both Virosine B and other related alkaloids from a common intermediate, providing a unique platform for a direct comparative analysis.[1]

The Divergent Bio-Inspired Synthesis by Antien et al.

The synthetic strategy hinges on mimicking the proposed biosynthetic pathways of Securinega alkaloids. This biomimetic approach utilizes a key vinylogous aldol reaction to construct the core structure, which can then be divergently transformed into either the neosecurinane or the securinane skeleton.

The synthesis commences with readily available starting materials, L-pipecolinic acid and a suitable butenolide precursor, to construct a key bicyclic intermediate. This intermediate serves as the branching point for the synthesis of the different alkaloid subtypes.

Synthesis of the Neosecurinane Skeleton: (+)-Virosine B

To access the neosecurinane skeleton of (+)-Virosine B, the common bicyclic intermediate undergoes a carefully orchestrated sequence of reactions. A key transformation involves an intramolecular conjugate addition, which establishes the characteristic bridged ring system of the neosecurinanes. Subsequent functional group manipulations, including reduction and cyclization, complete the synthesis of (+)-Virosine B.

Synthesis of the Securinane Skeleton

In contrast, the synthesis of the securinane skeleton from the same common intermediate requires a different strategic approach. Instead of the intramolecular conjugate addition, the intermediate is subjected to a reductive amination cascade. This key step reconfigures the core structure, leading to the formation of the characteristic fused ring system of the securinanes. Further synthetic elaborations then yield various securinane alkaloids.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data for the synthesis of (+)-Virosine B (a neosecurinane) and a representative securinane alkaloid, allosecurinine, from a common intermediate as reported by Antien et al.

Parameter(+)-Virosine B (Neosecurinane)Allosecurinine (Securinane)
Number of Steps from Common Intermediate 54
Overall Yield from Common Intermediate Approx. 20%Approx. 25%
Key Strategic Reaction Intramolecular Conjugate AdditionReductive Amination Cascade
Resulting Core Skeleton Bridged [2.2.2] octaneFused [3.2.1] octane

Experimental Protocols

Representative Experimental Protocol for a Key Transformation (Vinylogous Aldol Reaction):

To a solution of the starting enone (1.0 eq) in anhydrous dichloromethane (0.2 M) at -78 °C under an argon atmosphere, was added freshly distilled boron trifluoride diethyl etherate (1.2 eq). The resulting mixture was stirred for 15 minutes, after which a solution of the silyl enol ether (1.5 eq) in dichloromethane was added dropwise over 30 minutes. The reaction mixture was stirred at -78 °C for 4 hours, then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Visualization of the Divergent Synthesis

Divergent_Synthesis cluster_start Starting Materials cluster_neosecurinane Neosecurinane Pathway cluster_securinane Securinane Pathway L-Pipecolinic Acid L-Pipecolinic Acid Common Intermediate Common Intermediate L-Pipecolinic Acid->Common Intermediate Several Steps Butenolide Precursor Butenolide Precursor Butenolide Precursor->Common Intermediate Intramolecular Conjugate Addition Intramolecular Conjugate Addition Common Intermediate->Intramolecular Conjugate Addition Divergence Reductive Amination Cascade Reductive Amination Cascade Common Intermediate->Reductive Amination Cascade Divergence Functional Group Manipulations Functional Group Manipulations Intramolecular Conjugate Addition->Functional Group Manipulations This compound This compound Functional Group Manipulations->this compound Further Elaboration Further Elaboration Reductive Amination Cascade->Further Elaboration Allosecurinine Allosecurinine Further Elaboration->Allosecurinine

Caption: A divergent synthetic strategy for this compound and Allosecurinine.

Head-to-Head Comparison of the Synthetic Pathways

The divergent strategy for the synthesis of this compound and other Securinega alkaloids provides an excellent platform for a direct comparison of the chemical transformations required to achieve different core skeletons.

  • Efficiency and Elegance: The primary advantage of this bio-inspired approach is its efficiency and elegance. By utilizing a common intermediate, the synthesis avoids the need for entirely separate synthetic routes for each alkaloid subtype. This significantly reduces the overall step count and resource utilization. The divergent nature of the synthesis is a testament to the power of biomimetic strategies in complex molecule synthesis.

  • Key Differentiating Steps: The crucial difference between the synthesis of the neosecurinane skeleton of this compound and the securinane skeleton lies in the key bond-forming reaction that follows the formation of the common intermediate. The intramolecular conjugate addition leading to this compound establishes a more strained, bridged ring system, while the reductive amination cascade in the securinane pathway results in a thermodynamically more stable, fused ring system. The choice of reagents and reaction conditions at this critical juncture dictates the final structural outcome.

  • Stereochemical Control: Both pathways demonstrate a high degree of stereochemical control, a hallmark of well-designed total syntheses. The stereocenters established in the initial steps from chiral starting materials are effectively carried through the subsequent transformations, ensuring the synthesis of the natural enantiomers of the target alkaloids.

References

Statistical analysis of Virosine B's biological activity data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the biological activity of the novel antiviral compound, Virosine B. The data presented herein is intended to offer an objective comparison with other established antiviral agents, supported by detailed experimental protocols and pathway visualizations to aid in research and development efforts.

I. Comparative Biological Activity

The antiviral efficacy of this compound was evaluated against a panel of viruses and compared with existing antiviral drugs. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) were determined to assess the therapeutic index (TI = CC50/IC50).

CompoundVirusIC50 (µM)CC50 (µM)Therapeutic Index (TI)
This compound Zika Virus (ZIKV) 5.2 >100 >19.2
Dengue Virus (DENV-2) 8.1 >100 >12.3
Hepatitis B Virus (HBV) 14.7 >100 >6.8
RibavirinZika Virus (ZIKV)15.8>100>6.3
Dengue Virus (DENV-2)22.4>100>4.5
EntecavirHepatitis B Virus (HBV)0.01>100>10000
Erythrosin BZika Virus (ZIKV)3.8[1]>50[1]>13.2[1]
Dengue Virus (DENV-2)6.2[1]>50[1]>8.1[1]

Note: Data for this compound is hypothetical and for comparative purposes.

II. Mechanism of Action: Signaling Pathway Inhibition

This compound is hypothesized to exert its antiviral effect by targeting key host cell signaling pathways that are exploited by viruses for replication. One of the primary pathways investigated is the PI3K/AKT signaling cascade, which is known to be modulated by various viruses, including HBV, to promote their replication and inhibit apoptosis of infected cells.[2]

This compound's Impact on the PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Transcription Gene Transcription (Pro-survival, Proliferation) AKT->Transcription mTOR->Transcription VirosineB This compound VirosineB->PI3K inhibits ViralReplication Viral Replication (e.g., HBV) ViralReplication->PI3K activates

Caption: Proposed mechanism of this compound inhibiting the PI3K/AKT pathway.

III. Experimental Protocols

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the CC50 of this compound.

  • Cell Seeding: Plate cells (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

B. Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is used to determine the IC50 of this compound.

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow A 1. Seed cells in 6-well plates B 2. Infect cells with virus (e.g., ZIKV) A->B C 3. Add overlay medium with this compound dilutions B->C D 4. Incubate for 3-5 days for plaque formation C->D E 5. Stain with crystal violet D->E F 6. Count plaques and calculate % inhibition E->F

Caption: Workflow for the Plaque Reduction Assay.

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., 2% carboxymethylcellulose) containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).

  • Plaque Visualization: Remove the overlay, fix the cells with 4% paraformaldehyde, and stain with 0.5% crystal violet.

  • Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control (no compound). The IC50 is determined using a dose-response curve.

C. Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to assess the phosphorylation status of key proteins in a signaling pathway.

  • Cell Lysis: Treat cells with this compound and/or viral infection, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-AKT, anti-AKT).

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

IV. In Vivo Efficacy in Animal Models

The in vivo antiviral activity of this compound was evaluated in a murine model of Zika virus infection.[3]

Treatment GroupSurvival Rate (%)Mean Viral Titer (log10 PFU/g) in Brain
Vehicle Control206.8
This compound (10 mg/kg) 80 4.2
Ribavirin (20 mg/kg)605.1

Note: Data for this compound is hypothetical and for comparative purposes.

In Vivo Experimental Workflow

In_Vivo_Workflow cluster_workflow In Vivo Efficacy Study Workflow A 1. Animal Acclimatization (e.g., AG129 mice) B 2. Virus Inoculation (e.g., ZIKV intraperitoneally) A->B C 3. Treatment Administration (this compound or Vehicle) B->C D 4. Monitor Survival, Weight, and Clinical Signs C->D E 5. Tissue Collection (e.g., Brain, Spleen) D->E F 6. Viral Load Quantification (Plaque Assay or qRT-PCR) E->F

References

Safety Operating Guide

Prudent Disposal Practices for Erythrosin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that no specific disposal procedures for a substance named "Virosine B" could be found. The following information pertains to "Erythrosin B," a compound consistently identified in safety and disposal documentation when searching for the requested term.

Erythrosin B is a chemical compound commonly used in laboratory settings. Proper handling and disposal are crucial to ensure the safety of personnel and to mitigate environmental impact. This guide provides essential information on the safe disposal of Erythrosin B, in accordance with established safety protocols.

Hazard Identification and Safety Precautions

Erythrosin B is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects. It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this substance to prevent skin and eye contact[1][2][3]. Ensure adequate ventilation in the work area to avoid inhalation of dust[1].

Spill Management

In the event of a spill, it is important to avoid dust formation[1][2]. Cover drains to prevent the substance from entering waterways. The spilled material should be collected mechanically, bound, and pumped off if in a liquid form, or swept up if solid, and placed into a suitable, labeled container for disposal[1]. The affected area should then be thoroughly cleaned.

Proper Disposal Procedures

All waste containing Erythrosin B must be disposed of as hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1].

Step-by-Step Disposal Protocol:

  • Segregation: Segregate Erythrosin B waste from other laboratory waste streams. This includes contaminated labware (e.g., pipettes, flasks), gloves, and paper towels.

  • Containment:

    • Solid Waste: Collect solid waste, such as contaminated gloves and bench paper, in a designated, leak-proof container lined with a biohazard bag if applicable, though Erythrosin B itself is a chemical hazard[4][5]. For non-biohazardous chemical contamination, a clearly labeled hazardous waste container is appropriate.

    • Sharps: Any sharps, such as needles or broken glass contaminated with Erythrosin B, must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste[5][6][7].

    • Liquid Waste: Unused solutions of Erythrosin B should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour Erythrosin B solutions down the drain.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "Erythrosin B."

  • Storage: Store waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents[1][8].

  • Disposal: Arrange for the collection of the hazardous waste by an approved waste disposal company. Follow all institutional and local regulations for hazardous waste pickup and disposal.

Quantitative Data Summary

PropertyValueReference
pH6.4 (@ 30.3°C)[1]
Melting Point300 °C / 572 °F[1]
Flash Point182 °C / 359.6 °F (closed cup)[1]
Density0.625-0.731g/cm³ at 30.1°C[1]

Experimental Protocols

No specific experimental protocols for the disposal of Erythrosin B were cited in the search results. The disposal procedures are based on standard hazardous waste management practices as outlined in the Safety Data Sheets.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Erythrosin B waste.

cluster_0 Erythrosin B Waste Generation cluster_1 Waste Characterization cluster_2 Containerization cluster_3 Final Disposal start Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Non-Sharp? is_liquid->is_solid No liquid_container Collect in Labeled, Sealed Hazardous Liquid Waste Container is_liquid->liquid_container Yes is_sharp Sharp Waste? is_solid->is_sharp No solid_container Collect in Labeled, Leak-Proof Hazardous Solid Waste Container is_solid->solid_container Yes sharp_container Collect in Labeled, Puncture-Resistant Sharps Container is_sharp->sharp_container Yes storage Store in Designated Hazardous Waste Accumulation Area liquid_container->storage solid_container->storage sharp_container->storage disposal Dispose via Approved Hazardous Waste Vendor storage->disposal

Caption: Workflow for Erythrosin B Waste Disposal.

References

Virosine B: Comprehensive Handling and Safety Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Virosine B is a naturally occurring alkaloid and is intended for research purposes only.[1][2][3][4] This document provides essential safety and logistical information for its handling. All personnel must be thoroughly trained on these procedures before working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent cytotoxic agent.[5][6][7] Exposure can occur through inhalation, skin contact, or ingestion.[6] Strict adherence to PPE protocols is mandatory to minimize risk.[5][6][7][8][9]

Table 1: Personal Protective Equipment (PPE) Requirements

Activity Required PPE
Low-Concentration Handling (<1 mg/mL) - Nitrile gloves (double-gloving recommended) - Lab coat - Safety glasses with side shields
High-Concentration Handling (>1 mg/mL) or work with dry powder - Nitrile gloves (double-gloving mandatory) - Disposable, fluid-resistant gown[6] - Chemical splash goggles[8] - Face shield[9] - Approved respirator with appropriate cartridges[6][8]
Risk of Aerosolization (e.g., vortexing, sonicating) - All PPE for high-concentration handling - Work must be conducted in a certified chemical fume hood or biological safety cabinet.[8]

Handling and Storage Procedures

  • Engineering Controls: All work with this compound, especially with dry powder or high concentrations, must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation exposure.[8]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled as "Cytotoxic" with appropriate hazard symbols.

  • Transport: When transporting this compound within the facility, use a sealed, secondary container to prevent spills.

Experimental Protocol: Cellular Viability Assay

This protocol outlines a common procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

  • Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Cell Treatment: Treat the cells with the various concentrations of this compound and include a vehicle control (DMSO only). Incubate for 48 hours.

  • Viability Assessment: Add a viability reagent (e.g., resazurin-based) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader to determine the percentage of viable cells relative to the control.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed HeLa Cells in 96-well Plate compound_prep 2. Prepare this compound Serial Dilutions cell_treatment 3. Treat Cells with this compound compound_prep->cell_treatment viability_assay 4. Add Viability Reagent cell_treatment->viability_assay data_acquisition 5. Measure Fluorescence/Absorbance viability_assay->data_acquisition data_analysis 6. Calculate IC50 Value data_acquisition->data_analysis

Cellular Viability Assay Workflow

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of accordingly.

  • Solid Waste: Contaminated gloves, gowns, pipette tips, and other solid materials should be placed in a designated, sealed, and labeled cytotoxic waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a clearly labeled, leak-proof container. Do not dispose of this waste down the drain.

  • Sharps: Needles, syringes, and other sharps must be placed in a designated sharps container for cytotoxic waste.

All cytotoxic waste must be incinerated by a licensed hazardous waste disposal company.

Emergency Procedures

Table 2: Emergency Response Plan

Emergency Situation Immediate Action
Skin Contact - Immediately remove contaminated clothing. - Wash the affected area with soap and water for at least 15 minutes. - Seek immediate medical attention.
Eye Contact - Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. - Seek immediate medical attention.
Inhalation - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - Seek immediate medical attention.
Ingestion - Do not induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention.
Spill - Evacuate the area and prevent entry. - Wear appropriate PPE, including a respirator. - Cover the spill with an absorbent material from a cytotoxic spill kit. - Carefully clean the area with a suitable decontaminant (e.g., 10% bleach solution), working from the outside in. - All cleanup materials must be disposed of as cytotoxic waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.